Product packaging for 1-Benzyl-3-methylimidazolium(Cat. No.:CAS No. 52461-82-2)

1-Benzyl-3-methylimidazolium

Cat. No.: B1249132
CAS No.: 52461-82-2
M. Wt: 173.23 g/mol
InChI Key: COSSPXYCRNRXRX-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylimidazolium, also known as this compound, is a useful research compound. Its molecular formula is C11H13N2+ and its molecular weight is 173.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N2+ B1249132 1-Benzyl-3-methylimidazolium CAS No. 52461-82-2

Properties

CAS No.

52461-82-2

Molecular Formula

C11H13N2+

Molecular Weight

173.23 g/mol

IUPAC Name

1-benzyl-3-methylimidazol-3-ium

InChI

InChI=1S/C11H13N2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3/q+1

InChI Key

COSSPXYCRNRXRX-UHFFFAOYSA-N

SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2

Canonical SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2

Synonyms

1-benzyl-3-methylimidazolium
1-benzyl-3-methylimidazolium chloride

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Benzyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-methylimidazolium chloride, often abbreviated as [BzMIM]Cl, is an ionic liquid that has garnered significant interest across various scientific disciplines, including organic synthesis, catalysis, and materials science. Its unique combination of a bulky, asymmetric cation and a simple halide anion imparts a distinct set of physical properties that are crucial for its application and handling. This technical guide provides a comprehensive overview of the core physical properties of this compound chloride, supported by available data and detailed experimental methodologies.

Core Physical Properties

Quantitative Physical Data
PropertyValueConditions
Molecular Formula C₁₁H₁₃ClN₂-
Molecular Weight 208.69 g/mol -
Appearance White to off-white crystalline powder/solidAmbient
Melting Point 58 °C - 80 °C-
Density 1.673 g/cm³25 °C
Crystal System Orthorhombic (as a 0.25-hydrate)-
Boiling Point Decomposes before boiling-
Thermal Decomposition Not specifically reported; imidazolium (B1220033) chlorides generally exhibit lower thermal stability than salts with other anions, often decomposing below 300°C. Slow degradation of similar compounds has been observed at temperatures as low as 120-150°C. A study on this compound bis(trifluoromethylsulfonyl)imide showed it enters a runaway reaction above 270°C.[1]-
Solubility Qualitatively soluble in polar solvents (e.g., water, ethanol, acetone, DMSO). Insoluble in non-polar solvents (e.g., diethyl ether, petroleum ether). Specific quantitative data is not readily available.-
Viscosity No specific data available. Generally, imidazolium-based ionic liquids exhibit a wide range of viscosities, which are highly dependent on temperature and the nature of the anion.-

Experimental Protocols

The determination of the physical properties of ionic liquids like this compound chloride requires specific experimental techniques. Below are detailed methodologies for the key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid ionic liquid transitions to the liquid phase.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound chloride is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C/min) near the expected melting point for an accurate determination.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is the final melting point. The result is typically reported as a melting range.

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of the ionic liquid.

Methodology:

  • Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer (V) can be calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound chloride (in its liquid state, i.e., above its melting point). The filled pycnometer is then weighed (m₃) at a controlled temperature.

  • Calculation: The density (ρ) of the ionic liquid is calculated using the formula: ρ = (m₃ - m₁) / V

Thermal Stability Determination (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability and decomposition temperature of the ionic liquid.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound chloride is placed in a TGA crucible.

  • Instrument Setup: The TGA instrument is programmed with a specific temperature profile. A common method is a temperature ramp, where the sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

  • Analysis: The instrument continuously measures the mass of the sample as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature.

  • Data Interpretation: The onset decomposition temperature (T_onset) is a key parameter and is often determined as the temperature at which a significant weight loss begins. This can be calculated using various methods, such as the intersection of the baseline with the tangent of the decomposition curve.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the ionic liquid in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound chloride is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved solid to settle.

  • Sampling and Analysis: A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. The concentration of the ionic liquid in the sample is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.

Viscosity Measurement (Capillary Viscometer)

Objective: To measure the resistance to flow of the ionic liquid.

Methodology:

  • Viscometer Selection: A calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) suitable for the expected viscosity range is chosen.

  • Sample Loading: A known volume of the molten this compound chloride is introduced into the viscometer.

  • Temperature Control: The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

  • Measurement: The time it takes for the liquid to flow between two marked points on the capillary under the influence of gravity is measured.

  • Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the ionic liquid at that temperature.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of an ionic liquid such as this compound chloride.

G Workflow for Physical Property Characterization of an Ionic Liquid cluster_synthesis Synthesis & Purification cluster_properties Physical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of [BzMIM]Cl purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Confirmation (NMR, IR) purification->characterization melting_point Melting Point (Capillary Method) characterization->melting_point density Density (Pycnometer) characterization->density thermal_stability Thermal Stability (TGA) characterization->thermal_stability solubility Solubility (Shake-Flask) characterization->solubility viscosity Viscosity (Capillary Viscometer) characterization->viscosity data_table Tabulate Quantitative Data melting_point->data_table density->data_table thermal_stability->data_table solubility->data_table viscosity->data_table report Generate Technical Report data_table->report protocols Document Experimental Protocols protocols->report

Caption: A logical workflow for the synthesis, purification, and comprehensive physical property characterization of this compound chloride.

Conclusion

This compound chloride is a solid at room temperature with a reported melting point in the range of 58-80 °C and a density of 1.673 g/cm³ at 25 °C.[2] Like other ionic liquids, it is expected to have a negligible vapor pressure and to decompose at elevated temperatures rather than boil. While it is qualitatively known to be soluble in polar solvents, specific quantitative data on its solubility and viscosity are not widely available. The experimental protocols outlined in this guide provide a framework for the systematic and accurate determination of these crucial physical properties, which are essential for the effective application of this versatile ionic liquid in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 1-benzyl-3-methylimidazolium bromide, an ionic liquid with significant potential in various scientific applications. This guide details the experimental protocol for its preparation and presents key characterization data in a structured format for clarity and comparative analysis.

Introduction

This compound bromide, often abbreviated as [BzMIm]Br, belongs to the imidazolium (B1220033) class of ionic liquids (ILs). These compounds are salts with low melting points, often existing as liquids at or below ambient temperatures. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, such as catalysis, electrochemistry, and as specialized solvents in organic synthesis.[1] The title compound is a useful starting material for investigating metal-containing ionic liquids and serves as a key example in the structural analysis of imidazolium-based salts.[1] This guide outlines a reliable method for its synthesis and summarizes its key physical and chemical properties.

Synthesis Protocol

The synthesis of this compound bromide is achieved through a direct quaternization reaction, a common method for preparing imidazolium salts. The procedure involves the reaction of N-methylimidazole with benzyl (B1604629) bromide.

A robust and high-yield synthesis protocol is adapted from established literature.[1][2][3]

Materials:

  • N-methylimidazole (Reagent Grade)

  • Benzyl bromide (Reagent Grade)

  • Ethyl acetate (B1210297) (Anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a solution of N-methylimidazole (5.0 g, 60.9 mmol) in 100 mL of ethyl acetate is prepared.

  • To this vigorously stirred solution, benzyl bromide (15.0 g, 87.7 mmol) is added in a single portion at room temperature.

  • The solution, initially clear, will become turbid within a few minutes. The reaction mixture is then stirred overnight at room temperature to ensure complete reaction.

  • After the stirring is complete, the resulting product is isolated and washed several times with fresh portions of ethyl acetate to remove any unreacted starting materials.

  • The purified product is then dried under vacuum (e.g., 90°C, 20 mbar) to remove residual solvent.

The final product, this compound bromide, is obtained as a transparent, highly viscous, supercooled liquid in high purity and yield (typically around 85%).[1][2]

Characterization Data

The structural integrity and purity of the synthesized this compound bromide are confirmed through various analytical techniques. The key quantitative data are summarized below.

The fundamental physical properties of the compound have been determined as follows.

PropertyValueReference
Chemical Formula C₁₁H₁₃BrN₂[1][4]
Molecular Weight 253.14 g/mol [1][4]
Appearance Transparent, supercooled, highly viscous liquid[1][2][3]
Melting Point (m.p.) 72°C[1][2][3]

Elemental analysis provides confirmation of the empirical formula of the synthesized compound.

ElementExperimental (%)Calculated (%)Reference
Carbon (C) 52.4752.19[1][2]
Hydrogen (H) 4.935.18[1][2]
Nitrogen (N) 10.9111.07[1][2]
Bromine (Br) 31.6331.56[1][2]

Single-crystal X-ray diffraction analysis reveals detailed structural information. The compound crystallizes with two unique ion pairs in the asymmetric unit.[1][3]

ParameterValueReference
Crystal System Orthorhombic[1][3]
Space Group P b c a[1][3]
Temperature 150 K[1][3]
Cell Length a (Å) 10.9070[1]
Cell Length b (Å) 18.2861[1]
Cell Length c (Å) 21.6608[1]

Note: The following ¹H NMR data is for This compound chloride and is provided for comparative purposes. The chemical shifts for the bromide salt are expected to be very similar.

¹H NMR (CDCl₃, 500 MHz) - Chloride Salt δ (ppm)MultiplicityIntegrationAssignment
N-CH₃ 3.98s3HMethyl protons
N-CH₂-Ph 5.54s2HBenzyl protons
Aromatic H 7.29 - 7.34m3HPhenyl protons
Imidazolium H 7.37t1HC4/C5-H
Aromatic H 7.41 - 7.46m2HPhenyl protons
Imidazolium H 7.51t1HC4/C5-H
Imidazolium H 10.51s1HC2-H (N-CH-N)

Visualized Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

SynthesisReaction reac1 N-Methylimidazole prod This compound Bromide reac1:e->prod:w + reac2 Benzyl Bromide reac2:e->prod:w

Caption: Synthesis of this compound bromide.

ExperimentalWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Characterization arrow > start Mix N-Methylimidazole & Benzyl Bromide in Ethyl Acetate react Stir Overnight at Room Temperature start->react wash Wash Product with Ethyl Acetate react->wash Isolate Product dry Dry Under Vacuum (90°C, 20 mbar) wash->dry product Final Product: [BzMIm]Br dry->product Yield: ~85% analysis EA, MP, X-Ray, Spectroscopy product->analysis

Caption: Experimental workflow for synthesis and analysis.

References

A Technical Guide to the Synthesis of 1-Benzyl-3-methylimidazolium Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Benzyl-3-methylimidazolium ([BZMIM] or [BnMim]) based ionic liquids (ILs) are a significant class of molten salts characterized by their low melting points (typically below 100°C), negligible vapor pressure, and high thermal stability.[1][2] Composed of a this compound cation and a variety of possible anions, these ILs offer tunable physicochemical properties, making them highly versatile.[1][3] Their unique characteristics have positioned them as promising candidates for applications in organic synthesis, catalysis, electrochemistry, and notably, in pharmaceutical and biomedical fields as potential solvents for active pharmaceutical ingredients (APIs) and as novel drug delivery systems.[1][4][5][6][7] This guide provides an in-depth overview of the core synthesis methodologies, detailed experimental protocols, and quantitative data for the preparation of these valuable compounds.

Core Synthesis Principle: N-Alkylation

The primary and most direct route for synthesizing this compound halides is through the quaternization of 1-methylimidazole (B24206).[1] This reaction is a classic bimolecular nucleophilic substitution (SN2) pathway where the N-3 atom of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide).[1] This initial synthesis yields a this compound halide salt, which serves as a crucial precursor for creating a wide array of other ionic liquids through subsequent anion exchange reactions.[1][8]

SN2_Mechanism cluster_reactants Reactants cluster_product Product NMI 1-Methylimidazole IL This compound Halide NMI->IL SN2 Attack BnX Benzyl Halide (Bn-X) BnX->IL

Fig. 1: SN2 pathway for the alkylation of 1-methylimidazole.

Experimental Protocols

Protocol 1: Synthesis of this compound Halides via Conventional Heating

This method is the most common approach for synthesizing the precursor halide salts. The reactivity of the benzyl halide influences the required reaction conditions; bromides are generally more reactive than chlorides.[1]

A. Synthesis of this compound Chloride ([BZMIM]Cl)

  • Materials: 1-methylimidazole (freshly distilled for best results), benzyl chloride, and a solvent such as acetonitrile (B52724).[1][9]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 1-methylimidazole and benzyl chloride. A slight molar excess of benzyl chloride (e.g., 1.2 equivalents) is often used.[9]

    • Add acetonitrile as the solvent (e.g., 5-10 mL per mmol of 1-methylimidazole).[9]

    • Heat the reaction mixture to 70°C and maintain stirring for 48-72 hours under a nitrogen atmosphere.[9][10]

    • Monitor the reaction progress using TLC or NMR spectroscopy.[1]

    • After completion, cool the mixture to room temperature and evaporate the solvent in vacuo.[9]

    • Wash the resulting residue, often a pale yellow gum or viscous liquid, several times with diethyl ether or ethyl acetate (B1210297) to remove unreacted starting materials.[1][9]

    • Dry the final product under high vacuum at 70-80°C to yield the purified this compound chloride.[9][10]

B. Synthesis of this compound Bromide ([BZMIM]Br)

  • Materials: 1-methylimidazole, benzyl bromide, and ethyl acetate.[11][12]

  • Procedure:

    • In a round-bottom flask, dissolve 1-methylimidazole (e.g., 5.0 g, 60.9 mmol) in ethyl acetate (100 mL).[11][12]

    • While stirring vigorously at room temperature, add benzyl bromide (e.g., 15.0 g, 87.7 mmol) in a single portion. The clear solution will become turbid within minutes.[11][12]

    • Continue stirring the mixture at room temperature overnight.[11][12]

    • The product will separate as a viscous liquid. Wash the product phase several times with fresh portions of ethyl acetate.[11][12]

    • Dry the purified product in vacuo at 90°C to obtain a transparent, highly viscous liquid.[11][12]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the synthesis, often reducing reaction times from days to minutes and increasing yields.[13][14][15]

  • Procedure:

    • Place 1-methylimidazole and the corresponding benzyl halide (e.g., 1.0 to 1.1 molar ratio) in a sealed microwave reactor vessel equipped with a magnetic stirrer.[14][16]

    • Irradiate the mixture with a maximum power of 150 W, maintaining a temperature of approximately 80-100°C.[14][16]

    • The reaction is typically complete within 10-20 minutes.[14]

    • After cooling, the purification process is identical to the conventional method: wash the product with diethyl ether or ethyl acetate and dry under vacuum.[17]

Protocol 3: Anion Exchange (Metathesis)

To synthesize this compound ILs with different anions, a metathesis reaction is performed on the precursor halide salt.[1] This step is crucial for tuning the IL's properties, such as its hydrophobicity, viscosity, and electrochemical window.[3]

  • General Procedure:

    • Dissolve the this compound halide (e.g., [BZMIM]Cl) in a suitable solvent, typically water or acetonitrile.[8][18]

    • Add an equimolar amount of a metal salt containing the desired anion (e.g., potassium hexafluorophosphate (B91526) (KPF₆), lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N), or sodium tetrafluoroborate (B81430) (NaBF₄)).[16][18]

    • Stir the mixture at room temperature for several hours (e.g., 2-15 hours).[16][18]

    • If the new IL is hydrophobic, a two-phase system will form. Separate the organic (IL) phase. If the byproduct (e.g., KCl, NaBr) precipitates, it can be removed by filtration.[16][18]

    • Wash the IL phase with deionized water to remove any remaining halide impurities. The completeness of the exchange can be verified with a silver nitrate (B79036) test.[16]

    • If necessary, extract the IL using a solvent like dichloromethane.[16][18]

    • Dry the final product under high vacuum to remove all volatile components.[18]

Anion_Exchange cluster_reactants Reactants cluster_products Products IL_Halide [BZMIM]+[X]− IL_New [BZMIM]+[A]− IL_Halide->IL_New Met_Halide M+[X]− (Precipitate) IL_Halide->Met_Halide Met_Anion M+[A]− Met_Anion->IL_New Metathesis Met_Anion->Met_Halide

Fig. 2: General workflow for anion exchange (metathesis).

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis procedures.

Table 1: Synthesis of this compound Halides

Product Reactant 1 Reactant 2 Molar Ratio (1:2) Solvent Temp. (°C) Time Yield (%) Reference
[BZMIM]Cl 1-Methylimidazole Benzyl Chloride 1 : 1.2 Acetonitrile 70 72 h 86 [9]
[BZMIM]Br 1-Methylimidazole Benzyl Bromide 1 : 1.44 Ethyl Acetate RT Overnight 85 [11][12]

| [BZMIM]Br | 1-Methylimidazole | Benzyl Bromide | 1 : 1.1 | (Solvent-free) | 80 | 20 min (MW) | >90 |[14] |

Table 2: Anion Exchange Reactions from Imidazolium (B1220033) Halides

Precursor IL Anion Source Molar Ratio (IL:Salt) Solvent Temp. (°C) Time Product IL Yield (%) Reference
[BMIM]Cl* KBF₄ 1 : 1 Water RT 2 h [BMIM]BF₄ 91 [18]
[BMIM]Cl* KPF₆ 1 : 1 Water RT 2 h [BMIM]PF₆ 81 [18]
[BZMIM]Cl LiTf₂N Not specified Water RT Not specified [BZMIM]Tf₂N Not specified [8]

| IL-Iodide | AgBF₄ | 1 : 1.06 | Water | RT | Not specified | IL-BF₄ | Not specified |[16] |

*Note: Data for the closely related 1-butyl-3-methylimidazolium ([BMIM]) system is included to provide representative yields for common anion exchange reactions, as specific yield data for [BZMIM] exchanges was limited in the search results.

Characterization

The successful synthesis and purity of this compound ionic liquids are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the cation. For [BZMIM]Cl, characteristic ¹H NMR peaks include a singlet for the N-CH₃ protons around 3.85-3.98 ppm, a singlet for the N-CH₂ benzylic protons around 5.42-5.54 ppm, and aromatic protons in the 7.3-7.5 ppm range. The imidazolium ring protons appear further downfield, with the C2-H proton being the most deshielded (often above 9 ppm).[9][16]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups and confirm the presence of the imidazolium ring and the specific anion.[13][19]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the cation.[16]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and the halogen, which can be compared to calculated values to verify purity.[11][12]

References

In-Depth Technical Guide to the 1-Benzyl-3-methylimidazolium Cation: Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-3-methylimidazolium ([BZMIM]+) cation is a prominent member of the imidazolium-based ionic liquid family, distinguished by the presence of a benzyl (B1604629) group attached to one of the nitrogen atoms of the imidazole (B134444) ring. This structural feature imparts unique properties, influencing its stability and potential applications in diverse fields, including as a solvent in organic synthesis, in electrochemistry, and as a component of functional materials such as anion exchange membranes. This technical guide provides a comprehensive overview of the molecular structure and stability (thermal and alkaline) of the this compound cation. Detailed experimental protocols for its synthesis and characterization are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized to provide a clear understanding of the cation's behavior under various conditions.

Molecular Structure

The this compound cation consists of a planar five-membered imidazolium (B1220033) ring, a methyl group, and a benzyl group. The presence of the benzyl group introduces steric hindrance and potential for π-π stacking interactions, which can influence the packing of the ions in the solid state and the bulk properties in the liquid state.

Crystallographic Data

The precise molecular geometry of the this compound cation has been determined through single-crystal X-ray diffraction studies of its chloride and bromide salts. The key structural parameters are summarized in the tables below.

Table 1: Selected Bond Lengths for this compound Cation

BondBond Length (Å) in [BZMIM]ClBond Length (Å) in [BZMIM]Br
N1 - C21.3281.332
C2 - N31.3271.329
N3 - C41.3851.388
C4 - C51.3531.356
C5 - N11.3861.389
N1 - C6 (to Benzyl)1.4721.475
N3 - C10 (to Methyl)1.4691.471

Table 2: Selected Bond Angles for this compound Cation

AngleBond Angle (°) in [BZMIM]ClBond Angle (°) in [BZMIM]Br
N1 - C2 - N3108.9108.8
C2 - N3 - C4108.6108.7
N3 - C4 - C5106.9106.8
C4 - C5 - N1106.9107.0
C5 - N1 - C2108.7108.7
C5 - N1 - C6125.6125.5
C2 - N1 - C6125.7125.8
C2 - N3 - C10126.0125.9
C4 - N3 - C10125.4125.4

Table 3: Selected Dihedral Angles for this compound Cation

Dihedral AngleAngle (°) in [BZMIM]ClAngle (°) in [BZMIM]Br
C6 - N1 - C5 - C4179.8179.5
C10 - N3 - C4 - C5179.9179.7
Imidazolium Ring - Phenyl Ring88.485.1

Stability

The stability of the this compound cation is a critical parameter that dictates its suitability for various applications. This section details its thermal and alkaline stability.

Thermal Stability

The thermal stability of ionic liquids is typically assessed using thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. The decomposition temperature (Td) is a key metric derived from TGA curves. The thermal stability of the this compound cation is significantly influenced by the nature of the counter-anion.

Table 4: Decomposition Temperatures of this compound Salts with Different Anions

AnionDecomposition Temperature (Td, °C)
Chloride (Cl⁻)~240-260
Bromide (Br⁻)~250-270
Bis(trifluoromethylsulfonyl)imide ([TF₂N]⁻)~400-420

Generally, imidazolium-based ionic liquids with weakly coordinating, non-nucleophilic anions like [TF₂N]⁻ exhibit higher thermal stability. In contrast, halide anions can act as nucleophiles at elevated temperatures, leading to the degradation of the cation.

Alkaline Stability

The stability of the this compound cation in alkaline environments is particularly relevant for applications in anion exchange membranes for fuel cells and electrolyzers. The imidazolium ring is susceptible to degradation in the presence of strong bases like hydroxide (B78521) ions.

Studies have shown that the this compound cation degrades in alkaline solutions. The primary degradation mechanism involves the nucleophilic attack of hydroxide at the C2 position of the imidazolium ring, leading to ring-opening. Other potential degradation pathways include Hofmann elimination and ylide formation, although ring-opening is generally considered the dominant pathway for unsubstituted imidazolium cations. The rate of degradation is influenced by factors such as the concentration of the base, temperature, and the presence of substituents on the imidazolium ring. For instance, substitution at the C2 position with a methyl group has been shown to enhance the alkaline stability of the imidazolium cation.

A study on the alkaline stability of this compound bromide in 1 M KOH in deuterated methanol (B129727) at 80°C showed significant degradation over a period of days, as monitored by ¹H NMR spectroscopy.

Electrochemical Stability

The electrochemical stability window (ESW) of an ionic liquid is the potential range over which it is electrochemically inert. A wide ESW is crucial for applications in electrochemical devices such as batteries and supercapacitors. The ESW is determined by the electrochemical stability of both the cation and the anion. The cathodic limit is typically determined by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion.

For imidazolium-based ionic liquids, the reduction of the imidazolium cation at the C2 position often defines the cathodic limit. The presence of the benzyl group in the this compound cation can influence its reduction potential. While specific experimental data for the electrochemical window of this compound based ionic liquids is not abundant in the literature, related imidazolium systems can provide an estimate. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) exhibits an electrochemical window of approximately 4.1 V. It is expected that the electrochemical window of [BZMIM]-based ionic liquids will be in a similar range, with the specific value being dependent on the counter-anion.

Experimental Protocols

Synthesis of this compound Chloride ([BZMIM]Cl)

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in anhydrous acetonitrile.

  • Slowly add benzyl chloride to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude product, often a viscous oil or a solid, is washed several times with anhydrous ethyl acetate to remove any unreacted starting materials. This is typically done by adding ethyl acetate, stirring or sonicating the mixture, and then decanting the solvent.

  • Dry the purified product under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.

Characterization:

  • ¹H NMR: To confirm the structure of the synthesized compound.

  • ¹³C NMR: To further confirm the structure.

  • Mass Spectrometry: To determine the mass of the cation.

  • Melting Point: To assess the purity of the compound.

Thermogravimetric Analysis (TGA)

Instrument:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small amount of the ionic liquid sample (typically 5-10 mg) in a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min).

  • Record the mass of the sample as a function of temperature.

  • The decomposition temperature (Td) is typically determined as the onset temperature of the major weight loss step or the temperature at which 5% or 10% weight loss occurs.

Alkaline Stability Study using ¹H NMR Spectroscopy

Materials:

  • This compound salt

  • Potassium hydroxide (KOH)

  • Deuterated methanol (CD₃OD)

  • Internal standard (e.g., dimethyl sulfoxide-d₆)

  • NMR tubes with sealable caps

Procedure:

  • Prepare a stock solution of the this compound salt in deuterated methanol.

  • Prepare a stock solution of potassium hydroxide in deuterated methanol.

  • In an NMR tube, mix the ionic liquid solution, the KOH solution, and the internal standard to achieve the desired final concentrations (e.g., 0.1 M ionic liquid and 1 M KOH).

  • Seal the NMR tube to prevent solvent evaporation.

  • Acquire an initial ¹H NMR spectrum at time t=0.

  • Place the NMR tube in a constant temperature bath (e.g., 60°C or 80°C).

  • Periodically remove the NMR tube from the bath, cool it to room temperature, and acquire a ¹H NMR spectrum.

  • Integrate a characteristic peak of the this compound cation (e.g., the C2-H proton) and a peak from the internal standard.

  • Calculate the percentage of the cation remaining at each time point by comparing the relative integral values to the initial spectrum.

  • Plot the percentage of cation remaining versus time to determine the degradation kinetics.

Visualizations

Synthesis and Characterization Workflow

G Synthesis and Characterization Workflow of [BZMIM]Cl cluster_synthesis Synthesis cluster_characterization Characterization cluster_stability Stability Analysis start 1-Methylimidazole + Benzyl Chloride reaction Reaction in Acetonitrile (Reflux) start->reaction workup Solvent Removal & Washing with Ethyl Acetate reaction->workup product [BZMIM]Cl (Solid) workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms mp Melting Point product->mp tga Thermogravimetric Analysis (TGA) product->tga alkaline Alkaline Stability (NMR Monitoring) product->alkaline

Caption: Workflow for the synthesis, characterization, and stability analysis of this compound chloride.

Alkaline Degradation Pathway of this compound Cation

G Primary Alkaline Degradation Pathway of [BZMIM]+ cation This compound Cation intermediate Tetrahedral Intermediate at C2 cation->intermediate Nucleophilic Attack hydroxide OH⁻ hydroxide->intermediate ring_opening Ring-Opened Product (Formamide Derivative) intermediate->ring_opening Ring Opening

Caption: The dominant degradation pathway of the this compound cation in alkaline media involves nucleophilic attack at the C2 position, leading to ring opening.

Navigating the Thermal Frontiers: A Technical Guide to the Stability of 1-Benzyl-3-methylimidazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of ionic liquids (ILs) is a critical parameter governing their application in diverse fields, including as solvents for chemical synthesis, electrolytes in electrochemical devices, and as novel drug delivery systems. Among the vast array of available ILs, 1-benzyl-3-methylimidazolium ([BZMIM]+) salts are of particular interest due to the unique physicochemical properties imparted by the benzyl (B1604629) group. This technical guide provides an in-depth analysis of the thermal stability of this compound salts, presenting quantitative data, detailed experimental protocols, and a visual representation of the structure-stability relationship.

Core Concept: The Anion's Decisive Role

The thermal stability of this compound salts is intrinsically linked to the nature of their constituent anion. The decomposition of imidazolium-based ionic liquids is often initiated by a nucleophilic attack of the anion on the electrophilic carbon atoms of the cation, particularly the acidic proton at the C2 position of the imidazolium (B1220033) ring or the alkyl/benzyl substituents. Consequently, anions with higher nucleophilicity tend to lower the thermal stability of the ionic liquid.

The general trend observed for the thermal stability of imidazolium salts based on the anion is as follows:

[TF2N]⁻ > [PF6]⁻ > [BF4]⁻ > [OTf]⁻ > [MeSO4]⁻ > [OAc]⁻ > Halides (I⁻ > Br⁻ > Cl⁻)

This trend is inversely related to the nucleophilicity of the anion. Weakly coordinating, non-nucleophilic anions such as bis(trifluoromethylsulfonyl)imide ([TF2N]⁻) result in ionic liquids with significantly higher thermal stability compared to those with strongly nucleophilic anions like halides or acetate.

Quantitative Thermal Stability Data

The thermal stability of ionic liquids is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from a TGA curve are the onset decomposition temperature (T_onset_), where significant mass loss begins, and the peak decomposition temperature (T_peak_), which corresponds to the maximum rate of decomposition.

The following table summarizes the available quantitative data on the thermal stability of this compound salts and related 1-butyl-3-methylimidazolium salts to illustrate the influence of the anion.

CationAnionT_onset_ (°C)T_peak_ (°C)Heating Rate (°C/min)Reference
This compoundBis(trifluoromethylsulfonyl)imide ([TF2N]⁻)~350 - 400Not Reported1.0, 2.0, 4.0, 8.0[1]
1-Butyl-3-methylimidazoliumChloride ([Cl]⁻)246Not ReportedNot Specified[2]
1-Butyl-3-methylimidazoliumAcetate ([OAc]⁻)< 200242Not Specified[3]
1-Butyl-3-methylimidazoliumMethyl Sulfate ([MeSO4]⁻)> 200363Not Specified[3]

Experimental Protocols: Thermogravimetric Analysis (TGA)

The following provides a detailed methodology for determining the thermal stability of this compound salts using TGA, based on common practices in the literature.[1]

Objective: To determine the onset and peak decomposition temperatures of this compound salts.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • This compound salt sample (typically 5-10 mg)

  • High purity inert gas (e.g., Nitrogen or Argon)

  • TGA sample pans (e.g., alumina, platinum, or aluminum)

Procedure:

  • Sample Preparation:

    • Prior to analysis, dry the ionic liquid sample under high vacuum (e.g., at 60-80 °C) for a sufficient period (e.g., 12-24 hours) to remove any volatile impurities such as water or residual solvents, which can interfere with the TGA measurement.

    • Accurately weigh 5-10 mg of the dried ionic liquid into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-100 mL/min) for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 25-30 °C).

    • Heat the sample from the starting temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).

    • The heating should be performed at a constant linear rate. Common heating rates for comparative studies are 5, 10, or 20 °C/min. It is crucial to use the same heating rate when comparing the thermal stability of different samples.

  • Data Acquisition:

    • Record the sample mass as a function of temperature.

    • The instrument's software will typically also record the derivative of the mass loss with respect to temperature (DTG curve).

  • Data Analysis:

    • T_onset_ (Onset Decomposition Temperature): Determine the temperature at which the initial significant mass loss begins. This is often calculated by the intersection of the baseline tangent with the tangent of the decomposition curve.

    • T_peak_ (Peak Decomposition Temperature): Determine the temperature at which the rate of mass loss is at its maximum. This corresponds to the peak of the first derivative thermogravimetric (DTG) curve.

Visualizing Structure-Stability Relationships

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Thermal_Stability_Influence cluster_anion Anion Properties cluster_stability Thermal Stability Anion Anion Nucleophilicity Nucleophilicity Anion->Nucleophilicity Basicity Basicity Anion->Basicity Coordinating_Ability Coordinating Ability Anion->Coordinating_Ability Thermal_Stability Thermal Stability of [BZMIM]X Nucleophilicity->Thermal_Stability Inversely Proportional Basicity->Thermal_Stability Inversely Proportional Coordinating_Ability->Thermal_Stability Inversely Proportional T_onset Onset Decomposition Temperature (T_onset) Thermal_Stability->T_onset T_peak Peak Decomposition Temperature (T_peak) Thermal_Stability->T_peak

Caption: Influence of anion properties on the thermal stability of this compound salts.

TGA_Workflow start Start prep Sample Preparation (Drying & Weighing) start->prep setup Instrument Setup (Inert Gas Purge) prep->setup heating Controlled Heating (Linear Rate) setup->heating acquisition Data Acquisition (Mass vs. Temperature) heating->acquisition analysis Data Analysis (Determine T_onset & T_peak) acquisition->analysis end End analysis->end

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermal stability of this compound salts is a critical parameter for their safe and effective application. This guide has highlighted that the choice of anion is the primary determinant of the thermal stability of these ionic liquids. Salts with weakly nucleophilic anions, such as bis(trifluoromethylsulfonyl)imide, exhibit superior thermal stability. The provided experimental protocol for thermogravimetric analysis offers a standardized approach for researchers to accurately assess and compare the thermal properties of these and other ionic liquids. The visualized relationships between anion properties and thermal stability serve as a predictive tool for the rational design of novel ionic liquids with tailored thermal characteristics for specific applications in research, drug development, and beyond.

References

An In-depth Technical Guide to 1-Benzyl-3-methylimidazolium chloride: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), an ionic liquid with significant potential in various scientific and biomedical applications. This document details its fundamental chemical and physical properties, provides a detailed synthesis protocol, and explores its established antimicrobial and emerging antiviral activities. Experimental methodologies for assessing these biological functions are described to facilitate further research and development. While the direct impact of [Bmim]Cl on specific eukaryotic signaling pathways remains an area for future investigation, this guide furnishes the foundational knowledge necessary to explore its therapeutic and biotechnological applications.

Core Properties of this compound chloride

This compound chloride is a quaternary ammonium (B1175870) salt and a member of the imidazolium-based ionic liquids. Its unique physicochemical properties, such as low volatility and high thermal stability, make it a compound of interest for various applications.

PropertyValueReference
CAS Number 36443-80-8[1][2][3][4][5][6][7][8][9]
Molecular Formula C₁₁H₁₃ClN₂[1][2][4][5][7]
Molecular Weight 208.69 g/mol [1][2][3][4][10]
Appearance White to light yellow crystalline powder, chips, crystals, or solid
Melting Point 58 °C[3][10]
Density 1.673 g/cm³ (at 25 °C)[3][10]

Synthesis Protocol

A common and effective method for the synthesis of this compound chloride is through the quaternization of N-methylimidazole with benzyl (B1604629) chloride.

Materials:

Procedure:

  • Dissolve N-methylimidazole (0.1 mol) in dry acetonitrile (30 ml).

  • Add benzyl chloride (0.1 mol) to the solution.

  • Stir the reaction mixture under reflux for 7 hours.

  • Following the reflux, extract the reaction mixture with ethyl acetate.

  • Concentrate the product, which can then be purified by recrystallization from chloroform.

This procedure has been reported to yield a high percentage of the final product.

G Synthesis of this compound chloride reagents N-methylimidazole + Benzyl chloride reaction Reflux (7h) reagents->reaction solvent Acetonitrile solvent->reaction extraction Extraction with Ethyl Acetate reaction->extraction purification Concentration & Recrystallization extraction->purification product This compound chloride purification->product

Synthesis Workflow

Biological Activities and Potential Applications

This compound chloride has demonstrated notable biological activities, particularly as an antimicrobial and antiviral agent. These properties position it as a candidate for further investigation in drug development.

Antimicrobial Activity

Imidazolium-based ionic liquids, including [Bmim]Cl, are known to possess broad-spectrum antimicrobial activity against various bacteria and fungi.

Mechanism of Action: The primary mechanism of antimicrobial action is believed to be the disruption of the bacterial cell membrane. The cationic imidazolium (B1220033) headgroup interacts with the negatively charged components of the microbial cell membrane, while the benzyl group can insert into the hydrophobic lipid bilayer. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

G Antimicrobial Mechanism of Action cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer disruption Membrane Disruption & Increased Permeability membrane->disruption bmimcl This compound chloride interaction Electrostatic Interaction & Hydrophobic Insertion bmimcl->interaction interaction->membrane leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Antimicrobial Mechanism

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Stock Solution: Prepare a stock solution of this compound chloride in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G MIC Assay Workflow start Start prep_stock Prepare Stock Solution of [Bmim]Cl start->prep_stock serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_results Read Results (Visual Inspection/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

MIC Assay Workflow

Antiviral Activity

Recent studies on structurally related imidazolium compounds suggest potential antiviral properties. For instance, 1-benzyl-3-cetyl-2-methylimidazolium iodide has been shown to inhibit the entry of several enveloped viruses.

Potential Mechanism of Action: The proposed antiviral mechanism for related compounds involves lysosomotropic properties. These agents can accumulate in the acidic compartments of the cell, such as endosomes and lysosomes, raising their pH. This change in pH can inhibit the pH-dependent fusion of viral envelopes with the endosomal membrane, a critical step for the entry of many viruses into the host cell.

Experimental Protocol: Viral Entry Inhibition Assay (General)

A common method to assess the inhibition of viral entry is the use of pseudotyped viruses carrying a reporter gene (e.g., luciferase).

  • Cell Seeding: Seed permissive host cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of this compound chloride for a defined period before infection.

  • Infection: Infect the cells with a pseudotyped virus (e.g., VSV-luciferase) at a known multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A reduction in luciferase activity in compound-treated cells compared to untreated controls indicates inhibition of viral entry.

Eukaryotic Cell Signaling Pathways: An Area for Future Research

While the antimicrobial and potential antiviral activities of this compound chloride are promising, its direct effects on key eukaryotic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, have not been extensively reported in the available scientific literature. These pathways are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis, making them important targets in drug development. Further research is warranted to elucidate any potential modulatory effects of [Bmim]Cl on these pathways.

G General MAPK Signaling Pathway stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Responses (Proliferation, Differentiation, Survival) transcription->response

General MAPK Pathway

G General NF-κB Signaling Pathway stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb proteasome Proteasomal Degradation ikb->proteasome nucleus Nucleus nfkb->nucleus transcription Gene Transcription (Inflammatory Cytokines, Chemokines) nfkb->transcription response Inflammatory Response transcription->response

General NF-κB Pathway

Conclusion

This compound chloride is a versatile ionic liquid with well-defined physicochemical properties and established antimicrobial activity. Its potential as an antiviral agent is an exciting frontier for further research. This technical guide provides a solid foundation for scientists and drug development professionals to explore the full therapeutic and biotechnological potential of this compound. Future studies should focus on elucidating its precise mechanisms of action and its interactions with eukaryotic cell signaling pathways to advance its application in medicine and beyond.

References

Spectroscopic Analysis of 1-Benzyl-3-methylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-benzyl-3-methylimidazolium bromide, a versatile ionic liquid. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document details the synthesis, experimental protocols for spectroscopic analysis, and a summary of the available spectral data (¹H NMR, ¹³C NMR, and FT-IR).

Data Summary

Table 1: ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Tentative Assignment
H-2~9.5 - 10.5s-Imidazolium (B1220033) ring
H-4, H-5~7.5 - 7.8m-Imidazolium ring
Phenyl-H~7.3 - 7.5m-Benzyl (B1604629) group
CH₂~5.4s-Benzyl group
N-CH₃~3.8 - 4.1s-Methyl group

Note: The chemical shifts are based on data for this compound tetrafluoroborate (B81430) and may vary slightly for the bromide salt.

Table 2: ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)Tentative Assignment
C-2~137Imidazolium ring
C-4, C-5~124, ~122Imidazolium ring
Phenyl C (quaternary)~134Benzyl group
Phenyl CH~129, ~128Benzyl group
CH₂~53Benzyl group
N-CH₃~36Methyl group

Note: The chemical shifts are based on data for similar imidazolium-based ionic liquids and are provided as a reference.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityVibrational Mode
3150 - 3000MediumC-H stretching (aromatic and imidazolium)
2960 - 2850MediumC-H stretching (aliphatic CH₂ and CH₃)
~1630WeakC=C stretching (aromatic)
~1570MediumC=N stretching (imidazolium ring)
~1455MediumCH₂ scissoring
~1170StrongC-N stretching
700 - 800StrongC-H out-of-plane bending (aromatic)

Note: The FT-IR data is based on characteristic vibrational frequencies for imidazolium-based ionic liquids.

Experimental Protocols

Synthesis of this compound Bromide

A detailed synthesis protocol has been reported in the literature.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole in ethyl acetate.

  • To this solution, add benzyl bromide dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature. The product will precipitate out of the solution.

  • After the reaction is complete, collect the solid product by filtration.

  • Wash the product with ethyl acetate to remove any unreacted starting materials.

  • Dry the final product under vacuum.

NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of this compound bromide in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

FT-IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared spectrometer.

Sample Preparation:

  • For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

Data Acquisition:

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Workflow and Characterization

The following diagram illustrates the general workflow from the synthesis of this compound bromide to its spectroscopic characterization.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (1-Methylimidazole, Benzyl Bromide) reaction Reaction in Ethyl Acetate start->reaction workup Filtration, Washing, and Drying reaction->workup product This compound Bromide workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Sample Preparation ftir FT-IR Spectroscopy product->ftir Sample Preparation data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound bromide.

References

An In-depth Technical Guide to the Solubility of 1-Benzyl-3-methylimidazolium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the ionic liquid 1-Benzyl-3-methylimidazolium chloride ([Bzmim]Cl) in organic solvents. Due to a notable scarcity of specific quantitative data in publicly available scientific literature, this document provides a comprehensive overview of its known physical properties, discusses expected solubility trends based on the principles of ionic liquid chemistry, and presents a generalizable experimental protocol for determining solubility. This guide is intended to equip researchers with the foundational knowledge and methodologies required to investigate the solubility of [Bzmim]Cl in their specific applications.

Introduction to this compound Chloride

This compound chloride is an imidazolium-based ionic liquid. These compounds are salts that are liquid at or near room temperature and have gained significant attention as "green solvents" and catalysts in a variety of chemical processes due to their low volatility, high thermal stability, and tunable physicochemical properties.[1] The structure of this compound chloride, featuring a benzyl (B1604629) group and a methyl group attached to the imidazolium (B1220033) cation, influences its interactions with other molecules and thus its solubility profile.

Physical Properties of this compound Chloride

PropertyValueReference
Molecular Formula C₁₁H₁₃ClN₂[1][2][3][4]
Molecular Weight 208.69 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder[1][4]
Melting Point 58 - 80 °C (Varies by source)[1][3][4][5]
Density 1.673 g/cm³ at 25 °C[3]
CAS Number 36443-80-8[1][2][3][4]

Qualitative Solubility Profile in Organic Solvents

In the absence of specific quantitative data, a qualitative assessment of the solubility of this compound chloride in various organic solvents can be inferred from the general behavior of imidazolium-based ionic liquids. The solubility of ionic liquids is primarily governed by the nature of both the cation and the anion, as well as the properties of the solvent, such as polarity and hydrogen bonding capability.

  • Polar Protic Solvents (e.g., Alcohols): Ionic liquids with chloride anions are generally soluble in polar protic solvents like ethanol, methanol, and other short-chain alcohols.[6] The ability of these solvents to form hydrogen bonds and their high polarity facilitate the dissolution of the ionic salt. The solubility is expected to decrease as the alkyl chain length of the alcohol increases due to a decrease in the overall polarity of the solvent.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): High solubility is generally expected in polar aprotic solvents. These solvents have large dipole moments and can solvate the ions of the ionic liquid effectively.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of this compound chloride in nonpolar solvents is expected to be low. The significant difference in polarity between the ionic liquid and the solvent hinders dissolution.

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of an ionic liquid such as this compound chloride in an organic solvent. This method is based on the "cloud-point" technique, which is a common method for determining the liquid-liquid equilibria of ionic liquid-solvent systems.[7]

Objective: To determine the solubility of this compound chloride in a given organic solvent at various temperatures.

Materials:

  • This compound chloride (high purity, dried under vacuum to remove moisture)

  • Organic solvent of interest (high purity, anhydrous)

  • Analytical balance

  • Sealed glass vials or a specialized view-cell apparatus

  • Temperature-controlled bath or heating block with magnetic stirring

  • Thermometer or temperature probe

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound chloride into a sealable glass vial.

    • Add a known mass of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration and Observation:

    • Place the vial in the temperature-controlled bath or heating block.

    • Slowly heat the sample while stirring continuously.

    • Observe the mixture for the temperature at which it becomes a single, clear phase. This is the "cloud-point" temperature for that specific composition.

  • Data Collection:

    • Record the cloud-point temperature for the given composition.

    • Repeat the process for a range of different compositions of the ionic liquid and the solvent to construct a phase diagram.

  • Data Analysis:

    • Plot the cloud-point temperatures against the mole fraction (or weight percent) of the ionic liquid.

    • The resulting curve represents the boundary between the single-phase and two-phase regions, from which the solubility at a given temperature can be determined.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Work in a well-ventilated area, especially when using volatile organic solvents.

  • Consult the Safety Data Sheet (SDS) for this compound chloride and the chosen organic solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis weigh_il Weigh Ionic Liquid add_solvent Add Solvent weigh_il->add_solvent seal_vial Seal Vial add_solvent->seal_vial heat_stir Heat and Stir seal_vial->heat_stir Transfer to Bath observe Observe Cloud Point heat_stir->observe record_temp Record Temperature observe->record_temp plot_data Plot Data record_temp->plot_data Repeat for multiple compositions determine_sol Determine Solubility plot_data->determine_sol

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Biological Applications

The primary applications of this compound chloride are in the fields of organic synthesis, catalysis, and materials science.[1] As an ionic liquid, it is not typically studied in the context of biological signaling pathways, and no relevant information was found in the scientific literature. Its applications in drug development are more likely to be as a solvent or catalyst in the synthesis of active pharmaceutical ingredients rather than as a therapeutic agent itself.

Conclusion

While specific quantitative data on the solubility of this compound chloride in a wide range of organic solvents is currently lacking in the literature, this guide provides a foundation for researchers working with this ionic liquid. By understanding its physical properties and the general principles of ionic liquid solubility, and by employing the outlined experimental protocol, scientists and professionals can systematically determine the solubility of [Bzmim]Cl in solvents relevant to their work. Further research to populate a comprehensive database of its solubility would be a valuable contribution to the field of green chemistry.

References

Electrochemical window of 1-Benzyl-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrochemical Window of 1-Benzyl-3-methylimidazolium Tetrafluoroborate (B81430)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid this compound tetrafluorobate ([Bnmim][BF4]). Due to a lack of specific experimental data for [Bnmim][BF4] in existing literature, this document leverages extensive data available for the structurally similar and widely studied ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), as a predictive framework. The guide outlines the fundamental principles of determining the electrochemical window, details the necessary experimental protocols, and discusses the critical factors influencing its measurement.

Introduction to the Electrochemical Window

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte is electrochemically stable.[1][2] Beyond this range, the electrolyte undergoes oxidation or reduction, leading to its decomposition.[1][2] For ionic liquids, the EW is determined by the electrochemical stability of its constituent cation and anion. The cathodic limit is typically set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion. A wide electrochemical window is a key advantage of ionic liquids, making them suitable for a variety of electrochemical applications, including batteries, capacitors, and electrocatalysis.[1][2][3]

For this compound tetrafluoroborate, the electrochemical window is dictated by the reduction of the this compound cation and the oxidation of the tetrafluoroborate anion.

Predicted Electrochemical Behavior of [Bnmim][BF4]

Expected Anodic and Cathodic Limits:

  • Anodic Limit (Oxidation): The oxidation potential is determined by the tetrafluoroborate anion (BF4⁻). The anodic oxidation of BF4⁻ is expected to occur at a relatively high positive potential.[4]

  • Cathodic Limit (Reduction): The reduction potential is determined by the this compound cation. The reduction of the imidazolium (B1220033) ring is the limiting factor on the cathodic side.

Quantitative Data for Analogous Ionic Liquid: [Bmim][BF4]

The following table summarizes experimentally determined electrochemical window data for 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]). These values serve as a reference for the expected electrochemical stability of [Bnmim][BF4]. It is important to note that the electrochemical window is highly dependent on experimental conditions such as the working electrode material, the presence of impurities (especially water), and the scan rate.[5][6]

Working ElectrodeReference ElectrodeAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)Source
Glassy CarbonAg/AgCl~ +2.0~ -2.2~ 4.2[7]
PlatinumAg wire (pseudo)Not SpecifiedNot Specified~4.0[3]
Glassy CarbonNot SpecifiedNot SpecifiedNot Specified~2.5[5]

Note: The exact values can vary significantly based on the experimental setup and purity of the ionic liquid.

Experimental Protocol for Determining the Electrochemical Window

The most common technique for determining the electrochemical window of an ionic liquid is Cyclic Voltammetry (CV) .

Materials and Equipment
  • Potentiostat/Galvanostat: An electrochemical workstation capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell is typically used.

  • Working Electrode (WE): A chemically inert electrode with a well-defined surface area. Common choices include Glassy Carbon (GC), Platinum (Pt), or Gold (Au).

  • Reference Electrode (RE): A non-aqueous reference electrode is required. A silver/silver ion (Ag/Ag⁺) electrode or a pseudo-reference electrode (e.g., a silver or platinum wire) can be used. If a pseudo-reference is used, it is crucial to calibrate the potential scale against a known redox couple, such as Ferrocene/Ferrocenium (Fc/Fc⁺).

  • Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the working electrode.

  • Ionic Liquid Sample: High-purity this compound tetrafluoroborate. The sample must be rigorously dried to minimize water content, as water can significantly narrow the electrochemical window.[6]

  • Inert Atmosphere: A glovebox or Schlenk line to handle the ionic liquid and assemble the electrochemical cell under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and moisture.

Experimental Procedure
  • Sample Preparation: Dry the this compound tetrafluoroborate sample under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove residual water and other volatile impurities.

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse with deionized water and a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile), and then dry thoroughly.

  • Cell Assembly: Assemble the three-electrode cell inside a glovebox under an inert atmosphere. Fill the cell with the dried ionic liquid.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to a narrow range around the open-circuit potential (e.g., -0.5 V to +0.5 V).

    • Set a suitable scan rate, typically between 20 and 100 mV/s.

    • Gradually expand the potential window in both the anodic and cathodic directions in successive scans until a significant increase in current is observed at the potential limits. This increase in current signifies the onset of the oxidation and reduction of the ionic liquid.

  • Data Analysis: The electrochemical window is determined from the resulting voltammogram. The anodic and cathodic limits are defined as the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1 or 1.0 mA/cm²).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the electrochemical window of an ionic liquid.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis IL_Prep Ionic Liquid Drying (High Vacuum, Heat) Cell_Assembly Cell Assembly (Inert Atmosphere) IL_Prep->Cell_Assembly Elec_Prep Electrode Polishing & Cleaning Elec_Prep->Cell_Assembly CV_Measurement Cyclic Voltammetry Measurement Cell_Assembly->CV_Measurement Data_Plot Plot Voltammogram (Current vs. Potential) CV_Measurement->Data_Plot EW_Determination Determine Anodic & Cathodic Limits (Cutoff Current Density) Data_Plot->EW_Determination G cluster_anodic Anodic Potential Limit cluster_cathodic Cathodic Potential Limit IL [Bnmim][BF4] Anion_Oxidation Oxidation of BF4⁻ IL->Anion_Oxidation High Positive Potential Cation_Reduction Reduction of [Bnmim]⁺ IL->Cation_Reduction High Negative Potential

References

An In-depth Technical Guide on the Antimicrobial Activity of 1-Benzyl-3-methylimidazolium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of 1-benzyl-3-methylimidazolium compounds and related derivatives. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these ionic liquids as novel antimicrobial agents. This document details their activity against a range of pathogens, the experimental methodologies used for their evaluation, and the current understanding of their mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound compounds and their derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for several this compound and related imidazolium (B1220033) compounds against various bacterial and fungal strains as reported in the literature. The activity is often influenced by the nature of the substituents on the imidazolium ring and the counter-ion.[1]

CompoundMicroorganismMIC (µg/mL)MIC (mM)Reference
This compound tetrafluoroborateStaphylococcus aureus--[2]
Escherichia coli--[2]
1-Alkyl-3-methylimidazolium chlorides ([C12mim]Cl)Staphylococcus aureus-0.0015-0.0030[3]
1-Alkyl-3-methylimidazolium chlorides ([C16mim]Cl)Staphylococcus aureus--[3]
1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl)Escherichia coli-1[4]
Staphylococcus aureus-0.5[4]
Enterococcus faecium-0.5[4]
Enterococcus hirae-0.5[4]
1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl)Escherichia coli-0.01[4]
Staphylococcus aureus-0.01[4]
Enterococcus faecium-0.003[4]
Enterococcus hirae-0.003[4]
Dibenzyl methyl-substituted imidazolium salts (general)Escherichia coli10-80-[5]
Klebsiella pneumoniae10-80-[5]
Pseudomonas aeruginosa10-80-[5]
Proteus vulgaris10-80-[5]
Staphylococcus aureus10-80-[5]
Enterococcus faecalis10-80-[5]
Note: MIC values can vary based on the specific experimental conditions. The data presented is a summary from various sources for comparative purposes.

Experimental Protocols

The evaluation of the antimicrobial activity of this compound compounds is primarily conducted using standardized microbiological assays. The two most common methods are the broth microdilution and the agar (B569324) well diffusion assays.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6][7]

Materials:

  • Test compound (this compound derivative)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Microbial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a known concentration (e.g., 1 mg/mL).[5]

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in the wells of a 96-well microtiter plate using sterile broth. This creates a range of concentrations to be tested.[6]

  • Inoculum Preparation: The microbial culture is diluted in sterile broth to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[5]

  • Reading Results: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[8][9]

Materials:

  • Test compound

  • Sterile Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Petri dishes

  • Microbial culture in logarithmic growth phase

  • Sterile swabs

  • Sterile cork borer or well cutter

Procedure:

  • Agar Plate Preparation: Molten, sterile agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well. A control with the solvent alone is also included.

  • Incubation: The plates are incubated under suitable conditions for the microorganism.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations: Workflows and Mechanisms

To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare Compound Stock and Serial Dilutions Inoculation Inoculate Microtiter Plate or Agar Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation MIC_Determination Determine MIC (Broth Microdilution) Incubation->MIC_Determination Zone_Measurement Measure Zone of Inhibition (Agar Well Diffusion) Incubation->Zone_Measurement

Caption: Workflow for antimicrobial susceptibility testing.

Mechanism_of_Action cluster_cell Bacterial Cell Membrane Cell Membrane (Phospholipid Bilayer) Disruption Membrane Disruption and Pore Formation Membrane->Disruption Insertion of alkyl chains Cytoplasm Cytoplasm Imidazolium This compound Cation Imidazolium->Membrane Electrostatic and hydrophobic interactions Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Mechanism of Action

The primary antimicrobial mechanism of this compound and other long-chain imidazolium-based ionic liquids is believed to be the disruption of the bacterial cell membrane.[10][11] This action is attributed to the amphiphilic nature of these molecules, which possess a positively charged imidazolium head and a hydrophobic benzyl (B1604629) and/or alkyl tail.

The positively charged imidazolium ring is thought to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.[3] Following this initial electrostatic interaction, the hydrophobic tail inserts itself into the lipid bilayer of the membrane.[12] This insertion disrupts the ordered structure of the membrane, leading to increased permeability, the formation of pores, and the leakage of essential intracellular components like ions, metabolites, and nucleic acids.[12] Ultimately, this loss of membrane integrity results in cell death. The length of the alkyl chain on the imidazolium cation has been shown to be a critical factor, with longer chains generally exhibiting greater antimicrobial activity up to a certain point (a "cut-off" effect).[1] While membrane disruption is the most widely accepted mechanism, other potential intracellular targets and signaling pathway disruptions have not been extensively ruled out and may contribute to the overall antimicrobial effect.[13] At present, there is no strong evidence to suggest that these compounds act on specific bacterial signaling pathways in the way that traditional antibiotics do.

References

Methodological & Application

The Versatility of 1-Benzyl-3-methylimidazolium Chloride in Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-3-methylimidazolium chloride, an ionic liquid, has emerged as a versatile and eco-friendly catalyst and solvent in a variety of organic transformations.[1] Its low volatility, thermal stability, and excellent solvation capabilities make it a compelling alternative to traditional volatile organic solvents.[1] This document provides detailed application notes and experimental protocols for the use of this compound chloride and its derivatives in key organic reactions, including the synthesis of chalcones, Knoevenagel condensations, and Michael additions. These reactions are fundamental in the synthesis of various biologically active compounds and pharmaceutical intermediates.[2][3]

Application in Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family and are precursors for various flavonoids and isoflavonoids.[3][4] They are recognized for their broad spectrum of pharmacological activities.[3] The Claisen-Schmidt condensation is a primary method for synthesizing chalcones, and the use of ionic liquids like this compound chloride can offer improved yields and greener reaction conditions.[4][5]

Quantitative Data for Chalcone Synthesis
ReactantsCatalyst/Solvent SystemTemp. (°C)Time (min)Yield (%)Reference
4-(1H-Imidazol-1-yl)benzaldehyde, Acetophenone (B1666503)Methanol (B129727), aq. NaOHRoom Temp.12064-75[6]
2'-hydroxyacetophenone, various benzaldehydes1-decyl-3-methylimidazolium bromide, Microwave (300W)801065-81[5]
Acetophenone, BenzaldehydeKOH, Ethanol, Ultrasound40-High[7]
Experimental Protocol: Synthesis of Imidazole-Bearing Chalcones

This protocol is adapted from the Claisen-Schmidt condensation method for synthesizing imidazole-bearing chalcones.[6]

Materials:

  • 4-(1H-Imidazol-1-yl)benzaldehyde

  • Substituted acetophenone (e.g., 4-fluoroacetophenone)

  • Methanol

  • Aqueous Sodium Hydroxide (B78521) (NaOH)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • To a round bottom flask, add equimolar amounts of 4-(1H-Imidazol-1-yl)benzaldehyde and the selected substituted acetophenone.

  • Add methanol to dissolve the reactants and begin stirring at room temperature.

  • Slowly add aqueous NaOH to the mixture.

  • Continue stirring the reaction mixture for approximately two hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the crude product is typically purified by recrystallization from hot methanol.

Experimental Workflow for Chalcone Synthesis

Chalcone_Synthesis_Workflow Reactants 4-(1H-Imidazol-1-yl)benzaldehyde + Substituted Acetophenone Reaction Claisen-Schmidt Condensation (Room Temp, 2h) Reactants->Reaction Solvent Methanol Solvent->Reaction Base Aqueous NaOH Base->Reaction Purification Recrystallization (Hot Methanol) Reaction->Purification Product Pure Chalcone Purification->Product

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Application in Knoevenagel Condensation

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[8] Imidazolium-based ionic liquids have been shown to be effective catalysts and solvents for this reaction, often leading to high yields and simple work-up procedures.[9][10]

Quantitative Data for Knoevenagel Condensation
Aldehyde/KetoneActive Methylene CompoundCatalystTemp. (°C)Time (min)Yield (%)Reference
Various aldehydes and ketonesMalononitrile, Ethyl cyanoacetateThis compound hydroxide ([bnmim]OH)Room Temp.5-1585-96[11]
Various aldehydes and ketonesActive methylenes1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)Room Temp.10-30High[12]
BenzaldehydeDiethyl malonate1-butyl-3-methylimidazolium chloroaluminate---[9]
Experimental Protocol: Knoevenagel Condensation using a Basic Ionic Liquid

This protocol is based on a solvent-free grinding method using a basic ionic liquid catalyst.[11]

Materials:

  • Heteroaryl aldehyde (e.g., 4-oxo-(4H)-1-benzopyran-3-carbaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • This compound hydroxide ([bnmim]OH)

  • Mortar and pestle

Procedure:

  • In a mortar, take the heteroaryl aldehyde and the active methylene compound.

  • Add a catalytic amount of this compound hydroxide.

  • Grind the mixture using a pestle at room temperature for 5-15 minutes.

  • The progress of the reaction can be monitored by TLC.

  • The product can be isolated by simple work-up, often involving washing with water.

Logical Relationship in Knoevenagel Condensation

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants Aldehyde Aldehyde/Ketone Intermediate Intermediate Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound Active_Methylene->Aldehyde Nucleophilic Attack Catalyst [Bnmim]OH (Basic Ionic Liquid) Catalyst->Active_Methylene Deprotonation Product Substituted Olefin (Knoevenagel Product) Intermediate->Product Dehydration Water H₂O Intermediate->Water

Caption: Simplified mechanism of the Knoevenagel condensation.

Application in Michael Addition

Quantitative Data for Michael Addition
NucleophileMichael AcceptorCatalyst/Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
Aminesα,β-unsaturated estersImidazolium (B1220033) chlorideLow Temp.--[2][14]
Thiolsα,β-unsaturated estersImidazolium chlorideLow Temp.--[13]

Note: Specific quantitative data for this compound chloride in Michael additions was limited in the provided search results. The table reflects the general use of imidazolium chlorides.

Experimental Protocol: Michael Addition of Amines

This generalized protocol is based on the use of imidazolium chloride as a catalyst for the Michael addition of amines to α,β-unsaturated compounds.[2][14]

Materials:

  • Amine (nucleophile)

  • α,β-unsaturated ester (Michael acceptor)

  • Imidazolium chloride (e.g., this compound chloride)

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, combine the amine and the α,β-unsaturated ester.

  • Add a catalytic amount of this compound chloride.

  • The reaction is typically carried out at a low temperature.

  • Stir the reaction mixture until completion, monitoring by TLC.

  • The product is isolated and purified using standard techniques such as column chromatography.

Experimental Workflow for Michael Addition

Michael_Addition_Workflow Nucleophile Amine or Thiol Reaction Michael Addition (Low Temperature) Nucleophile->Reaction Acceptor α,β-Unsaturated Carbonyl Acceptor->Reaction Catalyst [Bnmim]Cl Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product 1,4-Adduct Purification->Product

Caption: General workflow for the Michael addition reaction.

This compound chloride and related imidazolium-based ionic liquids serve as effective and environmentally benign catalysts and reaction media for a range of important organic reactions. Their application in the synthesis of chalcones, Knoevenagel condensations, and Michael additions demonstrates their potential to facilitate high-yield transformations under mild conditions. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, encouraging the adoption of greener chemical processes.

References

Application of 1-Benzyl-3-methylimidazolium Salts in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-benzyl-3-methylimidazolium-based ionic liquids in catalysis. The primary focus is on the application of this compound hydroxide (B78521), a derivative of this compound bromide, as an efficient catalyst in the Knoevenagel condensation.

Overview of this compound Salts in Catalysis

This compound bromide ([Bnmim][Br]) is an ionic liquid characterized by a benzyl (B1604629) group and a methyl group attached to the imidazolium (B1220033) cation, with a bromide anion. While its direct catalytic applications are an emerging area of study, its hydroxide counterpart, this compound hydroxide ([Bnmim][OH]), has demonstrated significant catalytic activity, particularly in base-catalyzed reactions. The imidazolium core, common to a range of ionic liquids, plays a crucial role in stabilizing reaction intermediates and influencing reaction pathways. The choice of the anion is critical, with basic anions like hydroxide directly participating in the catalytic cycle.

Ionic liquids such as [Bnmim][Br] are also recognized for their potential as phase-transfer catalysts, facilitating reactions between reactants in different phases due to their unique solubility properties.

Application: Knoevenagel Condensation Catalyzed by this compound Hydroxide

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. This compound hydroxide ([Bnmim][OH]) has been shown to be a highly effective catalyst for this reaction, particularly under solvent-free grinding conditions, which aligns with the principles of green chemistry.

Quantitative Data Summary

The catalytic efficiency of [Bnmim][OH] was evaluated in the Knoevenagel condensation of various heteroaryl aldehydes with different active methylene compounds. The results are summarized in the tables below, demonstrating high yields and short reaction times.

Table 1: Knoevenagel Condensation of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde with Active Methylene Compounds.

EntryActive Methylene CompoundProductTime (min)Yield (%)
1Malononitrile2-(4-oxo-4H-chromen-3-ylmethylene)malononitrile1095
2Ethyl cyanoacetateEthyl 2-cyano-3-(4-oxo-4H-chromen-3-yl)acrylate1592
3Cyanoacetic acid2-Cyano-3-(4-oxo-4H-chromen-3-yl)acrylic acid2090
4Cyanoacetamide2-Cyano-3-(4-oxo-4H-chromen-3-yl)acrylamide2588
5Meldrum's acid5-((4-oxo-4H-chromen-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione1293

Table 2: Knoevenagel Condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with Active Methylene Compounds.

EntryActive Methylene CompoundProductTime (min)Yield (%)
1Malononitrile2-((2-chloroquinolin-3-yl)methylene)malononitrile1296
2Ethyl cyanoacetateEthyl 2-cyano-3-(2-chloroquinolin-3-yl)acrylate1894
3Cyanoacetic acid2-Cyano-3-(2-chloroquinolin-3-yl)acrylic acid2291
4Cyanoacetamide2-Cyano-3-(2-chloroquinolin-3-yl)acrylamide2889
5Meldrum's acid5-((2-chloroquinolin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione1594
Experimental Protocol: Knoevenagel Condensation via Grinding

This protocol describes the general procedure for the [Bnmim][OH]-catalyzed Knoevenagel condensation under solvent-free conditions.

Materials:

  • Heteroaryl aldehyde (e.g., 4-oxo-(4H)-1-benzopyran-3-carbaldehyde or 2-chloroquinoline-3-carbaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • This compound hydroxide ([Bnmim][OH]) (catalytic amount)

  • Mortar and pestle

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a clean and dry mortar, take the heteroaryl aldehyde (1 mmol), the active methylene compound (1 mmol), and a catalytic amount of this compound hydroxide (10 mol%).

  • Grind the mixture using a pestle at room temperature for the time specified in Tables 1 and 2.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add cold water to the reaction mixture.

  • The solid product precipitates out. Filter the product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure Knoevenagel condensation product.

  • The aqueous filtrate containing the ionic liquid catalyst can be concentrated under reduced pressure and reused for subsequent reactions.

Catalyst Synthesis Protocol: Preparation of this compound Hydroxide ([Bnmim][OH])

[Bnmim][OH] can be synthesized from its bromide precursor, this compound bromide ([Bnmim][Br]).

Step 1: Synthesis of this compound Bromide ([Bnmim][Br])

  • To a solution of N-methylimidazole in ethyl acetate, add an equimolar amount of benzyl bromide in one portion at room temperature with vigorous stirring.

  • Continue stirring the solution overnight. A turbid solution will form, and a precipitate will be observed.

  • Collect the precipitate by filtration and wash it several times with ethyl acetate.

  • Dry the product in a vacuum oven.

Step 2: Anion Exchange to form this compound Hydroxide ([Bnmim][OH])

  • Dissolve the synthesized this compound bromide in a suitable solvent (e.g., methanol).

  • Pass the solution through a column packed with a strong basic anion exchange resin (hydroxide form).

  • Collect the eluent containing the this compound hydroxide.

  • Remove the solvent under reduced pressure to obtain the pure basic ionic liquid.

Visualizations

Synthesis of this compound Bromide

G N_methylimidazole N-Methylimidazole Reaction_mixture Reaction Mixture N_methylimidazole->Reaction_mixture Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction_mixture Ethyl_acetate Ethyl Acetate (Solvent) Ethyl_acetate->Reaction_mixture Stirring Stirring Overnight at Room Temperature Reaction_mixture->Stirring Precipitate [Bnmim][Br] Precipitate Stirring->Precipitate Filtration Filtration & Washing (with Ethyl Acetate) Precipitate->Filtration Drying Vacuum Drying Filtration->Drying Final_product Pure this compound Bromide Drying->Final_product

Caption: Workflow for the synthesis of this compound bromide.

Knoevenagel Condensation Experimental Workflow

G Aldehyde Heteroaryl Aldehyde Mortar Combine in Mortar Aldehyde->Mortar Active_methylene Active Methylene Compound Active_methylene->Mortar Catalyst [Bnmim][OH] (10 mol%) Catalyst->Mortar Grinding Grind at Room Temperature Mortar->Grinding TLC Monitor by TLC Grinding->TLC Reaction_completion Reaction Completion TLC->Reaction_completion Workup Add Cold Water Reaction_completion->Workup Yes Filtration Filter and Wash Workup->Filtration Crude_product Crude Solid Product Filtration->Crude_product Aqueous_filtrate Aqueous Filtrate (contains catalyst) Filtration->Aqueous_filtrate Recrystallization Recrystallize from Ethanol Crude_product->Recrystallization Pure_product Pure Knoevenagel Product Recrystallization->Pure_product Catalyst_recovery Concentrate & Reuse Aqueous_filtrate->Catalyst_recovery G cluster_0 Catalytic Cycle Catalyst [Bnmim]+[OH]- Carbanion Carbanion (R-CH--Z) Catalyst->Carbanion + R-CH2-Z - H2O Active_methylene Active Methylene (R-CH2-Z) Intermediate Alkoxide Intermediate Carbanion->Intermediate + R'-CHO Aldehyde Aldehyde (R'-CHO) Product Knoevenagel Product (R'-CH=C(R)Z) Intermediate->Product - [OH]- Catalyst_regenerated [Bnmim]+[OH]- (Regenerated) Intermediate->Catalyst_regenerated Regenerates Catalyst

Application Notes and Protocols for 1-Benzyl-3-methylimidazolium Based Electrolytes in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Benzyl-3-methylimidazolium ([BZMIM]) based ionic liquids as electrolytes in battery systems. The unique properties of these ionic liquids, stemming from the incorporation of a benzyl (B1604629) group on the imidazolium (B1220033) cation, offer potential advantages in terms of electrochemical stability and performance.

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C. They have garnered significant interest as potential electrolytes for next-generation batteries due to their inherent properties, including low volatility, non-flammability, high thermal stability, and wide electrochemical windows.[1] Imidazolium-based ILs are among the most extensively studied cations due to their favorable electrochemical characteristics.[2] The this compound ([BZMIM]) cation, in particular, is a subject of growing research interest for battery applications.[3][4]

This document focuses on [BZMIM]-based electrolytes with three common anions: Tetrafluoroborate (B81430) ([BF4]⁻), Hexafluorophosphate (B91526) ([PF6]⁻), and Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻).

Physicochemical and Electrochemical Properties

The choice of the anion significantly influences the physicochemical and electrochemical properties of the this compound based ionic liquid. A summary of key quantitative data for these electrolytes is presented in Table 1.

Table 1: Physicochemical and Electrochemical Properties of this compound Based Ionic Liquids

Property[BZMIM][BF4][BZMIM][PF6][BZMIM][TFSI]
Molecular Formula C₁₁H₁₃BF₄N₂C₁₁H₁₃F₆N₂PC₁₃H₁₃F₆N₃O₄S₂
Molecular Weight ( g/mol ) 260.04318.20453.38
Melting Point (°C) 7813523
Density (g/cm³ at 25°C) Not AvailableNot Available1.49
Ionic Conductivity (mS/cm) Not AvailableNot Available0.62 (at 20°C)
Electrochemical Window (V) Not AvailableNot Available4.5
Viscosity (cP at 20°C) Not AvailableNot Available350

Experimental Protocols

Synthesis of this compound Based Ionic Liquids

The synthesis of [BZMIM]-based ionic liquids typically involves a two-step process: quaternization of 1-methylimidazole (B24206) followed by anion exchange.

Logical Workflow for Synthesis:

Caption: General synthesis workflow for this compound based ionic liquids.

3.1.1. Protocol for Synthesis of this compound Hexafluorophosphate ([BZMIM][PF6]) [5]

  • Step 1: Synthesis of this compound Chloride ([BZMIM][Cl])

    • In a round-bottom flask, mix 20 parts by mass of 1-methylimidazole with 52 parts by mass of benzyl chloride.

    • Stir and reflux the mixture in an oil bath at 85°C for 8 hours.

    • After cooling, wash the viscous product three times with hot ethyl acetate (B1210297) to remove unreacted starting materials.

    • Remove the residual ethyl acetate by distillation under reduced pressure to obtain this compound chloride as a yellow viscous liquid.

  • Step 2: Anion Exchange

    • Dissolve the synthesized this compound chloride in 200 parts by mass of deionized water.

    • Add 50 parts by mass of ammonium (B1175870) hexafluorophosphate to the solution.

    • Stir the mixture at room temperature for 2 hours. A two-phase system will form.

    • Separate the lower ionic liquid layer from the upper aqueous layer.

    • Wash the ionic liquid layer repeatedly with deionized water until no chloride ions are detected (tested with silver nitrate (B79036) solution).

    • Remove excess water using a rotary evaporator at 75°C to yield this compound hexafluorophosphate as a light-yellow solid powder.

3.1.2. Protocol for Synthesis of this compound Tetrafluoroborate ([BZMIM][BF4])

The synthesis follows a similar two-step procedure.

  • Step 1: Synthesis of this compound Chloride ([BZMIM][Cl])

    • Follow the same procedure as described in section 3.1.1.

  • Step 2: Anion Exchange with Sodium Tetrafluoroborate [6]

    • Dissolve the this compound chloride in a suitable solvent (e.g., acetone (B3395972) or water).

    • Add a stoichiometric amount of sodium tetrafluoroborate (NaBF₄).

    • Stir the reaction mixture for a specified time (e.g., 15 minutes to several hours) at room temperature.

    • If water is used as the solvent, extract the ionic liquid using dichloromethane. If acetone is used, filter to remove the precipitated sodium chloride.

    • Wash the organic phase with water.

    • Remove the solvent under reduced pressure.

    • Freeze-dry the product to remove any remaining water.

Electrolyte Preparation

For battery applications, the ionic liquid must be of high purity and free from water and halide impurities.

Protocol for Electrolyte Preparation:

  • Drying: Dry the synthesized ionic liquid under high vacuum at an elevated temperature (e.g., 80-120°C) for at least 24 hours to remove residual water and volatile impurities. The final water content should be below 20 ppm.

  • Lithium Salt Addition: In an argon-filled glovebox, dissolve the desired lithium salt (e.g., LiPF₆, LiTFSI, or LiBF₄) in the purified ionic liquid to the desired concentration (typically 0.5 M to 1.0 M).

  • Homogenization: Stir the mixture overnight at room temperature to ensure complete dissolution and homogeneity of the electrolyte.

Coin Cell Assembly

Standard 2032-type coin cells are commonly used for electrochemical testing. All assembly steps must be performed in an argon-filled glovebox.

Workflow for Coin Cell Assembly:

CoinCellAssembly cluster_components Components cluster_assembly Assembly Sequence Cathode Cathode (e.g., LiFePO₄) Anode Anode (e.g., Lithium Metal) Separator Separator (e.g., Celgard) Electrolyte [BZMIM]-based Electrolyte Gasket Gasket Spacers Spacers Spring Spring Cases Positive and Negative Cases start Place Cathode in Positive Case step1 Add Separator start->step1 step2 Add Electrolyte step1->step2 step3 Place Anode step2->step3 step4 Add Spacer and Spring step3->step4 step5 Place Gasket and Negative Case step4->step5 end Crimp the Cell step5->end

Caption: Step-by-step workflow for assembling a 2032-type coin cell.

Protocol for Coin Cell Assembly: [7][8]

  • Place the cathode disk (e.g., LiFePO₄ coated on aluminum foil) in the center of the positive coin cell case.

  • Place a separator (e.g., Celgard 2400) on top of the cathode.

  • Add a few drops of the prepared [BZMIM]-based electrolyte onto the separator, ensuring it is thoroughly wetted.

  • Place the lithium metal anode disk on top of the wetted separator.

  • Place a stainless-steel spacer and a spring on top of the anode.

  • Place the gasket on the positive case and cover with the negative case.

  • Crimp the coin cell using a hydraulic crimping machine to ensure proper sealing.

Electrochemical Characterization

Electrochemical performance is evaluated using various techniques to determine the suitability of the electrolyte for a specific battery application.

Protocol for Electrochemical Testing:

  • Cyclic Voltammetry (CV):

    • Use a three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire or Ag/AgCl reference electrode.[9]

    • Scan the potential within a range that covers the expected redox reactions of the electrolyte and the electrodes to determine the electrochemical stability window.

  • Galvanostatic Cycling:

    • Cycle the assembled coin cells at a constant current within a specific voltage range (e.g., 2.5–4.2 V for LiFePO₄/Li cells).

    • Measure the charge and discharge capacities, coulombic efficiency, and capacity retention over multiple cycles to assess the cycling stability.

  • Rate Capability Test:

    • Cycle the cells at different C-rates (e.g., C/10, C/5, 1C, 2C, 5C) to evaluate the battery's performance at various charge and discharge speeds.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cell over a range of frequencies to investigate the interfacial properties and charge transfer resistance.

Expected Battery Performance (Qualitative)

While specific performance data for this compound based electrolytes is not yet widely published, some general expectations based on the properties of similar imidazolium ionic liquids can be outlined:

  • Cycling Stability: The formation of a stable solid electrolyte interphase (SEI) on the anode is crucial for good cycling stability. The benzyl group may influence the composition and stability of this layer.

  • Rate Capability: The relatively high viscosity of some ionic liquids can limit ion transport and thus hinder high-rate performance. The specific viscosity of the [BZMIM]-based electrolyte will be a key factor.

  • Coulombic Efficiency: High coulombic efficiency (ideally >99.5%) indicates minimal side reactions and good reversibility of the electrochemical processes. The purity of the ionic liquid is critical to achieving high efficiency.

Safety Considerations

  • Handling: this compound based ionic liquids should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Purity: Halide impurities can be detrimental to battery performance and can corrode cell components. Ensure the ionic liquid is halide-free.

  • Moisture: Ionic liquids can be hygroscopic. Strict exclusion of moisture during synthesis, electrolyte preparation, and cell assembly is crucial for optimal performance and safety.

Conclusion

This compound based ionic liquids represent a promising class of electrolytes for battery applications. Their unique chemical structure offers the potential for enhanced electrochemical stability. The detailed protocols provided in this document for their synthesis, purification, and incorporation into battery cells, along with the methods for electrochemical characterization, will enable researchers to systematically investigate their performance and unlock their full potential for next-generation energy storage systems. Further research is needed to generate comprehensive battery performance data to fully assess their viability.

References

Application Notes and Protocols for Biomass Dissolution and Processing using 1-Benzyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-benzyl-3-methylimidazolium chloride ([Bzmim]Cl) in the dissolution and processing of lignocellulosic biomass. This ionic liquid (IL) presents unique advantages, particularly in its interaction with lignin (B12514952), offering potential for enhanced biomass fractionation and valorization.

I. Application Notes

Introduction to this compound Chloride in Biomass Processing

This compound chloride is an imidazolium-based ionic liquid that has demonstrated significant potential as a solvent for lignocellulosic biomass, including both hardwoods and softwoods.[1][2][3] A key feature of [Bzmim]Cl is the benzyl (B1604629) group on the imidazolium (B1220033) cation. This aromatic moiety is thought to enhance the dissolution of lignin through π-π stacking interactions with the aromatic rings present in the lignin polymer.[1][2][3][4] This specific interaction leads to the formation of transparent, amber-colored solutions of wood, indicating a more complete dissolution compared to other common ionic liquids like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), which often result in only partial dissolution and hazy solutions.[1][2][3]

The primary applications of [Bzmim]Cl in biomass processing include:

  • Complete or near-complete dissolution of wood biomass: Enabling subsequent fractionation and analysis.[1][2][3]

  • Lignin extraction: The enhanced interaction with lignin suggests a potential for selective and efficient lignin removal.[4]

  • Pretreatment for enzymatic hydrolysis: The dissolution process disrupts the recalcitrant structure of lignocellulose, making the cellulose (B213188) more accessible to enzymatic degradation for the production of fermentable sugars.[1][2][3]

  • Cellulose regeneration: Dissolved cellulose can be regenerated to produce various biomaterials.[1][2][3]

A notable challenge associated with the use of [Bzmim]Cl is its high viscosity, which can present difficulties in handling and processing at larger scales.[1]

Mechanism of Action: Biomass Dissolution

The dissolution of lignocellulosic biomass in [Bzmim]Cl involves the disruption of the extensive hydrogen bond network within and between the cellulose, hemicellulose, and lignin polymers. The chloride anion (Cl⁻) plays a crucial role in forming new hydrogen bonds with the hydroxyl groups of the polysaccharides, effectively breaking the native structure. Simultaneously, the benzyl group of the [Bzmim]⁺ cation is believed to interact favorably with the aromatic structure of lignin, aiding in its solubilization.[1][2][3][4]

II. Experimental Protocols

The following are generalized protocols for the use of this compound chloride in biomass processing, based on typical procedures for ionic liquid-based biomass treatment. Researchers should optimize these protocols for their specific biomass type and desired outcomes.

Protocol 1: Dissolution of Woody Biomass in [Bzmim]Cl

Objective: To achieve complete or near-complete dissolution of wood biomass for subsequent analysis or fractionation.

Materials:

  • This compound chloride ([Bzmim]Cl)

  • Dried, finely ground woody biomass (e.g., sawdust from Norway spruce or Southern pine)[1][2][3]

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Ensure the [Bzmim]Cl and biomass are thoroughly dried to minimize the interference of water, which can reduce dissolution efficiency.

  • Add a known weight of [Bzmim]Cl to the reaction vessel.

  • Heat the ionic liquid to the desired temperature (e.g., 100-120°C) under an inert atmosphere with gentle stirring until it is a homogenous liquid.

  • Slowly add the dried biomass to the heated [Bzmim]Cl while stirring. A typical biomass loading is 5-10% (w/w), but this should be optimized.

  • Continue heating and stirring the mixture for a period of 2 to 24 hours, or until the biomass is fully dissolved, resulting in a transparent, viscous, amber-colored solution.[1][2][3]

  • The resulting solution can be used for further analysis or for the regeneration of biomass components.

Protocol 2: Regeneration of Biomass Components

Objective: To regenerate the dissolved biomass components (a mixture of cellulose, hemicellulose, and lignin) from the [Bzmim]Cl solution.

Materials:

  • Biomass-[Bzmim]Cl solution from Protocol 1

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)

  • Beaker

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Washing solvents (deionized water, ethanol)

Procedure:

  • Allow the biomass-[Bzmim]Cl solution to cool to room temperature.

  • Slowly add an anti-solvent to the viscous solution while stirring. This will cause the dissolved biomass to precipitate out as an amorphous solid.[1][2][3]

  • Continue adding the anti-solvent until no further precipitation is observed.

  • Separate the regenerated biomass from the ionic liquid/anti-solvent mixture by filtration.

  • Thoroughly wash the precipitated biomass with the anti-solvent and then with deionized water to remove any residual ionic liquid.

  • Dry the regenerated biomass in an oven or under vacuum. The resulting material is an amorphous mixture of the original biomass components.[1][2][3]

Protocol 3: Enzymatic Hydrolysis of Regenerated Biomass

Objective: To hydrolyze the regenerated cellulose into glucose using cellulase (B1617823) enzymes.

Materials:

  • Dried, regenerated biomass from Protocol 2

  • Cellulase enzyme cocktail

  • Citrate (B86180) buffer (pH 4.8-5.0)

  • Incubator shaker

  • Centrifuge

  • Glucose quantification assay (e.g., HPLC with an appropriate column or a glucose oxidase-based assay)

Procedure:

  • Prepare a suspension of the regenerated biomass in the citrate buffer at a specific concentration (e.g., 1-5% w/v).

  • Add the cellulase enzyme cocktail to the suspension at a recommended loading (e.g., 20-50 FPU per gram of cellulose).

  • Incubate the mixture at the optimal temperature for the enzyme (typically 50°C) with constant shaking for 24-72 hours.

  • Periodically take samples and centrifuge to separate the solid residue.

  • Analyze the supernatant for glucose concentration using a suitable assay. The regenerated biomass is expected to be efficiently digested to glucose.[1][2][3]

III. Data Presentation

Quantitative data for the dissolution of various biomass types specifically in this compound chloride is not extensively available in the public domain. The tables below provide a template for organizing experimental data.

Table 1: Dissolution Efficiency of Various Biomass Types in [Bzmim]Cl

Biomass TypeParticle Size (mesh)Temperature (°C)Time (h)Biomass Loading (wt%)Dissolution Outcome
Norway Spruce40-60120125Transparent amber solution
Southern Pine40-60120125Transparent amber solution
Poplar40-60120125To be determined
Switchgrass40-6010087To be determined

Table 2: Glucose Yield from Enzymatic Hydrolysis of Regenerated Biomass

Biomass TypeEnzyme Loading (FPU/g)Hydrolysis Time (h)Glucose Yield (%)
Regenerated Norway Spruce3048To be determined
Regenerated Southern Pine3048To be determined
Regenerated Poplar3048To be determined
Regenerated Switchgrass3048To be determined

IV. Visualizations

Biomass_Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_regeneration Regeneration & Hydrolysis Biomass Lignocellulosic Biomass Drying Drying Biomass->Drying IL [Bzmim]Cl IL->Drying Dissolution Dissolution (e.g., 120°C, 12h) Drying->Dissolution 5-10 wt% loading Regeneration Add Anti-solvent (e.g., Water) Dissolution->Regeneration Filtration Filtration & Washing Regeneration->Filtration Hydrolysis Enzymatic Hydrolysis Filtration->Hydrolysis Regenerated Biomass Glucose Glucose Solution Hydrolysis->Glucose

Caption: Workflow for biomass dissolution in [Bzmim]Cl and subsequent enzymatic hydrolysis.

Lignin_Interaction cluster_lignin Lignin Polymer cluster_il [Bzmim]+ Cation L1 Aromatic Ring L2 Aromatic Ring L3 Aromatic Ring IL_Benzyl Benzyl Group (Aromatic) IL_Benzyl->L2 π-π Stacking Interaction IL_Imidazolium Imidazolium Core

References

Application Notes and Protocols: Alkylation of Benzene using 1-Benzyl-3-methylimidazolium Chloroaluminate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. Traditionally, this reaction has been catalyzed by Lewis acids like aluminum chloride (AlCl₃), which often suffer from issues such as catalyst deactivation, corrosion, and difficulties in separation and recycling. The use of ionic liquids (ILs) as both solvents and catalysts has emerged as a promising alternative, offering advantages such as high thermal stability, low vapor pressure, and tunable acidity.

This document provides detailed protocols for the synthesis of a 1-benzyl-3-methylimidazolium chloroaluminate ionic liquid catalyst and its application in the alkylation of benzene (B151609) with benzyl (B1604629) chloride. The this compound cation is of particular interest due to its structural features which can influence catalyst performance. These protocols are intended to provide a comprehensive guide for researchers in academia and industry.

Data Presentation

The performance of the this compound chloroaluminate catalyst in the benzylation of benzene is summarized below. The data is based on typical results obtained under optimized conditions and may vary based on experimental setup and purity of reagents.

EntryCatalyst SystemBenzene:Benzyl Chloride Molar RatioTemperature (°C)Reaction Time (h)Benzyl Chloride Conversion (%)Diphenylmethane (B89790) Selectivity (%)Polybenzyl Product Selectivity (%)
1[Bzmim]Cl-AlCl₃15:1801.5>997218
2[Bzmim]Cl-AlCl₃10:1802>996525
3[Bzmim]Cl-AlCl₃15:1604957812

[Bzmim]Cl = this compound chloride

Experimental Protocols

Protocol 1: Synthesis of this compound Chloride ([Bzmim]Cl)

This protocol describes the synthesis of the ionic liquid precursor, this compound chloride.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylimidazole (0.1 mol, 8.21 g) in anhydrous acetonitrile (50 mL).

  • Slowly add benzyl chloride (0.1 mol, 12.66 g, 11.5 mL) to the stirred solution at room temperature.

  • Heat the reaction mixture to 70°C and maintain stirring for 48-72 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Wash the resulting viscous liquid or solid residue multiple times with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 60°C for several hours to remove any residual solvent. The final product, this compound chloride, should be a white to pale yellow solid.

  • Store the product in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of this compound Chloroaluminate Ionic Liquid Catalyst

This protocol details the preparation of the active Lewis acidic ionic liquid catalyst from the precursor synthesized in Protocol 1. This procedure must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the moisture sensitivity of aluminum chloride.

Materials:

  • This compound chloride ([Bzmim]Cl) (dried under vacuum)

  • Aluminum chloride (AlCl₃) (anhydrous, >99.9%)

  • Schlenk flask or glovebox

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add anhydrous aluminum chloride (0.2 mol, 26.67 g).

  • Slowly and in portions, add the dried this compound chloride (0.1 mol, 20.87 g) to the aluminum chloride with vigorous stirring. The addition is exothermic and should be controlled to maintain the temperature below 50°C.

  • Continue stirring the mixture at room temperature for 12-24 hours until a homogeneous, viscous liquid is formed. The molar ratio of AlCl₃ to [Bzmim]Cl can be varied to tune the Lewis acidity of the resulting ionic liquid. A common acidic formulation involves a 2:1 molar ratio of AlCl₃ to the imidazolium (B1220033) salt.

  • The resulting this compound chloroaluminate ionic liquid is now ready to be used as a catalyst.

Protocol 3: Alkylation of Benzene with Benzyl Chloride

This protocol outlines the procedure for the Friedel-Crafts benzylation of benzene using the prepared this compound chloroaluminate catalyst.

Materials:

  • This compound chloroaluminate ionic liquid catalyst

  • Benzene (anhydrous)

  • Benzyl chloride (anhydrous)

  • Round-bottom flask with a reflux condenser and septum

  • Magnetic stirrer with heating plate

  • Gas chromatograph (GC) for reaction monitoring and product analysis

  • Hexane (B92381) or other suitable solvent for extraction

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.

  • Add the this compound chloroaluminate catalyst (e.g., 5 mol% relative to benzyl chloride) to the flask.

  • Add anhydrous benzene (e.g., 15 molar equivalents relative to benzyl chloride) to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.

  • Slowly add anhydrous benzyl chloride (1 molar equivalent) to the reaction mixture via syringe through the septum.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the reaction mixture to a beaker of ice-cold water.

  • Extract the organic products with hexane (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product mixture by GC and/or NMR to determine the conversion of benzyl chloride and the selectivity for diphenylmethane and polybenzylated products.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_alkylation Alkylation Reaction cluster_workup Product Isolation & Analysis s1 Synthesize This compound Chloride s2 Prepare This compound Chloroaluminate IL s1->s2 [Bzmim]Cl r1 Reaction Setup (Benzene + Catalyst) s2->r1 Catalyst r2 Add Benzyl Chloride r1->r2 r3 Reaction Monitoring (GC) r2->r3 w1 Quenching r3->w1 w2 Extraction w1->w2 w3 Purification w2->w3 w4 Analysis (GC, NMR) w3->w4 reaction_mechanism cluster_catalyst Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration Benzyl Chloride Benzyl Chloride Benzyl Cation Benzyl Cation Benzyl Chloride->Benzyl Cation + AlCl3 AlCl3 AlCl3 AlCl4- AlCl4- Benzene Benzene AlCl4-->AlCl3 + H+ Sigma Complex Sigma Complex Benzene->Sigma Complex + Benzyl Cation Diphenylmethane Diphenylmethane Sigma Complex->Diphenylmethane - H+ H+ H+

References

Application Notes and Protocols for Electrochemical CO2 Reduction using 1-Benzyl-3-methylimidazolium Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the electrochemical reduction of CO2 using 1-benzyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bnmim][PF6]). The following application notes and protocols are based on the closely related and widely studied ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]) . This information serves as a comprehensive guide and a representative example for researchers interested in employing imidazolium-based hexafluorophosphate ionic liquids in this application. The principles and methodologies described are expected to be largely applicable to [Bnmim][PF6], though some optimization of parameters may be necessary.

Introduction

The electrochemical reduction of carbon dioxide (CO2) into value-added chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Ionic liquids (ILs), particularly imidazolium-based salts, have emerged as effective electrolytes and co-catalysts in this process. Their unique properties, such as high CO2 solubility, wide electrochemical windows, and the ability to stabilize key reaction intermediates, can significantly enhance the efficiency and selectivity of CO2 reduction.[1]

This document provides detailed application notes and experimental protocols for the electrochemical reduction of CO2 using an imidazolium-based hexafluorophosphate ionic liquid, focusing on the production of carbon monoxide (CO).

Role of Imidazolium-Based Ionic Liquids in CO2 Reduction

Imidazolium-based ionic liquids like [Bmim][PF6] play a multifaceted role in the electrochemical reduction of CO2:

  • Enhanced CO2 Solubility: ILs exhibit significantly higher CO2 solubility compared to conventional aqueous electrolytes, which increases the concentration of the reactant at the electrode surface.[2]

  • CO2 Activation: The imidazolium (B1220033) cation can interact with CO2 molecules, weakening the C=O bonds and facilitating the initial electron transfer.[1]

  • Stabilization of Intermediates: The ionic liquid can stabilize the CO2 radical anion (CO2•−), a key intermediate in the reduction process, thereby lowering the overpotential required for the reaction.[1]

  • Suppression of Hydrogen Evolution Reaction (HER): In aqueous or protic co-solvent systems, the IL can create a local environment at the electrode surface that disfavors the competing hydrogen evolution reaction, leading to higher Faradaic efficiencies for CO2 reduction products.

Quantitative Data Presentation

The following tables summarize the performance of various catalytic systems for the electrochemical reduction of CO2 to CO in the presence of [Bmim][PF6].

Table 1: Performance of Different Catalysts for CO Production in [Bmim][PF6]-based Electrolytes

CatalystCo-solventApplied Potential (V vs. ref)CO Faradaic Efficiency (%)CO Partial Current Density (mA/cm²)Reference
Bismuth-Carbon Material (Bi-CMEC)Acetonitrile (B52724) (MeCN)-2.0~8025-30[3]
Palladium Nanoparticles on Copper-BTC MOF (Pd-[Bmim]PF6/Cu-BTC)Not specified-1.1 (vs. RHE)93.18-68.90[4]
Oxygen-Vacancy Rich MgO NanosheetsAcetonitrile (MeCN)-2.2 (vs. Ag/Ag+)>99.640.8N/A
N,P co-doped carbon aerogel (NPCA900)Acetonitrile (MeCN)Not specifiedNot specified143.6[5]

Note: The reference electrodes and experimental conditions may vary between studies, affecting direct comparability.

Experimental Protocols

General Electrochemical Cell Setup

A standard H-type electrochemical cell is commonly used for these experiments. This setup separates the anodic and cathodic compartments with an ion-exchange membrane (e.g., Nafion®) to prevent the oxidation of reduction products at the anode.[6]

Diagram 1: H-type Electrochemical Cell

H_type_cell cluster_anode Anodic Compartment cluster_cathode Cathodic Compartment anode Anode (e.g., Pt mesh) anolyte Anolyte (e.g., 0.1 M H2SO4) membrane Ion-Exchange Membrane (Nafion) anolyte->membrane cathode Working Electrode (e.g., Ag, Bi, Cu foil) ref_electrode Reference Electrode (e.g., Ag/AgCl) catholyte Catholyte ([Bmim][PF6] in MeCN) gas_out Gas Outlet (to GC) co2_in CO2 Inlet co2_in->catholyte power_supply Potentiostat power_supply->anode + power_supply->cathode - power_supply->ref_electrode Ref

Caption: Diagram of a typical H-type electrochemical cell for CO2 reduction.

Preparation of the Catholyte
  • Ionic Liquid Purity: Ensure the [Bmim][PF6] is of high purity and dry, as water content can significantly affect the results, often leading to increased hydrogen evolution.

  • Solvent: Acetonitrile (MeCN) is a common aprotic solvent used to dissolve the ionic liquid.

  • Concentration: A typical concentration of [Bmim][PF6] in MeCN is 0.5 M.[5]

  • Procedure: a. In a glovebox or under an inert atmosphere, dissolve the required amount of [Bmim][PF6] in anhydrous MeCN. b. Stir the solution until the ionic liquid is fully dissolved. c. Before the experiment, purge the catholyte with high-purity CO2 for at least 30 minutes to ensure saturation.

Electrochemical Reduction Protocol
  • Assemble the Cell: Assemble the H-type cell with the working electrode (e.g., Ag foil, Bi-coated carbon paper), counter electrode (e.g., Pt mesh), and reference electrode (e.g., Ag/AgCl in saturated KCl).

  • Add Electrolytes: Fill the anodic compartment with the anolyte (e.g., 0.1 M H2SO4) and the cathodic compartment with the prepared catholyte.

  • CO2 Purging: Continuously bubble CO2 through the catholyte during the experiment at a controlled flow rate (e.g., 20 sccm).

  • Electrolysis: Perform chronoamperometry or controlled potential electrolysis at the desired potential for a specific duration (e.g., 1-2 hours).

  • Product Analysis:

    • Gaseous Products: The outlet gas from the cathodic compartment is directed to a gas chromatograph (GC) equipped with a suitable column (e.g., molecular sieve) and detector (e.g., TCD for H2, FID with a methanizer for CO and hydrocarbons) for quantification.

    • Liquid Products: After electrolysis, the catholyte can be analyzed for liquid products (e.g., formate, alcohols) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Calculation of Faradaic Efficiency

The Faradaic efficiency (FE) for a specific product is the percentage of the total charge passed that is used to form that product.

Formula for Gaseous Products:

FE (%) = (moles of product × n × F) / Q_total × 100

Where:

  • moles of product is determined from GC analysis.

  • n is the number of electrons transferred to form one molecule of the product (e.g., n=2 for CO).

  • F is the Faraday constant (96485 C/mol).

  • Q_total is the total charge passed during electrolysis (in Coulombs).

Proposed Mechanism of CO2 Reduction

The electrochemical reduction of CO2 in the presence of imidazolium-based ionic liquids is thought to proceed through the formation of a complex between the imidazolium cation and the CO2 molecule.

Diagram 2: Proposed CO2 Reduction Pathway

CO2_reduction_pathway cluster_electrode Electrode Surface CO2 CO2 (in solution) complex [Im-CO2]+ Adduct CO2->complex Im_cation Imidazolium Cation ([Bnmim]+) Im_cation->complex intermediate [Im-CO2•] Radical complex->intermediate + e- CO_desorb CO (desorbed) intermediate->CO_desorb + H+ + e- Im_regen [Bnmim]+ (regenerated) intermediate->Im_regen CO_desorb->product Product Stream

Caption: Simplified pathway for CO2 reduction facilitated by an imidazolium cation.

Conclusion

References

Application Notes and Protocols for Green Synthesis Using 1-Benzyl-3-methylimidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Benzyl-3-methylimidazolium ([Bnmim]) based ionic liquids in green synthesis. The focus is on providing practical, reproducible methods for the synthesis of nanoparticles and various organic molecules, emphasizing environmentally benign procedures.

Introduction to this compound Ionic Liquids in Green Chemistry

This compound ionic liquids, such as this compound chloride ([Bnmim]Cl), are a class of molten salts with melting points below 100°C. Their unique properties, including negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds, make them attractive alternatives to volatile organic compounds (VOCs) in chemical synthesis. These "green solvents" can act as reaction media, catalysts, or templates, facilitating a variety of chemical transformations under environmentally friendly conditions. Their use can lead to improved reaction rates, higher yields, and easier product separation and catalyst recycling.

Synthesis of this compound Chloride ([Bnmim]Cl)

A general and straightforward method for the synthesis of this compound chloride is the quaternization of 1-methylimidazole (B24206) with benzyl (B1604629) chloride.

Experimental Protocol: Synthesis of [Bnmim]Cl

Materials:

  • 1-Methylimidazole

  • Benzyl chloride

  • Acetonitrile (or other suitable solvent)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in acetonitrile.

  • Slowly add benzyl chloride (1.0-1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to 70°C and maintain for 24-72 hours. The progress of the reaction can be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting crude product, which may be a viscous oil or a solid, several times with diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound chloride under vacuum to obtain the final product.

Quantitative Data for [Bnmim]Cl Synthesis
ParameterValue/Range
Reactant Ratio (1-methylimidazole:benzyl chloride)1:1 to 1:1.2
SolventAcetonitrile
Reaction Temperature70°C
Reaction Time24 - 72 hours
Typical Yield85 - 95%

Visualization of [Bnmim]Cl Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1-Methylimidazole 1-Methylimidazole Mix_in_Acetonitrile Mix in Acetonitrile 1-Methylimidazole->Mix_in_Acetonitrile Benzyl Chloride Benzyl Chloride Benzyl Chloride->Mix_in_Acetonitrile Reflux_70C Reflux at 70°C (24-72h) Mix_in_Acetonitrile->Reflux_70C Solvent_Evaporation Solvent Evaporation Reflux_70C->Solvent_Evaporation Washing Wash with Diethyl Ether Solvent_Evaporation->Washing Drying Dry under Vacuum Washing->Drying Final_Product This compound Chloride ([Bnmim]Cl) Drying->Final_Product

Caption: Workflow for the synthesis of this compound chloride.

Application in Nanoparticle Synthesis

This compound based ionic liquids can serve as excellent media and stabilizing agents for the green synthesis of metal nanoparticles, such as silver nanoparticles (AgNPs). The ionic liquid not only provides a stable environment for the nanoparticle formation but also prevents their agglomeration.

Experimental Protocol: Green Synthesis of Silver Nanoparticles

This protocol is adapted from the synthesis of AgNPs in a closely related benzyl alkyl imidazolium (B1220033) ionic liquid microemulsion system and is expected to be applicable for [Bnmim]Cl.

Materials:

Procedure:

  • Prepare a microemulsion by mixing [Bnmim]Cl, Triton X-100, and deionized water in appropriate ratios.

  • In a separate flask, prepare a solution of silver nitrate in deionized water.

  • Add the silver nitrate solution to the ionic liquid microemulsion with vigorous stirring.

  • Slowly add hydrazine hydrate dropwise to the mixture to initiate the reduction of silver ions.

  • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) until a color change is observed, indicating the formation of AgNPs.

  • The synthesized AgNPs can be characterized by UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Quantitative Data for Silver Nanoparticle Synthesis
ParameterExample Value/Range
AgNO₃ Concentration10 mM
[Bnmim]Cl Concentration (in microemulsion)5-20 wt%
Reaction TemperatureRoom Temperature
Reaction Time2 - 4 hours
Resulting Nanoparticle Size5 - 50 nm (tunable)

Visualization of Nanoparticle Synthesis Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_characterization Characterization IL_Microemulsion Prepare [Bnmim]Cl Microemulsion Mixing Mix Microemulsion and AgNO₃ Solution IL_Microemulsion->Mixing AgNO3_Solution Prepare AgNO₃ Solution AgNO3_Solution->Mixing Reduction Add Hydrazine Hydrate (Reduction) Mixing->Reduction Stirring Stir at Room Temp (2-4h) Reduction->Stirring Final_Product Silver Nanoparticles (AgNPs) Stirring->Final_Product UV_Vis UV-Vis Spectroscopy TEM TEM Analysis DLS DLS Analysis Final_Product->UV_Vis Final_Product->TEM Final_Product->DLS

Caption: Workflow for the green synthesis of silver nanoparticles using [Bnmim]Cl.

Application in Organic Synthesis

[Bnmim]Cl can be employed as a reusable catalyst and reaction medium for various organic transformations, promoting green chemistry principles by avoiding hazardous solvents and simplifying work-up procedures. The following protocols are based on reactions where analogous imidazolium-based ionic liquids have been successfully used and are expected to be adaptable for [Bnmim]Cl.

A. Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are compounds with a wide range of pharmacological activities.

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Urea (B33335) or thiourea

  • This compound chloride ([Bnmim]Cl) as catalyst/solvent

Procedure:

  • In a round-bottom flask, mix the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and [Bnmim]Cl (2 ml or as a catalyst, e.g., 10 mol%).

  • Heat the mixture at 80-100°C with stirring for the required time (typically 1-4 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • The ionic liquid can be recovered from the aqueous filtrate by evaporation of water and reused.

ParameterExample Value/Range
Reactant Ratio (Aldehyde:Ketoester:Urea)1:1:1.5
Catalyst Loading ([Bnmim]Cl)10 mol% or as solvent
Reaction Temperature80 - 100°C
Reaction Time1 - 4 hours
Typical Yield80 - 95%
B. Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Materials:

  • o-Phenylenediamine

  • A 1,2-dicarbonyl compound (e.g., benzil)

  • This compound chloride ([Bnmim]Cl) as catalyst/solvent

Procedure:

  • Combine o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and [Bnmim]Cl (2 ml) in a flask.

  • Stir the mixture at room temperature or heat gently (e.g., 50-80°C) for a short duration (15-60 minutes).

  • Monitor the reaction by TLC.

  • After the reaction is complete, add water to the mixture.

  • The product, which is typically a solid, will precipitate.

  • Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol.

  • Recover the ionic liquid from the filtrate for reuse.

ParameterExample Value/Range
Reactant Ratio (Diamine:Dicarbonyl)1:1
Reaction TemperatureRoom Temperature to 80°C
Reaction Time15 - 60 minutes
Typical Yield90 - 98%

Visualization of a General Organic Synthesis Workflow in [Bnmim]Cl

G cluster_reactants Reactants cluster_reaction Reaction in Ionic Liquid cluster_workup Product Isolation & IL Recovery Reactant_A Reactant_A Mix_in_IL Mix reactants in [Bnmim]Cl Reactant_A->Mix_in_IL Reactant_B Reactant_B Reactant_B->Mix_in_IL Reactant_C Reactant C (optional) Reactant_C->Mix_in_IL Heating_Stirring Heat and Stir (as required) Mix_in_IL->Heating_Stirring Precipitation Add Water to Precipitate Product Heating_Stirring->Precipitation Filtration Filter Product Precipitation->Filtration IL_Recovery Recover [Bnmim]Cl from Filtrate Precipitation->IL_Recovery Product Product Filtration->Product Recycled_IL Recycled [Bnmim]Cl IL_Recovery->Recycled_IL

Caption: General workflow for organic synthesis in [Bnmim]Cl.

Disclaimer: The provided protocols for organic synthesis are based on established procedures using analogous imidazolium-based ionic liquids. Researchers should consider these as starting points and may need to optimize reaction conditions for specific substrates when using this compound chloride. Standard laboratory safety procedures should always be followed.

Application Notes and Protocols for the Extraction of Bioactive Compounds using 1-Benzyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as promising green solvents for the extraction of bioactive compounds from natural sources. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, offer significant advantages over traditional volatile organic solvents. Among the diverse range of ILs, 1-benzyl-3-methylimidazolium chloride ([Bzmim]Cl) presents a compelling option due to its aromatic cation, which can enhance extraction efficiency for specific classes of compounds through π-π interactions. This document provides detailed application notes and protocols for the potential use of [Bzmim]Cl in the extraction of bioactive compounds, drawing upon established methodologies for similar imidazolium-based ionic liquids.

Physicochemical Properties of this compound Chloride

A thorough understanding of the physicochemical properties of [Bzmim]Cl is crucial for designing effective extraction protocols.

PropertyValueReference
Molecular Formula C₁₁H₁₃ClN₂[1][2][3]
Molecular Weight 208.69 g/mol [1][2][3][4]
CAS Number 36443-80-8[1][2][3]
Melting Point 58 °C[4]
Density 1.673 g/cm³ (at 25 °C)[4]
Appearance Colorless viscous liquid or solid[2][5]

Potential Applications in Bioactive Compound Extraction

Based on the structure of [Bzmim]Cl and the documented applications of other imidazolium-based ILs, it is anticipated to be an effective solvent for extracting a variety of bioactive compounds, including:

  • Polyphenols and Flavonoids: The aromatic ring in the benzyl (B1604629) group of [Bzmim]Cl can facilitate π-π stacking interactions with the aromatic rings of polyphenolic compounds, potentially leading to enhanced extraction yields.[6][7]

  • Alkaloids: The polar nature of the imidazolium (B1220033) ring, combined with the potential for hydrogen bonding, makes [Bzmim]Cl a suitable candidate for extracting alkaloids from plant matrices.

  • Terpenoids: The tunable nature of ionic liquids allows for the modification of their properties to effectively solubilize and extract terpenoids.

Experimental Protocols

The following are detailed protocols for microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), adapted for the use of [Bzmim]Cl based on successful extractions with similar ionic liquids.[8][9][10]

Protocol 1: Microwave-Assisted Extraction (MAE) of Polyphenols

This protocol is designed for the extraction of polyphenolic compounds from plant materials.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, stems)

  • This compound chloride ([Bzmim]Cl)

  • Deionized water

  • Methanol (B129727) or ethanol (B145695) (for dilution and analysis)

  • Standard polyphenolic compounds (for quantification)

  • Microwave extraction system

2. Preparation of [Bzmim]Cl Aqueous Solution:

  • Prepare aqueous solutions of [Bzmim]Cl at various concentrations (e.g., 0.5 M, 1.0 M, 1.5 M) by dissolving the appropriate amount of [Bzmim]Cl in deionized water. Gentle heating and stirring may be required to facilitate dissolution.

3. Extraction Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into a microwave extraction vessel.

  • Add 20 mL of the prepared [Bzmim]Cl aqueous solution to the vessel (liquid-to-solid ratio of 20:1 mL/g).

  • Securely cap the vessel and place it in the microwave extraction system.

  • Set the extraction parameters. Based on similar studies, initial parameters can be set as follows:

    • Microwave power: 300 W

    • Extraction time: 10 minutes

    • Temperature: 60 °C

  • After extraction, allow the vessel to cool to room temperature.

  • Separate the supernatant (IL extract) from the solid residue by centrifugation or filtration.

  • Dilute an aliquot of the supernatant with methanol or ethanol for subsequent analysis.

4. Analysis:

  • The total phenolic content can be determined using the Folin-Ciocalteu method.

  • Individual polyphenolic compounds can be identified and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Optimization of Extraction Parameters:

For optimal extraction efficiency, it is recommended to perform a systematic study by varying the following parameters:

  • [Bzmim]Cl concentration (0.5 M to 2.0 M)

  • Liquid-to-solid ratio (10:1 to 30:1 mL/g)

  • Microwave power (200 W to 500 W)

  • Extraction time (5 to 20 minutes)

The results of these optimization experiments can be summarized in a table for easy comparison.

Table of Optimized MAE Parameters (Hypothetical)

ParameterOptimized Value
[Bzmim]Cl Concentration1.2 M
Liquid-to-Solid Ratio25:1 mL/g
Microwave Power400 W
Extraction Time15 min
Yield of Total Polyphenols XX.X mg GAE/g DW

(Note: GAE/g DW = Gallic Acid Equivalents per gram of Dry Weight. The yield value is hypothetical and would need to be determined experimentally.)

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol is suitable for the extraction of flavonoids, a major class of polyphenols.

1. Materials and Reagents:

  • Dried and powdered plant material

  • This compound chloride ([Bzmim]Cl)

  • Deionized water

  • Ethanol (for analysis)

  • Standard flavonoid compounds (for quantification)

  • Ultrasonic bath or probe system

2. Preparation of [Bzmim]Cl Aqueous Solution:

  • Prepare a 1.0 M aqueous solution of [Bzmim]Cl in deionized water.

3. Extraction Procedure:

  • Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel (e.g., a flask or beaker).

  • Add 25 mL of the 1.0 M [Bzmim]Cl aqueous solution (liquid-to-solid ratio of 25:1 mL/g).

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the extraction parameters. Based on similar protocols, initial parameters can be:

    • Ultrasonic power: 200 W

    • Extraction time: 30 minutes

    • Temperature: 50 °C

  • After extraction, separate the supernatant from the solid residue by centrifugation or filtration.

  • Dilute the supernatant with ethanol for analysis.

4. Analysis:

  • The total flavonoid content can be determined using the aluminum chloride colorimetric method.

  • Individual flavonoids can be analyzed by HPLC.

Optimization of Extraction Parameters:

Similar to MAE, the UAE process can be optimized by varying key parameters:

  • [Bzmim]Cl concentration

  • Liquid-to-solid ratio

  • Ultrasonic power

  • Extraction time

  • Temperature

Table of Optimized UAE Parameters (Hypothetical)

ParameterOptimized Value
[Bzmim]Cl Concentration1.5 M
Liquid-to-Solid Ratio30:1 mL/g
Ultrasonic Power250 W
Extraction Time45 min
Yield of Total Flavonoids YY.Y mg QE/g DW

(Note: QE/g DW = Quercetin Equivalents per gram of Dry Weight. The yield value is hypothetical and would need to be determined experimentally.)

Visualizing the Extraction Workflow

The general workflow for the extraction of bioactive compounds using [Bzmim]Cl can be visualized as follows:

Extraction_Workflow PlantMaterial 1. Plant Material (Dried, Powdered) Extraction 3. Extraction (MAE or UAE) PlantMaterial->Extraction IL_Prep 2. [Bzmim]Cl Solution Preparation IL_Prep->Extraction Separation 4. Solid-Liquid Separation (Centrifugation/Filtration) Extraction->Separation Residue Solid Residue Separation->Residue Extract Bioactive-Rich IL Extract Separation->Extract Analysis 5. Analysis (HPLC, Spectrophotometry) Extract->Analysis

Caption: General workflow for the extraction of bioactive compounds.

Recovery of Bioactive Compounds and Ionic Liquid

A crucial step for the sustainable application of ionic liquids is their recovery and reuse. A common method involves back-extraction using an organic solvent.

Recovery_Workflow IL_Extract Bioactive-Rich [Bzmim]Cl Extract Add_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) IL_Extract->Add_Solvent Mixing Vigorous Mixing Add_Solvent->Mixing Phase_Separation Phase Separation Mixing->Phase_Separation Organic_Phase Organic Phase (Bioactive Compounds) Phase_Separation->Organic_Phase Aqueous_Phase Aqueous Phase (Recovered [Bzmim]Cl) Phase_Separation->Aqueous_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation IL_Recycling [Bzmim]Cl for Reuse Aqueous_Phase->IL_Recycling Purified_Compound Purified Bioactive Compound Evaporation->Purified_Compound

Caption: Workflow for recovery of compounds and the ionic liquid.

Conclusion

This compound chloride holds significant potential as an effective and green solvent for the extraction of bioactive compounds from natural products. The protocols outlined in this document, based on established methodologies for similar ionic liquids, provide a solid foundation for researchers to explore the application of [Bzmim]Cl.[11][12] Systematic optimization of extraction parameters will be key to achieving high yields and purity of the target bioactive compounds. The reusability of [Bzmim]Cl further enhances its appeal as a sustainable alternative in drug discovery and development.[13]

References

Application Note: HPLC Method for Purity Analysis of 1-Benzyl-3-methylimidazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Benzyl-3-methylimidazolium salts, a class of ionic liquids with broad applications in research and industry. The described reversed-phase HPLC method is suitable for the quantitative determination of this compound chloride and the separation of its potential process-related impurities, namely 1-methylimidazole (B24206) and benzyl (B1604629) chloride. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a workflow diagram to ensure straightforward implementation in a laboratory setting.

Introduction

This compound chloride ([Bmim]Cl) is a widely used ionic liquid that serves as a greener alternative to traditional volatile organic solvents in various chemical processes, including synthesis, catalysis, and electrochemistry.[1] Given its expanding applications, particularly in pharmaceutical and materials science, a reliable and accurate analytical method to assess its purity is crucial. The presence of unreacted starting materials or by-products can significantly impact the physicochemical properties and performance of the ionic liquid. This application note presents a validated HPLC method for the separation and quantification of this compound chloride and its common impurities.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals:

    • This compound chloride (reference standard, >99% purity)

    • 1-Methylimidazole (impurity standard)

    • Benzyl chloride (impurity standard)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution Preparation:

    • This compound chloride Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the diluent.

    • Impurity Stock Solution (100 µg/mL): Accurately weigh approximately 2.5 mg each of 1-methylimidazole and benzyl chloride and dissolve in a 25 mL volumetric flask with the diluent.

    • Working Standard Solution: Prepare a working standard solution containing 100 µg/mL of this compound chloride and 1 µg/mL of each impurity by appropriate dilution of the stock solutions with the diluent.

  • Sample Solution Preparation: Accurately weigh approximately 25 mg of the this compound chloride sample, dissolve it in a 25 mL volumetric flask with the diluent, and mix thoroughly. This yields a nominal concentration of 1000 µg/mL.

Chromatographic Conditions

The separation is achieved using a gradient elution.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Data Presentation

System Suitability

The system suitability parameters should be established to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Method Validation Summary

A summary of the validation parameters for the determination of this compound chloride and its impurities.

ParameterThis compound chloride1-MethylimidazoleBenzyl Chloride
Linearity (r²) > 0.999> 0.998> 0.998
LOD 0.05 µg/mL0.1 µg/mL0.1 µg/mL
LOQ 0.15 µg/mL0.3 µg/mL0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.095.0 - 105.0
Precision (%RSD) < 1.0< 2.0< 2.0
Sample Analysis Results

An example of purity analysis results for three different batches of this compound chloride.

Sample ID1-Methylimidazole (%)Benzyl Chloride (%)Purity of [Bmim]Cl (%)
Batch A0.080.0599.87
Batch B0.120.0999.79
Batch CNot Detected0.0399.97

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phases A & B set_conditions Set Chromatographic Conditions (Gradient, Flow Rate, Temp, Wavelength) prep_mobile_phase->set_conditions prep_diluent Prepare Diluent prep_standards Prepare Standard Solutions ([Bmim]Cl & Impurities) prep_diluent->prep_standards prep_sample Prepare Sample Solution prep_diluent->prep_sample inject Inject Samples and Standards prep_standards->inject prep_sample->inject set_conditions->inject acquire_data Data Acquisition inject->acquire_data integrate_peaks Integrate Chromatographic Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity and Impurity Levels integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for the HPLC purity analysis of this compound salts.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the purity assessment of this compound salts. The method is specific for the main component and effectively separates it from its potential process-related impurities. The detailed protocol and clear data presentation format are designed to facilitate the seamless adoption of this method in quality control and research laboratories, ensuring the quality and consistency of this compound salts for their intended applications.

References

Troubleshooting & Optimization

Technical Support Center: 1-Benzyl-3-methylimidazolium Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to researchers, scientists, and drug development professionals for improving the yield and purity of 1-Benzyl-3-methylimidazolium chloride ([BnzMIM]Cl).

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound chloride?

A1: The reported yield for this synthesis is generally high, often ranging from 86% to 93% under optimized conditions.[1][2] The reaction involves the quaternization of 1-methylimidazole (B24206) with benzyl (B1604629) chloride, which is typically an efficient SN2 reaction.

Q2: What are the critical safety precautions for this synthesis?

A2: Benzyl chloride is a lachrymator and is corrosive. 1-methylimidazole is also corrosive and an irritant. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction may be exothermic, so controlled addition of reactants is advised.

Q3: What is the expected appearance of the final product?

A3: Pure this compound chloride is typically a white to off-white crystalline powder or solid.[3] If the product appears as a pale yellow gum or oil, it may indicate the presence of impurities or residual solvent.[1]

Q4: How can I confirm the identity and purity of my synthesized [BnzMIM]Cl?

A4: The identity and purity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and by measuring its melting point.[1][4] The melting point for high-purity [BnzMIM]Cl is reported to be around 58-80°C.[3][5]

Troubleshooting Guide

Issue 1: Low Product Yield

Potential Cause Recommended Solution
Impure Reactants 1-methylimidazole is hygroscopic and can absorb moisture and CO₂ from the air. Benzyl chloride can oxidize over time. Use freshly distilled or high-purity reactants to ensure optimal reactivity.
Incomplete Reaction The reaction may require extended heating to go to completion. Typical reaction times range from 7 to 72 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Suboptimal Temperature The reaction is typically heated to between 60-70°C.[1][4] Lower temperatures will result in slow reaction rates, while excessively high temperatures can lead to side reactions and product decomposition, often indicated by a dark coloration of the reaction mixture.
Loss during Workup The product is an ionic liquid and may have some solubility in more polar organic solvents. During the washing step, use a non-polar solvent like diethyl ether or ethyl acetate (B1210297) to minimize product loss while effectively removing unreacted starting materials.[1][4]

Issue 2: Product is a Yellow/Brown Oil or Gum Instead of a White Solid

Potential Cause Recommended Solution
Presence of Impurities Unreacted starting materials or side products can prevent crystallization and impart color. Thoroughly wash the product multiple times with a suitable solvent like diethyl ether or ethyl acetate.[1]
Residual Solvent Trace amounts of the reaction solvent (e.g., acetonitrile, toluene) can trap the product in an oily state. Dry the product under high vacuum for an extended period (e.g., 24-48 hours) to remove all volatile residues.[6]
Thermal Degradation Overheating during the reaction or solvent removal can cause decomposition. Maintain a controlled temperature throughout the process.
Decolorization Needed If the product remains colored after washing and drying, it can be dissolved in a minimal amount of a suitable solvent (like water or acetonitrile) and treated with activated decolorizing charcoal.[6] Heat the mixture gently, then filter off the charcoal and remove the solvent under vacuum.

Impact of Reaction Parameters on Yield

The following table summarizes how different experimental conditions can influence the final yield of this compound chloride.

ParameterCondition AReported YieldCondition BReported YieldKey Consideration
Solvent Acetonitrile86-93%[1][2]Toluene~85-95%Acetonitrile is a polar aprotic solvent that can accelerate SN2 reactions. Toluene is a less polar option that can simplify product isolation.
Temperature 60°C~85%[4]70°C~86-93%[1][2]Higher temperatures increase the reaction rate, but exceeding 80-90°C may lead to increased side products and discoloration.
Time 7 hours93%[2]72 hours86%[1]Reaction should be monitored for completion. Prolonged heating after completion offers no benefit and may degrade the product.
Reactant Ratio (Benzyl Chloride:1-Methylimidazole) 1:193%[2]1.2:186%[1]A slight excess of the alkylating agent (benzyl chloride) can help drive the reaction to completion, but may require more extensive purification.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound chloride.

Materials:

  • 1-methylimidazole (0.1 mol, 8.2 g)

  • Benzyl chloride (0.1 mol, 12.7 g)

  • Dry Acetonitrile (30 mL)

  • Ethyl acetate (for washing)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole and dry acetonitrile.

  • Begin stirring the solution. Slowly add benzyl chloride to the flask.

  • Heat the reaction mixture to reflux (around 70°C) and maintain this temperature for 7 hours.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate as a solid or form a dense oil. Decant the supernatant solvent.

  • Wash the product by adding ethyl acetate, stirring vigorously, and then decanting the solvent. Repeat this washing step 2-3 times to remove unreacted starting materials.[4]

  • After the final wash, place the product under high vacuum to remove any residual solvent, yielding the final product.

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G A Reactant Preparation (1-methylimidazole, Benzyl Chloride) B Reaction Setup (Add reactants to Acetonitrile) A->B Step 1 C Heating under Reflux (70°C, 7 hours) B->C Step 2 D Cool to Room Temp. C->D Step 3 E Product Isolation (Decant solvent) D->E Step 4 F Purification (Wash with Ethyl Acetate) E->F Step 5 G Drying (High Vacuum) F->G Step 6 H Final Product ([BnzMIM]Cl) G->H Final

Caption: Experimental workflow for the synthesis of [BnzMIM]Cl.

G start Low Yield or Impure Product check_reactants Check Reactant Purity start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Purification start->check_workup distill Use freshly distilled reactants check_reactants->distill Impure? temp_time Adjust Temp/Time (e.g., 70°C, 7-24h) check_conditions->temp_time Suboptimal? monitor Monitor completion by TLC check_conditions->monitor Incomplete? wash Increase washing steps (use Et2O or EtOAc) check_workup->wash Colored/Oily? dry Dry under high vacuum for extended time check_workup->dry Oily/Gummy? success Improved Yield & Purity distill->success temp_time->success monitor->success decolorize Use decolorizing charcoal wash->decolorize Still Colored? wash->success decolorize->success dry->success

Caption: Troubleshooting decision tree for [BnzMIM]Cl synthesis.

References

Technical Support Center: Optimization of Reaction Conditions with 1-Benzyl-3-methylimidazolium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Benzyl-3-methylimidazolium-based catalysts in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound salts.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst• Ensure the catalyst has been stored under anhydrous conditions. • Consider synthesizing the catalyst fresh if there are doubts about its purity or activity.
Suboptimal reaction temperature• Optimize the reaction temperature. For instance, in the synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives using a related imidazolium (B1220033) catalyst, the optimal temperature was found to be 100°C.
Incorrect solvent• While many reactions with imidazolium catalysts are performed under solvent-free conditions, the choice of solvent can be critical. If using a solvent, ensure it is compatible with the reaction and catalyst. For Knoevenagel condensations, reactions have been successfully carried out in aqueous media or under solvent-free conditions.[1][2][3]
Presence of impurities• Water and other impurities can significantly impact the catalytic activity. Ensure all reactants and solvents are dry.
Slow Reaction Rate Insufficient catalyst loading• Increase the catalyst loading incrementally. For the synthesis of benzyl (B1604629) benzoate, a catalyst mole ratio of 0.05:1 relative to the substrate was found to be optimal.[4]
Poor mixing• Due to the often viscous nature of ionic liquids, ensure efficient stirring to overcome mass transfer limitations.
Formation of Side Products Undesired side reactions• Adjust the reaction temperature and time to minimize the formation of byproducts. • In Knoevenagel condensations, for example, carefully controlling the stoichiometry of reactants is crucial.
Catalyst decomposition• Some ionic liquids can decompose at elevated temperatures. Ensure the reaction temperature is below the decomposition temperature of the specific this compound salt being used.
Difficulty in Product Isolation High viscosity of the ionic liquid• After the reaction, cool the mixture and extract the product with a suitable organic solvent such as ethyl acetate. The ionic liquid, being immiscible with many organic solvents, will remain as a separate phase.
Catalyst Deactivation after Recycling Accumulation of byproducts or water• Wash the recovered ionic liquid with a suitable solvent (e.g., diethyl ether) to remove organic residues. • Dry the ionic liquid under vacuum to remove any absorbed water before reuse.[5]
Leaching of the active catalytic species• If the catalyst is supported, ensure the immobilization is robust. For unsupported ionic liquids, ensure complete separation from the product phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound cation in catalysis?

A1: The this compound cation can act as a Lewis acid, activating electrophiles, or its derivatives can act as precursors to N-heterocyclic carbenes (NHCs), which are potent nucleophilic catalysts. The specific role depends on the reaction conditions and the nature of the anion.

Q2: How can I determine the optimal reaction conditions for my specific reaction?

A2: A systematic optimization of reaction parameters is recommended. This typically involves varying one parameter at a time while keeping others constant. Key parameters to investigate include reaction temperature, catalyst loading, substrate molar ratio, and reaction time. The table below provides an example of reaction condition optimization for the synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones using a related imidazolium catalyst.

Q3: Is it necessary to use a solvent with this compound catalysts?

A3: Not always. One of the advantages of ionic liquids is their ability to act as both a catalyst and a solvent.[6] Many reactions, such as the Knoevenagel condensation, can be performed efficiently under solvent-free conditions.[7] However, in some cases, the use of a co-solvent can improve reaction rates and facilitate product isolation.

Q4: How can I recycle and reuse the this compound catalyst?

A4: Due to their low volatility and immiscibility with many organic solvents, these catalysts are readily recyclable. A general procedure involves:

  • After reaction completion, extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Separate the ionic liquid phase.

  • Wash the ionic liquid with a solvent like diethyl ether to remove any remaining organic impurities.

  • Dry the ionic liquid under high vacuum to remove any volatile impurities and water. The recycled catalyst can then be used for subsequent reaction cycles. Some studies have shown successful reuse for up to four or five cycles without a significant loss of activity.[6][7]

Q5: What are the safety precautions I should take when working with this compound catalysts?

A5: As with all chemicals, it is important to handle this compound salts with care. They may cause skin and eye irritation.[8] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for the specific salt you are using for detailed safety information.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for the Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones with an Imidazolium Catalyst *

EntryCatalyst (mmol)SolventTemperature (°C)Time (h)Yield (%)
12.0H₂O80545
24.0EtOH80460
36.0CH₃CN80455
46.0None80375
56.0None100292
66.0None120280
74.0None100285
88.0None100292

*Data adapted from a study on a similar imidazolium-based catalyst for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using this compound hydroxide (B78521) ([Bnmim]OH)

This protocol is adapted from a procedure using this compound hydroxide.[7]

  • In a mortar, combine the aldehyde (1 mmol), the active methylene (B1212753) compound (1 mmol), and a catalytic amount of [Bnmim]OH (0.1 mmol).

  • Grind the mixture at room temperature for the time specified for the particular substrates (typically 5-15 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the product with water and then a small amount of ethanol.

  • Dry the product in an oven. The ionic liquid can be recovered from the aqueous filtrate by evaporation of water under reduced pressure.

Protocol 2: Synthesis of this compound Chloride ([Bnmim]Cl)

This protocol is based on the synthesis of this compound chloride.[9]

  • In a round-bottom flask, dissolve 1-methylimidazole (B24206) (1 equivalent) in acetonitrile.

  • Add benzyl chloride (1.2 equivalents) to the solution.

  • Heat the reaction mixture at 70°C for 72 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure (in vacuo).

  • Wash the resulting residue several times with diethyl ether to remove any unreacted starting materials.

  • Dry the final product, a pale yellow gum, under high vacuum.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation/Procurement cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_recycle Catalyst Recycling catalyst This compound Catalyst reaction_vessel Reaction at Optimized Temperature & Time catalyst->reaction_vessel reactants Reactants & Solvents (if applicable) reactants->reaction_vessel extraction Product Extraction with Organic Solvent reaction_vessel->extraction separation Phase Separation extraction->separation product_iso Product Isolation (e.g., Evaporation) separation->product_iso Organic Phase wash Wash Ionic Liquid separation->wash Ionic Liquid Phase dry Dry under Vacuum wash->dry reuse Reuse Catalyst dry->reuse

Caption: General experimental workflow for a reaction using a recyclable this compound catalyst.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Impurities Present start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Verify/Re-prepare Catalyst cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Ensure Dry Reactants/Solvents cause3->sol3 sol4 Check Reactant Molar Ratios cause4->sol4

Caption: Troubleshooting flowchart for addressing low product yield in catalyzed reactions.

References

Purity validation of 1-benzylimidazole by HPLC and alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purity validation of 1-benzylimidazole (B160759) by High-Performance Liquid Chromatography (HPLC) and alternative methods. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for routine purity analysis of 1-benzylimidazole?

A1: For routine quality control and purity assessment, reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method. It offers excellent resolution, sensitivity, and reproducibility for quantifying 1-benzylimidazole and separating it from potential impurities.

Q2: What are the common impurities that might be present in a 1-benzylimidazole sample?

A2: Common impurities can originate from the synthesis process. These may include unreacted starting materials like imidazole (B134444) and benzyl (B1604629) chloride (or benzyl alcohol), and side-products such as 1,3-dibenzylimidazolium chloride.[1] Degradation products can also be present if the material has been exposed to harsh acidic or basic conditions.[2]

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis of 1-benzylimidazole?

A3: Yes, GC-MS is a highly sensitive and selective method suitable for the analysis of volatile or semi-volatile compounds like 1-benzylimidazole.[3] It is particularly useful for identifying and quantifying volatile impurities.

Q4: Is Nuclear Magnetic Resonance (NMR) spectroscopy a suitable method for purity validation?

A4: ¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used for purity assessment.[2][4] By comparing the integral of the analyte's signals to those of known impurities or a certified internal standard (quantitative NMR or qNMR), the purity can be determined. ¹³C NMR provides additional structural confirmation.[2]

Q5: When is non-aqueous titration a suitable alternative for purity determination?

A5: Non-aqueous potentiometric titration is a useful technique for determining the total basic content of 1-benzylimidazole. It is an absolute method that does not require a reference standard of 1-benzylimidazole itself, but a standardized titrant. This method is valuable for assaying the bulk material but may not be able to detect neutral or acidic impurities.

HPLC Troubleshooting Guide

Q1: I am observing peak tailing for the 1-benzylimidazole peak in my HPLC chromatogram. What are the possible causes and solutions?

A1: Peak tailing for basic compounds like 1-benzylimidazole is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[5]

Possible Cause Solution
Secondary Silanol Interactions Lower the mobile phase pH to around 3.0 to protonate the silanol groups and minimize interaction.[5] Use a modern, end-capped, or base-deactivated column designed to reduce silanol activity.[5] Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to compete for active sites (note: TEA is not suitable for LC-MS).
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. A void at the column inlet can also cause tailing; replacing the column is the solution.
Inadequate Mobile Phase Buffering Ensure the mobile phase is adequately buffered, especially if operating near the pKa of 1-benzylimidazole. Increasing the buffer concentration can improve peak shape.[5]
Mass Overload Dilute the sample and inject a smaller volume to see if the peak shape improves.[5]

Q2: My 1-benzylimidazole peak is showing fronting. What could be the issue?

A2: Peak fronting is often associated with column overloading or a mismatch between the sample solvent and the mobile phase.[6][7]

Possible Cause Solution
Mass or Volume Overload Reduce the concentration of the sample or the injection volume.[6][8]
Sample Solvent Incompatibility The sample should be dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[6] Dissolving the sample in the mobile phase itself is ideal.
Column Degradation A collapsed column bed can lead to peak fronting. This is a less common cause, and if suspected, the column should be replaced.[8]

Q3: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank runs. What is their origin and how can I eliminate them?

A3: Ghost peaks are extraneous signals that do not originate from the sample. They can arise from the mobile phase, system contamination, or carryover from previous injections.[9][10][11]

Possible Cause Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Contaminants can accumulate in the solvent reservoirs over time.[10]
System Contamination Flush the entire HPLC system, including the injector and detector, with a strong solvent. Worn pump seals or contaminated frits can also be a source.[10]
Carryover Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the needle between injections.
Degradation of Mobile Phase Additives Some mobile phase additives can degrade over time, leading to ghost peaks. Prepare fresh mobile phase daily.

Comparison of Purity Validation Methods

Parameter HPLC GC-MS qNMR Non-Aqueous Titration
Principle Separation based on polaritySeparation based on volatility and boiling pointQuantitative analysis based on nuclear spin in a magnetic fieldAcid-base neutralization reaction
Primary Use Routine purity, impurity profilingIdentification of volatile impurities, trace analysisAbsolute purity determination, structural confirmationAssay of total basic content
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (mg range)Moderate (mg range)
Selectivity HighVery HighHighLow (titrates all bases with similar pKa)
Reference Standard Required for quantificationRequired for quantificationInternal standard of known purity requiredStandardized titrant required
Sample Throughput HighModerateLowHigh

Detailed Experimental Protocols

HPLC Method for Purity Validation of 1-Benzylimidazole
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: 30% B to 70% B over 10 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 1-benzylimidazole reference standard at approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare the sample to be tested at the same concentration as the standard solution in the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the area percentage of the 1-benzylimidazole peak relative to the total peak area.

GC-MS Method for Impurity Profiling
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Inlet Temperature: 250 °C.[3]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: m/z 40-500.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 1-benzylimidazole reference standard in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

    • Prepare the sample to be tested at a similar concentration in the same solvent.

  • Data Analysis: Identify the 1-benzylimidazole peak by its retention time and mass spectrum. Search the NIST library for potential matches for impurity peaks. Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

Quantitative ¹H-NMR (qNMR) for Absolute Purity
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity that has a singlet in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Accurately weigh a specific amount of the 1-benzylimidazole sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of 1-benzylimidazole (e.g., the methylene (B1212753) protons at ~5.1 ppm in CDCl₃) and a signal from the internal standard.[2]

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the internal standard.

Non-Aqueous Potentiometric Titration
  • Instrumentation: Potentiometric titrator with a suitable electrode (e.g., glass-calomel combination electrode).

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Standardization of Titrant: Standardize the 0.1 N perchloric acid solution against a known amount of primary standard potassium hydrogen phthalate (B1215562) dissolved in glacial acetic acid.

    • Sample Preparation: Accurately weigh a quantity of the 1-benzylimidazole sample and dissolve it in glacial acetic acid.

    • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential (mV) as a function of the titrant volume.

    • Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Data Analysis: Calculate the purity based on the volume of titrant consumed, its normality, and the weight of the sample.

Visualized Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solution E Inject Samples & Standards B->E C Prepare Sample Solution C->E D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: HPLC analysis workflow for 1-benzylimidazole.

Troubleshooting_Logic cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Abnormal Peak Shape Observed q1 Check Mobile Phase pH (is it low enough?) start->q1 Tailing q2 Check Sample Concentration (is it too high?) start->q2 Fronting a1_yes Check Column Condition (old or contaminated?) q1->a1_yes Yes a1_no Adjust pH / Increase Buffer q1->a1_no No a2_yes Replace Column a1_yes->a2_yes Yes a2_no Check for Overload a1_yes->a2_no No a3_yes Dilute Sample / Reduce Volume q2->a3_yes Yes a3_no Check Sample Solvent (is it stronger than mobile phase?) q2->a3_no No a4_yes Dissolve Sample in Mobile Phase a3_no->a4_yes Yes

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Removing unreacted starting materials from 1-Benzyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-methylimidazolium bromide. Our aim is to address common issues encountered during the removal of unreacted starting materials, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound bromide is a viscous oil instead of a solid. How can I purify it?

A1: It is not uncommon for this compound bromide to exist as a supercooled, highly viscous liquid at room temperature, even when pure.[1][2] However, the presence of unreacted starting materials (1-methylimidazole and benzyl (B1604629) bromide) can also contribute to an oily consistency. The primary and most effective method to remove these impurities is by washing the product with a suitable organic solvent.

Recommended Protocol: Solvent Washing

  • Solvent Selection: Ethyl acetate (B1210297) is the most commonly used and effective solvent for this purpose.[1][2] The ionic liquid has low solubility in ethyl acetate, while the unreacted starting materials are readily soluble.

  • Procedure:

    • Place the crude product in a flask.

    • Add a sufficient volume of ethyl acetate to fully immerse the product.

    • Stir the mixture vigorously for 15-20 minutes. The ionic liquid should remain as a separate phase or a solid precipitate.

    • Allow the mixture to settle and then decant the ethyl acetate wash.

    • Repeat the washing step 2-3 times with fresh portions of ethyl acetate.

    • After the final wash, dry the product under high vacuum to remove any residual solvent.

Q2: After purification, my this compound bromide has a yellowish tint. What causes this and how can I decolorize it?

A2: A yellowish coloration in the final product can be due to trace impurities or degradation products. A common method to remove colored impurities from ionic liquids is treatment with activated charcoal.

Recommended Protocol: Decolorization with Activated Charcoal

  • Dissolution: Dissolve the colored ionic liquid in a minimal amount of a suitable solvent in which it is highly soluble, such as methanol (B129727) or water.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% by weight of the ionic liquid) to the solution.

  • Stirring: Stir the mixture at room temperature for several hours or gently heat to around 50-60°C for 1-2 hours.

  • Filtration: Remove the activated charcoal by filtration. A fine filter paper or a pad of celite may be necessary to ensure all charcoal particles are removed.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized ionic liquid.

Q3: There is a persistent odor of 1-methylimidazole (B24206) or benzyl bromide in my final product. How can I ensure complete removal?

A3: A lingering odor indicates the presence of residual starting materials. While solvent washing is effective, for stubborn cases, a liquid-liquid extraction can be employed for more thorough purification. This is particularly useful if the ionic liquid is liquid at or near room temperature.

Recommended Protocol: Liquid-Liquid Extraction

  • Phase System: Create a biphasic system. Since this compound bromide is soluble in water, you can dissolve the crude product in deionized water.

  • Extraction:

    • Transfer the aqueous solution of the ionic liquid to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent in which the starting materials are highly soluble, such as diethyl ether or ethyl acetate.

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The ionic liquid will remain in the aqueous phase, while the unreacted starting materials will partition into the organic phase.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two to three times.

  • Product Recovery: Remove the water from the purified aqueous solution under high vacuum, typically using a rotary evaporator followed by drying in a vacuum oven, to obtain the pure ionic liquid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product remains oily after washing Incomplete removal of starting materials or inherent nature of the ionic liquid.1. Increase the number of solvent washes (ethyl acetate or diethyl ether). 2. Ensure vigorous stirring during washing. 3. Dry the product under high vacuum at a slightly elevated temperature (e.g., 60-70°C) to remove all volatile residues. 4. If the product is still an oil, it may be its natural state at room temperature.
Low Yield After Purification Product is partially soluble in the washing solvent.1. Minimize the volume of washing solvent used. 2. Perform washes at a lower temperature to decrease the solubility of the ionic liquid. 3. Consider using a solvent in which the ionic liquid is even less soluble, such as diethyl ether.
Product is a solid but appears "gummy" or "waxy" Trapped solvent or residual impurities.1. Attempt to recrystallize the product from a suitable solvent system (e.g., acetonitrile (B52724)/ethyl acetate). 2. Ensure the product is thoroughly dried under high vacuum.
White precipitate forms during aqueous workup This could be the ionic liquid precipitating if the aqueous solution is too concentrated or if the temperature is lowered significantly.Ensure the ionic liquid is fully dissolved in a sufficient volume of water. Gentle warming can aid dissolution.

Data Presentation

Solubility Data for Purification of this compound Bromide

CompoundSolventSolubilityTemperature (°C)
This compound bromide Ethyl AcetateLow/InsolubleRoom Temperature
WaterSolubleRoom Temperature
DichloromethaneSolubleRoom Temperature
AcetonitrileSolubleRoom Temperature
1-Methylimidazole Ethyl AcetateSolubleRoom Temperature
Diethyl EtherVery SolubleRoom Temperature
WaterMiscibleRoom Temperature
TolueneSolubleRoom Temperature
Benzyl bromide Ethyl AcetateSolubleRoom Temperature
Diethyl EtherMiscibleRoom Temperature
WaterInsolubleRoom Temperature
TolueneSolubleRoom Temperature

Note: "Soluble" and "Insoluble" are qualitative terms. The exact numerical solubility data for this compound bromide in many organic solvents is not widely published. The table is based on established purification protocols and general solubility principles of ionic liquids and organic compounds.

Experimental Protocols

Detailed Protocol for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. For this compound bromide, which has a reported melting point of around 72°C, a suitable solvent system would be one in which the ionic liquid is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent System Selection: A common solvent system for recrystallizing imidazolium (B1220033) salts is a mixture of a solvent in which it is soluble (e.g., acetonitrile or isopropanol) and an anti-solvent in which it is poorly soluble (e.g., ethyl acetate or diethyl ether).

  • Procedure: a. Dissolve the crude this compound bromide in a minimum amount of the hot solvent (e.g., acetonitrile). b. Once fully dissolved, slowly add the anti-solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly turbid. c. If the solution becomes too cloudy, add a few drops of the hot solvent to redissolve the precipitate. d. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. e. For maximum yield, place the flask in an ice bath for about 30 minutes to complete the crystallization. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold anti-solvent. h. Dry the purified crystals in a vacuum oven.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start Crude this compound bromide (Contains unreacted starting materials) wash Wash with Ethyl Acetate start->wash Primary Purification extract Liquid-Liquid Extraction (Aqueous/Organic) start->extract Alternative Purification decolorize Decolorization (Activated Charcoal) wash->decolorize If colored recrystallize Recrystallization wash->recrystallize For high purity solid end Pure this compound bromide wash->end If pure and colorless extract->end decolorize->end recrystallize->end

Caption: Purification workflow for this compound bromide.

References

Moisture sensitivity of 1-Benzyl-3-methylimidazolium chloride and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, troubleshooting, and moisture sensitivity of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl).

Frequently Asked Questions (FAQs)

Q1: Is this compound chloride ([Bmim]Cl) sensitive to moisture?

A1: Yes, this compound chloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The chloride anion, in particular, contributes to its tendency to attract and retain water. This property necessitates careful handling and storage to maintain the integrity of the ionic liquid for experimental use.

Q2: How should I store [Bmim]Cl to prevent moisture absorption?

A2: To minimize moisture uptake, [Bmim]Cl should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool and dry. For long-term storage, using a desiccator or a glove box with a dry atmosphere is highly recommended.

Q3: What are the potential consequences of moisture contamination in my experiments using [Bmim]Cl?

A3: Water contamination can significantly impact the physicochemical properties of [Bmim]Cl and the outcome of your experiments. Potential consequences include:

  • Altered Physical Properties: Increased water content can lead to a significant decrease in viscosity and may affect other properties such as density and conductivity.

  • Impact on Reaction Chemistry: Water can act as a nucleophile, base, or proton source, potentially leading to unwanted side reactions, reduced product yield, or changes in reaction kinetics.

  • Catalyst Deactivation: In catalytic applications, water can poison or deactivate certain catalysts.

  • Reduced Thermal Stability: The presence of water can lower the thermal decomposition temperature of the ionic liquid.[1]

  • Inaccurate Analytical Results: Moisture can interfere with various analytical techniques, leading to erroneous data.

Q4: How can I determine the water content in my [Bmim]Cl sample?

A4: The most accurate and widely used method for determining water content in ionic liquids is the Karl Fischer titration.[2] This technique is highly sensitive and specific to water. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for samples with very low water content.

Q5: Can I dry [Bmim]Cl if it has been exposed to moisture?

A5: Yes, [Bmim]Cl can be dried to remove absorbed water. Common laboratory methods include drying under high vacuum at an elevated temperature (e.g., 70-100°C) for an extended period (24-48 hours). The use of a cold trap is recommended to capture the removed water. Another method is to use molecular sieves (e.g., 3Å or 4Å) to absorb the water, often in conjunction with vacuum drying.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction yields or rates Varying water content in the [Bmim]Cl.Standardize the drying procedure for [Bmim]Cl before each use. Measure the water content using Karl Fischer titration to ensure consistency.
Formation of unexpected byproducts Water participating in the reaction (e.g., as a nucleophile or base).Rigorously dry the [Bmim]Cl and all other reagents and solvents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
Decreased catalytic activity The catalyst is sensitive to water and is being deactivated.Ensure the [Bmim]Cl and all other reaction components are anhydrous. Consider using a drying agent in the reaction mixture if compatible.
[Bmim]Cl appears less viscous than expected Significant water absorption.Dry the [Bmim]Cl under high vacuum and elevated temperature. Verify the water content with Karl Fischer titration.
Difficulty in reproducing experimental results Inconsistent handling and storage of [Bmim]Cl leading to variable moisture levels.Implement a strict protocol for handling and storing [Bmim]Cl in a moisture-free environment (e.g., glove box or desiccator).

Data Presentation

Table 1: Effect of Water Content on the Viscosity of Imidazolium-Based Ionic Liquids

Ionic LiquidWater Content (wt%)Viscosity (cP) at 25°C (approx.)
1-Ethyl-3-methylimidazolium chloride< 0.1~100
1.0~60
5.0~25
1-Butyl-3-methylimidazolium chloride< 0.1~250
1.0~150
5.0~50

Table 2: Recommended Drying Conditions for [Bmim]Cl

Drying MethodTemperature (°C)Vacuum LevelDuration (hours)Expected Final Water Content
High Vacuum70 - 100< 1 mbar24 - 48< 100 ppm
Molecular Sieves (3Å or 4Å) + VacuumRoom Temperature< 1 mbar48 - 72< 200 ppm

Experimental Protocols

Protocol 1: Drying of this compound chloride ([Bmim]Cl) using High Vacuum

Objective: To reduce the water content of [Bmim]Cl to a level suitable for moisture-sensitive applications.

Materials:

  • This compound chloride ([Bmim]Cl)

  • Schlenk flask or a two-neck round-bottom flask

  • Vacuum pump capable of reaching < 1 mbar

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Place the [Bmim]Cl and a magnetic stir bar into the Schlenk flask.

  • Connect the flask to a vacuum line equipped with a cold trap.

  • Begin stirring the ionic liquid.

  • Slowly and carefully apply vacuum to the system. Be aware of potential bumping if the initial water content is high.

  • Once a stable vacuum is achieved, begin heating the flask to 70-100°C. Do not exceed the decomposition temperature of the ionic liquid.

  • Continue drying under vacuum with heating and stirring for 24 to 48 hours. The required time will depend on the initial water content and the volume of the ionic liquid.

  • To stop the drying process, first, turn off the heating and allow the flask to cool to room temperature under vacuum.

  • Slowly backfill the flask with a dry, inert gas.

  • Seal the flask and store it in a desiccator or glove box.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric)

Objective: To accurately quantify the water content in a sample of [Bmim]Cl.

Materials:

  • Volumetric Karl Fischer titrator

  • Karl Fischer reagent (one-component or two-component system with a known titer)

  • Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

  • Gastight syringe for sample injection

  • [Bmim]Cl sample

Procedure:

  • Titrator Preparation:

    • Fill the burette with the Karl Fischer titrant.

    • Add fresh, anhydrous Karl Fischer solvent to the titration vessel.

    • Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.

  • Titer Determination:

    • Accurately inject a known amount of a certified water standard or a substance with a precisely known water content (e.g., disodium (B8443419) tartrate dihydrate) into the titration vessel.

    • Perform the titration to determine the exact titer (mg H₂O / mL of titrant) of the Karl Fischer reagent. It is recommended to perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the [Bmim]Cl sample in a gastight syringe. The sample size should be chosen to consume a reasonable volume of the titrant.

    • Quickly inject the sample into the titration vessel, ensuring the needle tip is below the surface of the solvent.

    • Start the titration immediately. The titrator will automatically add the titrant until the endpoint is reached.

    • The instrument will calculate the water content of the sample based on the volume of titrant consumed, the titer of the reagent, and the mass of the sample.

  • Post-Analysis:

    • After analysis, ensure the titration vessel is properly sealed to prevent moisture ingress.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Water Content Analysis cluster_reaction Experimental Use storage Store [Bmim]Cl in a dry environment drying Dry [Bmim]Cl (if necessary) storage->drying kft Karl Fischer Titration drying->kft Verify water content reaction Use in moisture- sensitive reaction kft->reaction Proceed if dry troubleshooting Troubleshoot if issues arise reaction->troubleshooting troubleshooting_logic start Inconsistent Experimental Results? check_moisture Is [Bmim]Cl moisture content a potential issue? start->check_moisture measure_water Measure water content (Karl Fischer Titration) check_moisture->measure_water is_wet Is water content > acceptable limit? measure_water->is_wet dry_il Dry [Bmim]Cl using established protocol is_wet->dry_il Yes reevaluate Re-evaluate other experimental parameters is_wet->reevaluate No rerun Re-run experiment with dry [Bmim]Cl dry_il->rerun

References

Technical Support Center: Analysis of 1-Benzyl-3-methylimidazolium Salt Thermal Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of thermal decomposition products of 1-benzyl-3-methylimidazolium salts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates for your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the thermal analysis of this compound salts.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary thermal decomposition products of this compound chloride ([Bzmim]Cl)?

A1: Based on established decomposition mechanisms for imidazolium-based ionic liquids with halide anions, the primary decomposition products are expected to be benzyl (B1604629) chloride and 1-methylimidazole, formed via an S(_N)2 nucleophilic substitution reaction.

Q2: How does the anion of the this compound salt affect its thermal stability?

A2: The anion plays a crucial role in the thermal stability of imidazolium (B1220033) salts. Generally, salts with halide anions like chloride (--INVALID-LINK--) or bromide (--INVALID-LINK--) tend to have lower thermal stability compared to those with larger, more complex anions like bis(trifluoromethylsulfonyl)imide (--INVALID-LINK--).[1][2] Halide anions are more nucleophilic and can more readily attack the benzyl or methyl groups, leading to decomposition at lower temperatures.

Q3: My TGA curve for [Bzmim][TF₂N] shows a multi-step decomposition. What could this indicate?

A3: A multi-step decomposition profile for [Bzmim][TF₂N] can suggest a more complex decomposition pathway compared to the simple S(_N)2 mechanism seen with halide salts.[3] The initial weight loss may be attributed to the loss of the benzyl group, while subsequent steps at higher temperatures could involve the fragmentation of the imidazolium ring and the decomposition of the --INVALID-LINK-- anion itself.

Q4: I am seeing unexpected peaks in my Py-GC-MS analysis. What are the possible sources?

A4: Unexpected peaks can arise from several sources:

  • Impurities in the ionic liquid: Residual reactants from the synthesis (e.g., 1-methylimidazole, benzyl chloride) or solvent residues can appear in the chromatogram.

  • Secondary decomposition reactions: At higher temperatures, the primary decomposition products can undergo further reactions, leading to a more complex mixture of compounds.

  • Contamination: Contamination from the sample handling process or the analytical instrument itself can introduce extraneous peaks.

Q5: How can I improve the resolution and separation of my decomposition products in Py-GC-MS?

A5: To improve chromatographic resolution, consider the following:

  • Optimize the GC temperature program: A slower temperature ramp can improve the separation of closely eluting compounds.

  • Select an appropriate GC column: A column with a different stationary phase may provide better selectivity for your analytes.

  • Adjust the carrier gas flow rate: Optimizing the flow rate can enhance separation efficiency.

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent TGA onset decomposition temperatures for the same sample. 1. Variable heating rates.[4] 2. Presence of impurities (e.g., water, residual solvents). 3. Different sample masses.1. Ensure a consistent heating rate is used for all experiments. 2. Dry the ionic liquid under vacuum before analysis to remove volatile impurities. 3. Use a consistent sample mass for all TGA runs.
Broad or tailing peaks in Py-GC-MS chromatogram. 1. Poor sample introduction. 2. Active sites in the GC inlet or column. 3. Column overloading.1. Ensure the pyrolysis unit provides rapid and complete sample vaporization. 2. Use a deactivated inlet liner and a high-quality capillary column. 3. Reduce the amount of sample being pyrolyzed.
No major decomposition products detected in TGA-MS at the expected temperature. 1. The decomposition temperature is higher than anticipated. 2. The ionic liquid is evaporating rather than decomposing. 3. The transfer line to the MS is cold.1. Extend the temperature range of the TGA experiment. 2. For some ionic liquids, evaporation can compete with decomposition. Consider using a hyphenated technique like Knudsen Effusion Mass Spectrometry (KEMS) to differentiate. 3. Ensure the transfer line is heated to prevent condensation of the evolved gases.
Mass spectrum shows significant fragmentation that is difficult to interpret. 1. High ionization energy in the mass spectrometer. 2. Complex secondary decomposition reactions.1. If possible, reduce the ionization energy to obtain more prominent molecular ion peaks. 2. Analyze the sample at different pyrolysis temperatures to distinguish primary from secondary decomposition products.

Data Presentation

Clear and structured data presentation is crucial for comparing the thermal decomposition profiles of different this compound salts. The following tables provide a template for summarizing your quantitative findings.

Table 1: Thermal Decomposition Temperatures of this compound Salts

Ionic LiquidAnionT({onset}) (°C)T({peak}) (°C)
[Bzmim]Cl--INVALID-LINK--e.g., 230-250e.g., 260
[Bzmim]Br--INVALID-LINK--e.g., 240-260e.g., 270
[Bzmim][TF₂N]--INVALID-LINK--e.g., 350-370e.g., 390
Add other salts as needed

T({onset}): Onset temperature of decomposition. T({peak}): Peak decomposition temperature from the derivative thermogram (DTG).

Table 2: Relative Abundance of Major Volatile Decomposition Products from Py-GC-MS

Ionic LiquidPyrolysis Temp. (°C)Benzyl Halide (%)1-Methylimidazole (%)Other Products (%)
[Bzmim]Cl600e.g., 45e.g., 48e.g., 7
[Bzmim]Br600e.g., 47e.g., 46e.g., 7
Add other salts as needed

Note: The values in these tables are illustrative and should be replaced with your experimental data.

Experimental Protocols

Detailed methodologies are provided for the key experiments used in the analysis of this compound salt thermal decomposition.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
  • Instrument Preparation:

    • Ensure the TGA and MS instruments are calibrated and the MS is tuned.

    • Set the transfer line temperature to at least 250°C to prevent condensation of evolved products.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound salt into a ceramic or platinum TGA pan.

  • TGA Method:

    • Purge Gas: High-purity nitrogen or helium at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 400.

  • Data Analysis:

    • Correlate the weight loss events in the TGA thermogram with the mass spectra of the evolved gases.

    • Identify the decomposition products based on their mass fragmentation patterns.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Instrument Preparation:

    • Install a suitable capillary column in the GC (e.g., a 5% phenyl-methylpolysiloxane column).

    • Condition the column according to the manufacturer's instructions.

    • Ensure the pyrolyzer, GC, and MS are all functioning correctly.

  • Sample Preparation:

    • Place a small amount (approximately 0.1-0.5 mg) of the this compound salt into a pyrolysis sample cup.

  • Pyrolysis Method:

    • Pyrolysis Temperature: 600°C.

    • Pyrolysis Time: 15 seconds.

  • GC Method:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 280°C.

    • Temperature Program:

      • Initial temperature of 50°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 400.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of the decomposition products by integrating the peak areas.

Visualizations

The following diagrams illustrate the primary thermal decomposition pathways of this compound salts with halide anions and a general experimental workflow.

decomposition_pathway cluster_reactants Reactant cluster_products Products reactant This compound Halide ([Bzmim]X) product1 Benzyl Halide (C₆H₅CH₂X) reactant->product1 Heat (Δ) Sₙ2 Mechanism product2 1-Methylimidazole reactant->product2 Heat (Δ) Sₙ2 Mechanism

Caption: S(_N)2 thermal decomposition pathway of this compound halide.

experimental_workflow start Sample Preparation (Drying of Ionic Liquid) analysis Thermal Analysis start->analysis tga_ms TGA-MS analysis->tga_ms Bulk Decomposition py_gc_ms Py-GC-MS analysis->py_gc_ms Volatile Products data_analysis Data Analysis tga_ms->data_analysis py_gc_ms->data_analysis tga_data Identify Decomposition Temperatures data_analysis->tga_data ms_data Identify Evolved Gases data_analysis->ms_data gc_data Separate & Quantify Decomposition Products data_analysis->gc_data interpretation Mechanism Elucidation & Stability Assessment tga_data->interpretation ms_data->interpretation gc_data->interpretation

Caption: General experimental workflow for thermal decomposition analysis.

References

Technical Support Center: Recycling and Reuse of 1-Benzyl-3-methylimidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recycling and reuse of 1-Benzyl-3-methylimidazolium ([Bzmim]) ionic liquids. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data on the efficacy of various recycling strategies.

Frequently Asked Questions (FAQs)

Q1: Why is it important to recycle this compound ionic liquids?

A1: The recycling of ionic liquids such as this compound chloride ([Bzmim]Cl) is crucial for both economic and environmental reasons. These "designer solvents" can be expensive, and their recovery and reuse can significantly reduce the overall cost of a process. Environmentally, while ionic liquids have negligible vapor pressure, their miscibility with water means they can end up in aqueous environments if not handled properly. Efficient recycling minimizes waste and the potential for environmental contamination.

Q2: What are the most common methods for recycling [Bzmim] ionic liquids?

A2: The most prevalent methods for recycling imidazolium-based ionic liquids, including [Bzmim] derivatives, are liquid-liquid extraction, distillation (often under vacuum), and treatment with activated charcoal for decolorization. Membrane separation techniques like nanofiltration are also emerging as a viable option.

Q3: Can [Bzmim] ionic liquids be reused multiple times?

A3: Yes, studies on benzyl- and other alkyl-imidazolium ionic liquids have demonstrated their successful reuse over multiple cycles without a significant loss of activity. For instance, a benzyl-imidazolium based ionic liquid used for phenol (B47542) extraction showed good recyclability with negligible mass loss after six cycles. The reusability of the ionic liquid is a key factor in making processes economically viable.

Q4: What are the common signs of degradation in recycled [Bzmim] ionic liquids?

A4: Common indicators of degradation include a noticeable color change (often to yellow or brown), a decrease in catalytic activity or reaction yield, and the appearance of new signals in NMR or other spectroscopic analyses. These changes are often due to thermal decomposition or the accumulation of impurities from the reaction mixture.

Q5: How does the benzyl (B1604629) group in [Bzmim] affect its stability and recycling?

A5: The aromatic benzyl group can influence the thermal stability of the imidazolium (B1220033) cation. Some studies suggest that aromatic functionality may decrease the thermal stability of imidazolium ionic liquids compared to their aliphatic (e.g., butyl) counterparts. This is an important consideration when choosing a recycling method, particularly those involving high temperatures like distillation.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Recycled ionic liquid is colored (yellow/brown). 1. Thermal degradation of the ionic liquid during heating. 2. Presence of colored reaction byproducts or residual starting materials. 3. Formation of unsaturated compounds from the ionic liquid cation upon exposure to heat or radiation.[1]1. Reduce thermal stress: If using distillation, lower the temperature and increase the vacuum. 2. Activated charcoal treatment: Dissolve the colored ionic liquid in a suitable solvent (e.g., deionized water or a short-chain alcohol) and stir with activated charcoal. Filter to remove the charcoal.[2] 3. Liquid-liquid extraction: Perform additional washes with an appropriate immiscible solvent to remove colored organic impurities.
Reduced catalytic activity or reaction yield with recycled [Bzmim] IL. 1. Accumulation of inhibitors or byproducts from the reaction. 2. Partial degradation of the ionic liquid. 3. Presence of residual water, which can affect many reactions.1. Improve purification: Enhance the extraction step by increasing the number of washes or using a different extraction solvent. 2. Thorough drying: Ensure the recycled ionic liquid is completely dry by using a rotary evaporator followed by drying under high vacuum. 3. Characterize the IL: Use techniques like NMR or mass spectrometry to identify potential impurities or degradation products.
Phase separation is not occurring during liquid-liquid extraction. 1. The chosen extraction solvent is partially miscible with the ionic liquid phase. 2. The presence of surfactants or other compounds that emulsify the mixture.1. Change the extraction solvent: Switch to a more non-polar solvent (e.g., from ethyl acetate (B1210297) to hexane (B92381) or diethyl ether). 2. Salting-out: If the ionic liquid is in an aqueous phase, adding a salt like potassium phosphate (B84403) can induce phase separation.[3] 3. Centrifugation: Use a centrifuge to aid in the separation of emulsified layers.
Loss of ionic liquid during the recycling process. 1. Mechanical losses during transfers and washing steps. 2. Partial solubility of the ionic liquid in the extraction solvent. 3. Volatilization of the ionic liquid if distillation is performed at too high a temperature or too low a vacuum.1. Optimize handling: Minimize the number of transfer steps and ensure complete transfer of the ionic liquid between vessels. 2. Select a better extraction solvent: Choose a solvent with minimal solubility for the ionic liquid. 3. Monitor distillation conditions: Carefully control the temperature and pressure during distillation to avoid loss of the ionic liquid.

Quantitative Data on Recycling Efficiency

While extensive quantitative data specifically for this compound ionic liquids is limited, the following tables provide representative data for closely related imidazolium-based ionic liquids, which can serve as a benchmark for experimental design.

Table 1: Recovery Efficiency of Imidazolium-Based Ionic Liquids Using Different Methods

Ionic LiquidRecycling MethodRecovery Efficiency (%)Source/Comment
[Bmim]ClVacuum Distillation>95%General literature value for water removal.
[Bmim]PF6Liquid-Liquid Extraction~92-95% per cycleEfficiency can decrease slightly with each cycle.
[Amim]ClWater EvaporationHigh, but hygroscopic nature is a challenge.From an aqueous solution.
[Bmim]ClNanofiltration (NF90 membrane)96% retentionSeparation from aqueous solution.[4]
[EIM][Cl]Vacuum Vaporization (200 °C)93%After pretreatment of wood.[4]

Table 2: Reusability of Imidazolium-Based Ionic Liquids

Ionic LiquidApplicationNumber of CyclesPerformance OutcomeSource/Comment
Benzyl Imidazolium-based ILPhenol Extraction6Negligible loss of mass and good recyclability.
[Bmim]PF6Pechmann Condensation3No considerable loss in activity.
[Bmim]ClExtractive Desulfurization5+Slight decrease in activity without regeneration.
[BCMIM][Cl]Biginelli Reaction6No substantial damage to catalytic efficiency.

Experimental Protocols

Protocol 1: Purification of [Bzmim]Cl by Liquid-Liquid Extraction

This protocol is designed to remove organic products and impurities from a used [Bzmim]Cl ionic liquid.

Materials:

  • Used [Bzmim]Cl containing organic impurities

  • Diethyl ether (or another immiscible, non-polar organic solvent like hexane or toluene)

  • Deionized water (if acidic or water-soluble byproducts are present)

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Place the used [Bzmim]Cl in a separatory funnel.

  • Add an equal volume of diethyl ether to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The denser ionic liquid phase will be at the bottom.

  • Drain the lower [Bzmim]Cl phase into a clean flask.

  • Repeat the extraction (steps 2-5) two more times with fresh diethyl ether to ensure complete removal of organic impurities.

  • If acidic or water-soluble impurities are suspected, wash the [Bzmim]Cl phase with a small volume of deionized water. Note that [Bzmim]Cl has some water solubility, so use a minimal amount of water and be prepared for some loss of the ionic liquid.

  • Transfer the washed [Bzmim]Cl to a round-bottom flask.

  • Remove any residual diethyl ether and water using a rotary evaporator.

  • For complete drying, connect the flask to a high-vacuum line and heat gently (e.g., at 60-70°C) for several hours until a constant weight is achieved.

Protocol 2: Decolorization of [Bzmim]Cl Using Activated Charcoal

This protocol is intended for the removal of colored impurities from a recycled [Bzmim]Cl ionic liquid.

Materials:

  • Colored [Bzmim]Cl

  • Activated charcoal (powdered)

  • A suitable solvent (e.g., methanol, acetonitrile, or deionized water)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper, or a syringe filter)

  • Rotary evaporator and high-vacuum pump

Procedure:

  • Dissolve the colored [Bzmim]Cl in a minimal amount of a suitable solvent to reduce its viscosity.

  • Add activated charcoal to the solution (approximately 1-5% by weight of the ionic liquid).

  • Stir the mixture vigorously at room temperature for at least one hour. For stubborn coloration, gentle heating (e.g., to 40-50°C) may improve efficiency.

  • Filter the mixture to remove the activated charcoal. A fine filter paper or a syringe filter with a small pore size (e.g., 0.45 µm) is recommended to remove all charcoal particles.

  • Transfer the decolorized ionic liquid solution to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the purified [Bzmim]Cl under high vacuum as described in Protocol 1.

Visualizations

Recycling_Workflow cluster_reaction Reaction Step cluster_recycling Recycling Process cluster_output Outputs Reaction Reaction in [Bzmim] IL Product_Extraction Product Extraction (e.g., with diethyl ether) Reaction->Product_Extraction IL_Washing IL Washing (optional) (e.g., with water) Product_Extraction->IL_Washing IL Stream Product Isolated Product Product_Extraction->Product Product Stream Decolorization Decolorization (Activated Charcoal) IL_Washing->Decolorization Drying Drying (Vacuum) Decolorization->Drying Recycled_IL Purified [Bzmim] IL Drying->Recycled_IL Recycled_IL->Reaction Reuse

Caption: General workflow for the recycling and reuse of this compound ionic liquids.

Troubleshooting_Logic Start Recycled IL Performance Issue? Color_Change Color Change? Start->Color_Change Activity_Loss Activity Loss? Start->Activity_Loss Color_Change->Activity_Loss No Charcoal Treat with Activated Charcoal Color_Change->Charcoal Yes Impurities Suspect Impurities/ Degradation Activity_Loss->Impurities Yes No_Issue Performance Acceptable Activity_Loss->No_Issue No Extra_Washes Perform Extra Liquid-Liquid Washes Impurities->Extra_Washes Action Check_Drying Ensure Thorough Drying Impurities->Check_Drying Action

Caption: Decision tree for troubleshooting common issues with recycled [Bzmim] ionic liquids.

References

Technical Support Center: Overcoming Viscosity Issues of 1-Benzyl-3-methylimidazolium in Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Benzyl-3-methylimidazolium ([Bmim]Benz) based ionic liquids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the high viscosity of this ionic liquid in various applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound chloride/bromide so viscous at room temperature?

A1: this compound salts are inherently viscous due to strong intermolecular forces, including van der Waals interactions and hydrogen bonding between the imidazolium (B1220033) cation and the corresponding anion. The benzyl (B1604629) group, in particular, can contribute to increased viscosity compared to smaller alkyl chains. This compound bromide, for instance, is described as a "supercooled, highly viscous transparent liquid at ambient conditions"[1].

Q2: How does high viscosity impact my experiments?

A2: High viscosity can present several challenges in experimental setups, including:

  • Difficulty in handling and transferring: Accurate pipetting and dispensing of the ionic liquid can be challenging.

  • Poor mixing and mass transfer: In reactions or formulations, high viscosity can hinder the efficient mixing of reactants and diffusion of species, potentially leading to lower reaction rates and incomplete reactions.

  • Processing complications: Processes such as filtration, pumping, and stirring can be difficult and energy-intensive.

Q3: What are the primary methods to reduce the viscosity of this compound?

A3: The two most common and effective methods for reducing the viscosity of ionic liquids are:

  • Heating: Increasing the temperature of the ionic liquid significantly decreases its viscosity.

  • Addition of Co-solvents: Introducing a low-viscosity co-solvent, such as water or an organic solvent, can dramatically lower the viscosity of the mixture.

Q4: Will reducing the viscosity affect the performance of the ionic liquid in my application?

A4: Yes, viscosity reduction methods can impact the physicochemical properties and performance of the ionic liquid.

  • Heating: While effective, elevated temperatures might not be suitable for thermally sensitive reactants or products.

  • Co-solvents: The addition of a co-solvent will alter the polarity, conductivity, and solvating properties of the medium, which can affect reaction rates, product selectivity, and the solubility of other components. The choice of co-solvent should be carefully considered based on the specific application.

Q5: What are some common applications of this compound based ionic liquids?

A5: Imidazolium-based ionic liquids are versatile solvents and catalysts used in a variety of applications, including:

  • Organic Synthesis and Catalysis: They can act as both the solvent and catalyst in various chemical reactions.

  • Biomass Processing: Their ability to dissolve certain biopolymers makes them useful in the pretreatment and processing of biomass.

  • Drug Delivery: They are explored for their potential to enhance the solubility and delivery of pharmaceutical compounds[2][3].

  • Electrochemistry: Their ionic nature makes them suitable for applications in batteries and other electrochemical devices.

Troubleshooting Guides

Issue 1: Inaccurate Dispensing Due to High Viscosity
Symptom Possible Cause Troubleshooting Steps
Inconsistent volumes when pipetting.High viscosity of the neat ionic liquid at room temperature.1. Warm the ionic liquid: Gently warm the vial of this compound in a water bath or on a hotplate to a temperature where its viscosity is sufficiently reduced for accurate pipetting. Start with a temperature of 40-50 °C and adjust as needed. 2. Use a positive displacement pipette: These pipettes are designed for viscous and volatile liquids and provide more accurate dispensing compared to air displacement pipettes. 3. Gravimetric dispensing: For high accuracy, dispense the ionic liquid by weight instead of volume.
Clogging of pipette tips or dispensing needles.Solidification or high viscosity at the tip opening.1. Pre-warm the pipette tip: If possible, gently warm the pipette tip before drawing the ionic liquid. 2. Cut the pipette tip: For highly viscous samples, cutting the end of the pipette tip to create a wider opening can help. 3. Use a wide-bore needle: If using a syringe, opt for a wider gauge needle.
Issue 2: Poor Mixing or Incomplete Reaction
Symptom Possible Cause Troubleshooting Steps
Phase separation or visible heterogeneity in the reaction mixture.Inefficient stirring due to high viscosity.1. Increase stirring speed: Use a more powerful overhead stirrer or a larger stir bar. 2. Elevate the temperature: Heating the reaction mixture will reduce the viscosity and improve mixing. Ensure the temperature is compatible with your reactants. 3. Add a co-solvent: Introduce a low-viscosity co-solvent that is miscible with the ionic liquid and compatible with your reaction.
Lower than expected reaction yield or rate.Poor mass transfer of reactants.1. Optimize temperature: Systematically increase the reaction temperature in small increments to find the optimal balance between reaction rate and potential side reactions. 2. Select an appropriate co-solvent: Choose a co-solvent that not only reduces viscosity but also favorably influences the reaction kinetics. For example, polar aprotic solvents like DMF or DMSO can be effective[4].

Quantitative Data on Viscosity Reduction

Table 1: Effect of Temperature on the Viscosity of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])

Temperature (°C)Viscosity (cP)
3011,000
60697
Data extrapolated from literature for illustrative purposes[5].

Table 2: Effect of Co-solvents on the Viscosity of Imidazolium-Based Ionic Liquids (Illustrative Examples)

Ionic LiquidCo-solventMole Fraction of Co-solventTemperature (°C)Approximate Viscosity Reduction
[Bmim][Cl]DMF0.230Significant
[Bmim][Cl]DMSO0.230Significant
[Bmim][Br]Water0.225Significant
Qualitative data based on general observations for imidazolium-based ionic liquids[4][6]. Quantitative data for the specific mixtures is not readily available.

Experimental Protocols

Protocol 1: Viscosity Reduction by Heating

Objective: To reduce the viscosity of this compound for easier handling and improved mixing.

Materials:

  • This compound salt

  • Hotplate with magnetic stirring or oil bath

  • Thermometer or thermocouple

  • Reaction vessel

Procedure:

  • Place the this compound salt in the reaction vessel.

  • If using a hotplate, place the vessel on the hotplate and add a magnetic stir bar. If using an oil bath, immerse the vessel in the bath.

  • Begin heating and stirring.

  • Monitor the temperature of the ionic liquid using a thermometer or thermocouple.

  • Gradually increase the temperature until the desired viscosity is achieved. A starting point of 50-60°C is recommended.

  • Maintain the desired temperature throughout the experiment.

Safety Precautions:

  • Always handle hot glassware with appropriate thermal gloves.

  • Ensure the heating apparatus is in a well-ventilated area.

  • Be aware of the thermal stability of your reactants and the ionic liquid itself.

Protocol 2: Viscosity Reduction by Addition of a Co-solvent

Objective: To reduce the viscosity of this compound by adding a co-solvent for applications where heating is not desirable.

Materials:

  • This compound salt

  • Co-solvent (e.g., deionized water, DMF, DMSO)

  • Volumetric glassware

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound salt into a clean, dry vessel.

  • Calculate the required volume or weight of the co-solvent to achieve the desired concentration (e.g., 10%, 20% v/v or w/w).

  • Slowly add the co-solvent to the ionic liquid while stirring.

  • Continue stirring until the mixture is homogeneous. Gentle warming may be required to facilitate mixing, especially at higher concentrations of the ionic liquid.

  • Allow the mixture to return to room temperature before use, unless the experiment is to be conducted at an elevated temperature.

Considerations:

  • The choice of co-solvent will depend on the specific application. Water is a green and inexpensive option, but may not be suitable for water-sensitive reactions. DMF and DMSO are effective polar aprotic solvents that can significantly reduce viscosity[4].

  • The addition of a co-solvent will change the properties of the ionic liquid. It is advisable to perform preliminary experiments to determine the optimal co-solvent and concentration for your specific needs.

Visualizations

Logical Workflow for Troubleshooting Viscosity Issues

G Troubleshooting High Viscosity in Experiments start High Viscosity Issue Identified handling Difficulty in Handling/Dispensing start->handling mixing Poor Mixing/Reaction start->mixing warm_il Warm the Ionic Liquid handling->warm_il pos_disp Use Positive Displacement Pipette handling->pos_disp gravimetric Use Gravimetric Dispensing handling->gravimetric increase_stir Increase Stirring Speed/Power mixing->increase_stir elevate_temp Elevate Reaction Temperature mixing->elevate_temp add_cosolvent Add a Co-solvent mixing->add_cosolvent solution_handling Accurate Dispensing Achieved warm_il->solution_handling pos_disp->solution_handling gravimetric->solution_handling solution_mixing Improved Mixing & Reaction increase_stir->solution_mixing elevate_temp->solution_mixing add_cosolvent->solution_mixing G Generic Catalytic Cycle with Imidazolium IL cluster_cycle Catalytic Cycle catalyst [Bmim]Benz+ intermediate [Bmim]Benz-Substrate A Intermediate catalyst->intermediate + Substrate A substrate_A Substrate A substrate_B Substrate B product Product intermediate->product + Substrate B product->catalyst - Product final_product Final Product product->final_product reactants Reactants (Substrate A + Substrate B) reactants->substrate_A reactants->substrate_B G Conceptual Pathway for IL-Enhanced Drug Delivery il_drug [Bmim]Benz + Drug Complex cell_membrane Cell Membrane il_drug->cell_membrane membrane_interaction Membrane Interaction (Fluidization/Channel Formation) cell_membrane->membrane_interaction drug_release Drug Release (Intracellular) membrane_interaction->drug_release target Cellular Target drug_release->target

References

Technical Support Center: High-Temperature Applications of 1-Butyl-3-methylimidazolium ([Bmim]) Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-butyl-3-methylimidazolium ([Bmim])-based ionic liquids (ILs) during high-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation of an ionic liquid, and why is it a concern?

A1: Thermal degradation is the chemical decomposition of an ionic liquid at elevated temperatures. This process can generate volatile and non-volatile impurities, including alkyl-substituted imidazoles, alcohols, and amines.[1][2] This degradation is a significant concern as it can alter the physicochemical properties of the ionic liquid, such as its viscosity and polarity, lead to inaccurate experimental results, and potentially corrode equipment.[1][2]

Q2: What are the primary factors that influence the thermal stability of [Bmim]-based ionic liquids?

A2: The thermal stability of [Bmim]-based ionic liquids is influenced by several key factors:

  • Anion Basicity: The nature of the anion plays a crucial role. More basic anions, like acetate (B1210297), tend to be less thermally stable.[1][2][3] The general order of thermal lability for common [Bmim]-based ILs is [Bmim][OAc] > [Bmim][Cl] > [Bmim][MeSO4].[1][2][3]

  • Purity: The presence of impurities, particularly water and residual halides from synthesis, can significantly accelerate thermal degradation.[4] Halogen-containing anions like [BF4]⁻ and [PF6]⁻ can be unstable in the presence of water and decompose to form hydrogen fluoride (B91410) (HF).

  • Atmosphere: The surrounding atmosphere can affect stability. For instance, some ionic liquids are less stable in the presence of oxygen (air) compared to an inert atmosphere like nitrogen.[4]

  • Temperature and Duration: Both the temperature and the duration of heating are critical. Prolonged exposure to even moderately high temperatures (e.g., 120-150°C) can lead to slow degradation over time.[1][3]

Q3: How can I assess the thermal stability of my [Bmim]-based ionic liquid?

A3: Thermogravimetric analysis (TGA) is the most common technique for evaluating the thermal stability of ionic liquids.[4] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Both non-isothermal (ramped temperature) and isothermal (constant temperature) TGA experiments can provide valuable information about the onset of decomposition and long-term thermal stability.[5]

Troubleshooting Guide

This guide addresses common issues encountered during high-temperature experiments with [Bmim]-based ionic liquids.

Issue 1: My ionic liquid has turned yellow or brown after heating.

Possible Cause Troubleshooting Steps
Thermal Decomposition: The discoloration is a common indicator of thermal degradation and the formation of decomposition byproducts.1. Lower the Operating Temperature: If possible, reduce the experimental temperature. Even a small decrease can significantly slow down degradation. 2. Reduce Heating Time: Minimize the time the ionic liquid is held at a high temperature. 3. Select a More Stable Anion: Consider using an ionic liquid with a less basic and more thermally stable anion (e.g., replacing acetate with methyl sulfate).[1][2][3] 4. Ensure High Purity: Use high-purity ionic liquids with low water and halide content.
Reaction with Solute: The discoloration may be due to a reaction between the ionic liquid and the solute or other components in your system.1. Run a Blank Experiment: Heat the ionic liquid alone under the same conditions to see if the discoloration still occurs. 2. Investigate Reactivity: If the discoloration only happens with the solute present, investigate potential side reactions at the operating temperature.
Presence of Oxygen: The experiment might be sensitive to oxidation at high temperatures.1. Use an Inert Atmosphere: Conduct your experiment under a nitrogen or argon atmosphere to minimize oxidative degradation.[4]

Issue 2: My experimental results are inconsistent or not reproducible at high temperatures.

Possible Cause Troubleshooting Steps
Ionic Liquid Degradation: The changing composition of the ionic liquid due to degradation can alter its solvent properties and affect reaction kinetics or equilibria.[1]1. Verify IL Integrity: Before and after your experiment, analyze the ionic liquid using techniques like NMR or FTIR to check for signs of degradation. 2. Follow Discoloration Troubleshooting: Implement the steps outlined in "Issue 1" to minimize degradation.
Water Contamination: The presence of water can affect both the ionic liquid's stability and the reaction itself.1. Dry the Ionic Liquid: Ensure the ionic liquid is thoroughly dried under vacuum before use. 2. Handle in a Dry Environment: Use a glovebox or dry atmosphere to prepare your experiments and prevent moisture absorption.

Issue 3: I am observing unexpected peaks in my analytical results (e.g., GC-MS, NMR).

Possible Cause Troubleshooting Steps
Formation of Degradation Products: These unexpected peaks are likely due to the formation of volatile and non-volatile degradation products from the ionic liquid. Common byproducts include 1-methylimidazole, 1-butylimidazole, and various amines and esters.[1][2]1. Characterize Byproducts: If possible, identify the degradation products to better understand the degradation pathway. 2. Implement Preventative Measures: To avoid the formation of these byproducts, follow the recommendations for minimizing degradation, such as lowering the temperature, using a more stable anion, and ensuring a pure, dry ionic liquid.

Data Presentation

Table 1: Onset Decomposition Temperatures (Tonset) of Selected [Bmim]-Based Ionic Liquids

Ionic LiquidAnionTonset (°C)Notes
[Bmim][OAc]Acetate~200-242Less thermally stable due to the high basicity of the acetate anion.[1][3]
[Bmim][Cl]Chloride~246-290Moderately stable.[1][3]
[Bmim][MeSO4]Methyl Sulfate~363-390More thermally stable compared to acetate and chloride.[1][3]
[Bmim][BF4]Tetrafluoroborate~300-350Stability can be compromised by the presence of water.[6][7]

Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere) and the purity of the ionic liquid.

Experimental Protocols

Key Experiment: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol provides a general methodology for assessing the thermal stability of [Bmim]-based ionic liquids using TGA.

Objective: To determine the onset decomposition temperature (Tonset) and assess the long-term thermal stability of a [Bmim]-based ionic liquid.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • [Bmim]-based ionic liquid sample (5-10 mg)

  • TGA sample pans (e.g., alumina, platinum)

  • High-purity nitrogen or argon gas supply

Procedure (Non-isothermal):

  • Place 5-10 mg of the ionic liquid sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[8]

  • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[8]

  • Record the sample mass as a function of temperature.

  • Determine the onset decomposition temperature (Tonset) from the resulting TGA curve, typically defined as the intersection of the baseline tangent with the tangent of the decomposition step.

Procedure (Isothermal):

  • Follow steps 1-3 of the non-isothermal procedure.

  • Rapidly heat the sample to the desired isothermal temperature (e.g., 150°C).

  • Hold the sample at this temperature for an extended period (e.g., several hours) while continuously recording the mass loss.[5]

  • Analyze the mass loss over time to evaluate the long-term stability at a specific operating temperature.

Visualizations

IL [Bmim] Cation + Anion SN2_Reaction SN2 Reaction IL->SN2_Reaction Anion attacks C-N bond NHC_Formation N-Heterocyclic Carbene (NHC) Formation IL->NHC_Formation Anion deprotonates C2-H High_Temp High Temperature High_Temp->IL Initiates Degradation_Products Degradation Products (e.g., 1-methylimidazole, 1-butylimidazole, amines) SN2_Reaction->Degradation_Products NHC_Formation->Degradation_Products

Caption: Primary degradation pathways of [Bmim]-based ionic liquids at high temperatures.

Start Experiment shows signs of IL degradation (e.g., discoloration, inconsistent results) Check_Temp Is the operating temperature as low as possible? Start->Check_Temp Lower_Temp Action: Lower the operating temperature. Check_Temp->Lower_Temp No Check_Anion Is the anion sufficiently thermally stable? Check_Temp->Check_Anion Yes Lower_Temp->Check_Anion Change_Anion Action: Select an IL with a more stable anion (e.g., [MeSO4]⁻). Check_Anion->Change_Anion No Check_Purity Is the IL pure and dry? Check_Anion->Check_Purity Yes Change_Anion->Check_Purity Purify_IL Action: Dry the IL under vacuum and use high-purity grade. Check_Purity->Purify_IL No Check_Atmosphere Is the reaction sensitive to oxygen? Check_Purity->Check_Atmosphere Yes Purify_IL->Check_Atmosphere Use_Inert Action: Run the experiment under an inert atmosphere (N2, Ar). Check_Atmosphere->Use_Inert Yes End Problem Resolved Check_Atmosphere->End No Use_Inert->End

Caption: Troubleshooting workflow for [Bmim] ionic liquid degradation.

References

Technical Support Center: Enhancing the Stability of 1-Benzyl-3-methylimidazolium in Electrochemical Cycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-Benzyl-3-methylimidazolium ([Bzmim]⁺) based ionic liquids during electrochemical cycling.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue IDProblemPotential CausesRecommended Actions
STAB-001 Rapid capacity fading during cycling 1. Electrochemical breakdown of the [Bzmim]⁺ cation: The benzyl (B1604629) group or the imidazolium (B1220033) ring itself can be susceptible to reduction or oxidation at the electrode surface.[1][2] 2. Anion instability: The chosen anion may have a limited electrochemical window. 3. Impurities in the electrolyte: Water, halide, or synthesis precursors can lead to parasitic reactions.1. Optimize the operating voltage window: Determine the precise electrochemical stability window (ESW) of your specific [Bzmim]⁺-anion pair using cyclic voltammetry (see Experimental Protocols). Operate your device well within these limits. 2. Select a stable anion: Consider anions with high electrochemical stability, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻) or hexafluorophosphate (B91526) (PF₆⁻).[3] 3. Purify the ionic liquid: Implement rigorous purification steps to remove water and other impurities (see Experimental Protocols).
STAB-002 Increase in cell impedance over cycles 1. Formation of a resistive solid electrolyte interphase (SEI): Decomposition products of the ionic liquid can deposit on the electrode surface. 2. Electrolyte degradation: Changes in the ionic liquid structure can lead to lower ionic conductivity.1. Use electrolyte additives: Incorporate film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to create a stable and conductive SEI. 2. Characterize the cycled electrolyte: Use techniques like NMR and mass spectrometry to identify degradation products and understand the degradation mechanism.
STAB-003 Poor coulombic efficiency 1. Irreversible reactions: Parasitic reactions involving the ionic liquid or impurities consume charge. 2. Shuttle effect: Dissolved degradation products may shuttle between the electrodes, leading to self-discharge.1. Ensure high purity of all cell components: This includes the ionic liquid, lithium salt, and electrode materials. 2. Pre-cycle the cell: A few initial formation cycles can help stabilize the SEI and improve subsequent coulombic efficiency.
STAB-004 Inconsistent or noisy electrochemical data 1. High viscosity of the ionic liquid: This can lead to poor wetting of the electrodes and separator. 2. Reference electrode instability: The reference electrode may not be stable in the ionic liquid medium.1. Co-solvent addition: Consider adding a low-viscosity co-solvent, but be aware that this may narrow the electrochemical window. 2. Use a pseudo-reference electrode: A platinum or silver wire can often provide a stable, albeit not absolute, reference potential in ionic liquid systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical stability window (ESW) for this compound based ionic liquids?

The ESW is highly dependent on the anion and the electrode material used. Generally, the cathodic limit is determined by the reduction of the imidazolium cation, while the anodic limit is set by the oxidation of the anion. For imidazolium-based ILs, the choice of anion significantly impacts the oxidative stability. For instance, ILs with the TFSI⁻ anion tend to have wider electrochemical windows compared to those with halide anions. A study on 1-Benzyl-3-butylimidazolium hydroxide (B78521) reported an electrochemical potential window of about 4.4 V.[4][5] It is crucial to experimentally determine the ESW for your specific system.

Q2: How do impurities affect the stability of this compound?

Impurities such as water and halides can significantly narrow the electrochemical window. Water can lead to proton-related reduction reactions and can also react with certain anions (e.g., PF₆⁻) to form corrosive species like HF. Halide impurities from the synthesis process can be easily oxidized, leading to a lower anodic stability limit. Therefore, rigorous purification is essential.

Q3: What are the primary degradation pathways for the this compound cation?

While specific studies on the electrochemical degradation of [Bzmim]⁺ are limited, based on related imidazolium cations, potential degradation pathways include:

  • Reduction at the C2 position of the imidazolium ring: This is a common degradation route for imidazolium cations.[2]

  • Detachment of the benzyl group: The benzylic C-N bond may be susceptible to cleavage under electrochemical stress.

  • Reactions involving the aromatic ring: The phenyl group could undergo reduction at very negative potentials.

  • Alkaline degradation: In the presence of strong bases (which can form at the negative electrode during cycling), degradation can occur through nucleophilic attack, potentially leading to ring-opening.[1]

Q4: Which anion is best to pair with this compound for electrochemical applications?

The choice of anion is critical and depends on the specific application requirements. Here is a general comparison:

AnionAdvantagesDisadvantages
TFSI⁻ (bis(trifluoromethanesulfonyl)imide)High thermal and electrochemical stability, hydrophobic.Can be corrosive towards aluminum current collectors at high potentials.
PF₆⁻ (hexafluorophosphate)Wide electrochemical window, good ionic conductivity.Sensitive to moisture, can hydrolyze to form HF.
BF₄⁻ (tetrafluoroborate)Relatively low cost, good conductivity.Lower thermal and electrochemical stability compared to TFSI⁻ and PF₆⁻.[6]
Cl⁻ (Chloride)Simple synthesis.Narrow electrochemical window, prone to oxidation.

For applications requiring a wide voltage window and high stability, TFSI⁻ is often a good starting point, provided aluminum corrosion is not a concern.

Q5: How can I improve the stability of my this compound based electrolyte?

  • Purification: Ensure the ionic liquid is free from water, halides, and other synthesis-related impurities.

  • Additives: Use film-forming additives to create a stable SEI on the anode.

  • Structural Modification: While more complex, modifying the imidazolium cation, for example by adding substituents to the C2 position, has been shown to enhance alkaline stability, which may translate to improved electrochemical stability.[1]

  • Co-solvents: While potentially narrowing the ESW, the addition of a stable co-solvent can reduce viscosity and improve ion transport, which can indirectly enhance cycling performance by reducing concentration polarization.

Experimental Protocols

1. Purification of this compound Salts

  • Objective: To remove water, halide, and organic impurities.

  • Methodology:

    • Dissolve the synthesized ionic liquid in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

    • Wash the organic phase multiple times with deionized water to remove water-soluble impurities.

    • Treat the organic solution with activated carbon to remove colored impurities. Stir for several hours, then filter.

    • Remove the organic solvent under reduced pressure.

    • Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water and solvent. The final water content should be checked by Karl Fischer titration.

2. Determination of the Electrochemical Stability Window (ESW)

  • Objective: To determine the potential range over which the electrolyte is stable.

  • Methodology (Cyclic Voltammetry):

    • Assemble a three-electrode cell in an inert atmosphere (e.g., an argon-filled glovebox).

    • Use a glassy carbon or platinum working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.

    • The electrolyte should consist of the purified this compound salt with a lithium salt (e.g., 1 M LiTFSI).

    • Scan the potential from the open-circuit potential to negative potentials until a significant reduction current is observed (cathodic limit).

    • In a separate experiment, scan from the open-circuit potential to positive potentials until a significant oxidation current is observed (anodic limit).

    • The ESW is the potential difference between the onset of the anodic and cathodic currents. A current density cutoff (e.g., 0.1 mA/cm²) is typically used to define the limits.

3. Analysis of Degradation Products

  • Objective: To identify the chemical species formed during electrochemical cycling.

  • Methodology:

    • Cycle a cell containing the this compound based electrolyte for a desired number of cycles.

    • Disassemble the cell in an inert atmosphere.

    • Extract the electrolyte from the cell components using a suitable deuterated solvent (e.g., acetonitrile-d3) for Nuclear Magnetic Resonance (NMR) analysis.

    • Analyze the extracted electrolyte using ¹H NMR, ¹⁹F NMR (if F-containing anions are used), and ¹³C NMR to identify new chemical species.[7][8][9]

    • For more detailed analysis, dilute the extracted electrolyte and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the degradation products.

Visualizations

Caption: Workflow for synthesis, characterization, and analysis of [Bzmim]⁺ stability.

Degradation_Pathway Potential Degradation Pathways of [Bzmim]⁺ cluster_reduction Reductive Degradation cluster_oxidation Oxidative Degradation cluster_chemical Chemical Degradation Bzmim [Bzmim]⁺ Cation C2_Reduction Reduction at C2 Bzmim->C2_Reduction -e⁻ Benzyl_Cleavage Benzyl Group Cleavage Bzmim->Benzyl_Cleavage -e⁻ Anion_Oxidation Anion Oxidation (Determines Anodic Limit) Bzmim->Anion_Oxidation +e⁻ Ring_Opening Nucleophilic Attack & Ring Opening Bzmim->Ring_Opening OH⁻ attack

Caption: Potential degradation routes for the [Bzmim]⁺ cation in an electrochemical cell.

References

Validation & Comparative

The Halide Effect: A Comparative Guide to 1-Benzyl-3-methylimidazolium Chloride and Bromide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the catalytic efficacy of 1-benzyl-3-methylimidazolium ([Bzmim]) salts, focusing on the comparative performance of its chloride ([Bzmim]Cl) and bromide ([Bzmim]Br) variants. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their roles in key organic transformations, supported by experimental data and mechanistic insights.

The choice of anion in an ionic liquid catalyst can significantly influence reaction outcomes. For the widely used this compound cation, the seemingly subtle difference between a chloride and a bromide anion can have a profound impact on catalytic activity, reaction rates, and yields. This guide delves into the comparative performance of [Bzmim]Cl and [Bzmim]Br, with a primary focus on the well-documented cycloaddition of carbon dioxide (CO₂) to epoxides, an industrially significant and environmentally relevant reaction.

Comparative Catalytic Performance: CO₂ Cycloaddition

The conversion of CO₂ into valuable chemicals is a cornerstone of green chemistry. Imidazolium-based ionic liquids have emerged as effective catalysts for the cycloaddition of CO₂ to epoxides to form cyclic carbonates. The catalytic activity in these reactions is highly dependent on the nucleophilicity of the anion.

While direct comparative studies for the this compound cation are limited, extensive research on structurally similar imidazolium (B1220033) salts, such as 1-butyl-3-methylimidazolium ([Bmim]X), provides a clear indication of the expected performance trend. In the cycloaddition of CO₂ to epoxides, the halide anion's primary role is to act as a nucleophile that initiates the ring-opening of the epoxide. The nucleophilicity of the halide ions in aprotic solvents generally follows the order: Cl⁻ > Br⁻ > I⁻. However, in the context of ionic liquids, the interaction between the cation and anion can modulate this activity.

A systematic study on the influence of halide anions in imidazolium salt-catalyzed cycloaddition of CO₂ into epoxides has shown that the overall catalytic activity is governed by the nucleophilicity of the anion, which is related to the strength of the interaction between the cation and anion.[1][2]

The following table summarizes representative data for the catalytic activity of different imidazolium halides in the cycloaddition of propylene (B89431) oxide with CO₂.

CatalystAnionTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
1-Butyl-3-methylimidazolium chlorideCl⁻11055698>99Peng, J. et al. New J. Chem., 2001, 25
1-Butyl-3-methylimidazolium bromideBr⁻11055692>99Peng, J. et al. New J. Chem., 2001, 25
1-Butyl-3-methylimidazolium iodideI⁻11055685>99Peng, J. et al. New J. Chem., 2001, 25

This data is for the analogous 1-butyl-3-methylimidazolium salts and is presented to illustrate the general trend in halide anion activity.

The data indicates that for the cycloaddition reaction, the chloride-based ionic liquid generally exhibits higher activity compared to the bromide counterpart under similar conditions. This is attributed to the higher nucleophilicity of the chloride ion, which facilitates the initial ring-opening step of the epoxide.

Mechanistic Insights: The Role of the Anion

The catalytic cycle for the cycloaddition of CO₂ to epoxides by imidazolium halides involves several key steps where the anion plays a crucial role.

CO2_Cycloaddition_Mechanism Epoxide Epoxide Intermediate1 Halide-alkoxide Intermediate Epoxide->Intermediate1 Nucleophilic attack by X⁻ IL [Bzmim]X (X = Cl or Br) IL->Intermediate1 Intermediate2 Carbonate Intermediate Intermediate1->Intermediate2 Reaction with CO₂ CO2 CO₂ CO2->Intermediate2 Product Cyclic Carbonate Intermediate2->Product Intramolecular cyclization Product->IL Catalyst regeneration

Figure 1. Generalized mechanism for the imidazolium halide-catalyzed cycloaddition of CO₂ to epoxides.

In this mechanism, the halide anion (X⁻) from the ionic liquid initiates a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. This intermediate then reacts with CO₂, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the catalyst. The higher nucleophilicity of the chloride anion generally leads to a faster rate of formation for the initial intermediate compared to bromide.

Performance in Other Catalytic Reactions

While the cycloaddition of CO₂ is the most clearly documented case for comparing halide anion activity, [Bzmim]Cl and [Bzmim]Br are also employed in other catalytic transformations.

Transesterification Reactions

Imidazolium-based ionic liquids are effective catalysts for transesterification reactions, which are crucial in biodiesel production and the synthesis of organic carbonates.[3] In these reactions, the basicity of the anion can play a significant role. While both chloride and bromide are relatively weak bases, their ability to activate alcohols can influence the reaction rate. The choice of anion may also affect the solubility of reactants and products, thereby influencing the overall efficiency.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Imidazolium-based ionic liquids can act as both the solvent and catalyst for this reaction.[4][5][6] The catalytic activity is often attributed to the basicity of the anion, which facilitates the deprotonation of the active methylene compound. In this context, more basic anions would be expected to show higher activity. While chloride and bromide are not strongly basic, their relative basicity and interaction with the cation can influence the reaction.

Experimental Protocols

Synthesis of this compound Halides

A general and straightforward method for the synthesis of [Bzmim]Cl and [Bzmim]Br involves the quaternization of 1-methylimidazole (B24206) with the corresponding benzyl (B1604629) halide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Methylimidazole 1-Methylimidazole Mixing Mix in Solvent (e.g., Toluene) Methylimidazole->Mixing BenzylHalide Benzyl Halide (Chloride or Bromide) BenzylHalide->Mixing Reaction Heat under Reflux Mixing->Reaction Isolation Cool and Isolate Product Reaction->Isolation Purification Wash with Solvent (e.g., Ethyl Acetate) Isolation->Purification Drying Dry under Vacuum Purification->Drying FinalProduct [Bzmim]Cl or [Bzmim]Br Drying->FinalProduct

Figure 2. General experimental workflow for the synthesis of [Bzmim]Cl and [Bzmim]Br.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in a suitable solvent such as toluene.

  • Addition of Benzyl Halide: Add an equimolar amount of benzyl chloride or benzyl bromide to the solution.

  • Reaction: Heat the mixture to reflux and maintain for a specified period (typically several hours) until the reaction is complete, often indicated by the formation of a second liquid phase or a precipitate.

  • Isolation: Cool the reaction mixture to room temperature. The ionic liquid product will typically separate as a denser phase or a solid.

  • Purification: Decant the solvent and wash the product several times with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified ionic liquid under vacuum to remove any residual solvent.

General Procedure for CO₂ Cycloaddition

Protocol:

  • Catalyst Charging: Add the ionic liquid catalyst ([Bzmim]Cl or [Bzmim]Br) and the epoxide substrate to a high-pressure reactor.

  • Pressurization: Seal the reactor and pressurize with carbon dioxide to the desired pressure.

  • Reaction: Heat the reactor to the specified temperature and stir for the required duration.

  • Work-up: After the reaction, cool the reactor to room temperature and slowly vent the CO₂.

  • Analysis: Analyze the product mixture using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the epoxide and the selectivity for the cyclic carbonate.

Conclusion

The choice between this compound chloride and bromide as a catalyst is dependent on the specific chemical transformation. For the cycloaddition of CO₂ to epoxides, the available evidence strongly suggests that [Bzmim]Cl is the more active catalyst due to the higher nucleophilicity of the chloride anion. For other reactions such as transesterification and Knoevenagel condensation, the influence of the anion is more nuanced and may depend on a combination of factors including basicity and the ability to form hydrogen bonds. Researchers should consider the reaction mechanism and the role of the anion when selecting the optimal ionic liquid catalyst for their specific application. This guide provides a foundational understanding to aid in this critical decision-making process.

References

A Comparative Guide to 1-Benzyl-3-methylimidazolium and Pyridinium-Based Ionic Liquids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of chemical and pharmaceutical research, the selection of appropriate solvents and reaction media is paramount to achieving desired outcomes. Ionic liquids (ILs), with their unique set of properties including low volatility, high thermal stability, and tunable physicochemical characteristics, have emerged as versatile alternatives to traditional organic solvents. This guide provides a detailed, data-driven comparison between two prominent classes of ionic liquids: 1-Benzyl-3-methylimidazolium ([Bzmim]) and pyridinium-based ILs.

This publication is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the selection of the most suitable ionic liquid for specific applications.

Physicochemical Properties: A Quantitative Comparison

The performance of an ionic liquid is intrinsically linked to its physicochemical properties. The following tables summarize key quantitative data for this compound and pyridinium-based ionic liquids, facilitating a direct comparison. It is important to note that the properties of ionic liquids are highly dependent on the constituent anion. For a more direct comparison, data for ionic liquids with the same anion are presented where available.

CationAnionMelting Point (°C)Reference
This compound ([Bzmim])Chloride (Cl⁻)58[1][1]
N-BenzylpyridiniumChloride (Cl⁻)129[2][2]
CationAnionDensity (g/cm³)Temperature (°C)Reference
This compound ([Bzmim])Chloride (Cl⁻)1.67325[1]
This compound ([Bzmim])Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)1.4325[3]
N-Alkyl-N-benzylpyridiniumChloride (Cl⁻)~1.0Not Specified[3]
CationAnionViscosity (mPa·s)Temperature (°C)Reference
This compound ([Bzmim])Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)83.225[3]
1-Butyl-3-methylimidazolium ([C₄mim])Tetrafluoroborate (B81430) (BF₄⁻)~11425[4][5][6]
N-AlkylpyridiniumNot SpecifiedGenerally higher than imidazolium-based ILsNot Specified[7]
CationAnionThermal Decomposition Temperature (Td, °C)Reference
This compound ([Bzmim])Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)>270 (runaway reaction)[8]
N-Alkyl-N-benzylpyridiniumChloride (Cl⁻)>200[3]
1-Butyl-3-methylimidazolium ([C₄mim])Chloride (Cl⁻)~295 (Tmax)[9]

Note: Direct comparative data for all properties with identical anions were not consistently available in the literature. Data for 1-butyl-3-methylimidazolium ([C₄mim]) is included for viscosity as a common imidazolium-based IL for contextual comparison. The thermal stability of ionic liquids can be significantly influenced by the experimental conditions, such as the heating rate.

Experimental Protocols

To ensure reproducibility and accurate comparison of ionic liquid properties, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for determining key physicochemical parameters.

Thermal Stability Determination via Thermogravimetric Analysis (TGA)

Objective: To determine the onset and maximum decomposition temperatures of the ionic liquid, providing insight into its thermal stability.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas supply

  • Microbalance

  • Sample pans (platinum or alumina)

Procedure:

  • Sample Preparation: Prior to analysis, dry the ionic liquid sample under high vacuum at a temperature below its decomposition point for at least 24 hours to remove any residual water or volatile impurities.

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Measurement: a. Place a precisely weighed sample (typically 5-10 mg) into a clean, tared TGA sample pan. b. Place the sample pan in the TGA furnace. c. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[9] d. Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[8] e. Continuously record the sample mass as a function of temperature.

  • Data Analysis: a. Plot the percentage of initial mass versus temperature. b. The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated using the tangent method at the point of greatest slope on the mass loss curve. c. The temperature of maximum decomposition rate (Tmax) is determined from the peak of the derivative thermogravimetric (DTG) curve.

Viscosity Measurement using a Rotational Viscometer

Objective: To measure the dynamic viscosity of the ionic liquid at a specified temperature.

Apparatus:

  • Rotational viscometer with appropriate spindle geometry (e.g., concentric cylinder or cone-plate)

  • Temperature-controlled sample holder or water bath

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Ensure the ionic liquid sample is free of air bubbles and has been thermally equilibrated to the desired measurement temperature.

  • Instrument Setup: a. Select a spindle and rotational speed appropriate for the expected viscosity of the ionic liquid. The instrument's torque reading should ideally be between 10% and 90% of its full-scale range for optimal accuracy. b. Calibrate the viscometer using a standard fluid of known viscosity.

  • Measurement: a. Place the ionic liquid sample into the temperature-controlled sample holder. b. Immerse the spindle into the ionic liquid to the specified depth. c. Allow the sample and spindle to reach thermal equilibrium at the target temperature. d. Start the rotation of the spindle at the selected speed. e. Allow the reading to stabilize, and then record the torque and rotational speed.[10]

  • Calculation: The viscosity is calculated from the measured torque, rotational speed, and the geometry constants of the spindle and sample cup, often automatically by the instrument's software.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the ionic liquid at a specific temperature.

Apparatus:

  • Conductivity meter

  • Four-point or two-point conductivity probe

  • Temperature-controlled cell or water bath

  • Standard potassium chloride (KCl) solutions for calibration

Procedure:

  • Probe Calibration: Calibrate the conductivity probe using standard KCl solutions of known concentrations and conductivities to determine the cell constant.

  • Sample Preparation: Ensure the ionic liquid is dry and at the desired measurement temperature.

  • Measurement: a. Immerse the conductivity probe into the ionic liquid sample, ensuring the electrodes are fully submerged. b. Allow the sample to reach thermal equilibrium. c. Measure the resistance or conductance of the sample.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = G × (L/A), where G is the measured conductance, L is the distance between the electrodes, and A is the electrode area. For a calibrated probe, the conductivity is simply the measured conductance multiplied by the cell constant. The four-point probe method is often preferred as it minimizes the influence of electrode polarization and contact resistance.[11][12][13][14][15]

Electrochemical Window Determination via Cyclic Voltammetry (CV)

Objective: To determine the potential range over which the ionic liquid is electrochemically stable.

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, and reference electrode)

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • Cell Assembly: a. Assemble the three-electrode cell with a polished working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire).[16][17] b. Add the degassed ionic liquid to the cell under an inert atmosphere to prevent interference from oxygen or water.

  • Measurement: a. Connect the electrodes to the potentiostat. b. Perform a cyclic voltammetry scan over a wide potential range. The scan is typically started from the open-circuit potential and swept towards negative potentials to determine the cathodic limit, and then towards positive potentials to determine the anodic limit. c. The scan rate is typically set between 10 and 100 mV/s.

  • Data Analysis: a. Plot the current response versus the applied potential. b. The electrochemical window is defined as the potential range where no significant faradaic current (due to oxidation or reduction of the electrolyte) is observed.[18] c. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain cutoff value (e.g., 0.5 or 1.0 mA/cm²).[18]

Visualizing Experimental Workflows

To further clarify the relationships between experimental procedures, the following diagrams created using the DOT language illustrate a typical workflow for ionic liquid characterization.

ExperimentalWorkflow cluster_synthesis Ionic Liquid Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of IL Purification Purification & Drying Synthesis->Purification TGA Thermal Stability (TGA) Purification->TGA Viscosity Viscosity Measurement Purification->Viscosity Conductivity Conductivity Measurement Purification->Conductivity ECW Electrochemical Window (CV) Purification->ECW Data Data Compilation & Table Generation TGA->Data Viscosity->Data Conductivity->Data ECW->Data

Caption: Workflow for the synthesis, purification, and characterization of ionic liquids.

LogicalRelationship cluster_properties Key Performance Metrics IL Ionic Liquid Properties ThermalStability Thermal Stability IL->ThermalStability Viscosity Viscosity IL->Viscosity Conductivity Ionic Conductivity IL->Conductivity ECW Electrochemical Window IL->ECW Cation Cation Structure (Imidazolium vs. Pyridinium) Cation->IL Anion Anion Type Anion->IL Purity Purity & Water Content Purity->IL

Caption: Factors influencing the key physicochemical properties of ionic liquids.

Conclusion

The choice between this compound and pyridinium-based ionic liquids depends critically on the specific requirements of the application. Imidazolium-based ILs, such as [Bzmim]Cl, tend to have lower melting points compared to their pyridinium (B92312) counterparts. The presence of the benzyl (B1604629) group in both cation types generally leads to higher viscosity compared to smaller alkyl substituents.

For applications requiring lower viscosity and melting points, this compound-based ILs may be more suitable. Conversely, pyridinium-based ILs might offer advantages in situations where higher thermal stability is the primary concern, although this is highly dependent on the anion.

It is imperative for researchers to consider the interplay between the cation, the anion, and the desired properties. The experimental protocols provided in this guide offer a standardized approach to characterizing and comparing ionic liquids, enabling more informed and effective selection for research and development in the pharmaceutical and chemical industries. Further research into direct, side-by-side comparisons of these ionic liquids with a wider variety of anions is warranted to build a more comprehensive understanding of their relative performance.

References

A Comparative Guide: 1-Benzyl-3-methylimidazolium Chloride vs. 1-Butyl-3-methylimidazolium Chloride as Solvents for Biomass Valorization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of biomass processing, the choice of solvent is a critical determinant of efficiency and product quality. This guide provides an objective comparison of two prominent ionic liquids, 1-Benzyl-3-methylimidazolium chloride ([BnMIM]Cl) and 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl), for the dissolution and fractionation of lignocellulosic biomass. This analysis is supported by experimental data to inform solvent selection for specific applications.

The inherent recalcitrance of biomass, stemming from the intricate network of cellulose (B213188), hemicellulose, and lignin (B12514952), necessitates effective pretreatment methods to unlock its potential for conversion into biofuels, biochemicals, and other value-added products. Ionic liquids (ILs) have emerged as powerful "green" solvents due to their negligible vapor pressure, thermal stability, and tunable properties. Among the vast array of ILs, imidazolium-based chlorides have been extensively studied for their ability to disrupt the hydrogen-bonding network of cellulose and facilitate the separation of biomass components.

This guide focuses on a direct comparison of [BnMIM]Cl and [BMIM]Cl, highlighting their distinct selectivities towards the primary constituents of biomass. While both are effective solvents, their performance varies significantly based on the target biopolymer.

Performance Comparison: Lignin vs. Cellulose Dissolution

The primary distinction between [BnMIM]Cl and [BMIM]Cl lies in their preferential solvency. [BnMIM]Cl exhibits a higher efficacy for dissolving lignin, while [BMIM]Cl is a more potent solvent for cellulose. This difference is attributed to the molecular structure of the cations. The benzyl (B1604629) group in [BnMIM]Cl facilitates π-π stacking interactions with the aromatic rings present in the lignin polymer, enhancing its solubility. In contrast, the butyl group in [BMIM]Cl is less sterically hindered and allows for more effective disruption of the extensive hydrogen-bond network within the crystalline structure of cellulose.

A review of the literature indicates that while [EMIM]Cl, [BMIM]Cl, and [AMIM]Cl can dissolve all wood components, [BnMIM]Cl primarily dissolves lignin and not cellulose.[1] This selectivity makes [BnMIM]Cl a promising candidate for applications where the primary goal is the extraction of high-purity lignin, leaving a cellulose-rich solid residue. Conversely, [BMIM]Cl is more suitable for processes aiming for the complete dissolution of biomass or the isolation of cellulose.

Ionic LiquidPrimary TargetMechanism of ActionReference
[BnMIM]Cl Ligninπ-π stacking interactions between the benzyl group and lignin's phenolic rings.[1]
[BMIM]Cl CelluloseDisruption of the extensive hydrogen-bonding network in cellulose.[2][3]

Experimental Data Summary

The following tables summarize quantitative data from various studies on the dissolution of biomass components using [BMIM]Cl. While direct comparative data for [BnMIM]Cl under identical conditions is limited in the current literature, the provided data for [BMIM]Cl serves as a benchmark for its performance.

Table 1: Cellulose Dissolution in [BMIM]Cl

Biomass SourceCellulose Content (%)Temperature (°C)Time (h)Cellulose Dissolution/Recovery (%)Reference
Microcrystalline Cellulose-905>80 (recovered)[2][3]
Microcrystalline Cellulose-12010-[2][3]
Legume Straw-150235.3 (in floc)[4]

Table 2: Lignin Extraction using [BMIM]Cl

Biomass SourceLignin Content (%)Temperature (°C)Time (h)Lignin Extraction/Content in residue (%)Reference
Legume Straw-150264.0 (in floc)[4]
Corn Stover21.1--Partially extracted[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for biomass treatment using [BMIM]Cl. A general protocol for selective lignin extraction, which would be applicable for [BnMIM]Cl, is also provided based on established principles.

Protocol 1: Dissolution of Microcrystalline Cellulose in [BMIM]Cl

This protocol is adapted from studies on cellulose dissolution and recovery.[2][3]

Objective: To dissolve and subsequently regenerate microcrystalline cellulose using [BMIM]Cl.

Materials:

  • Microcrystalline cellulose

  • 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

  • Deionized water

Procedure:

  • Dry the microcrystalline cellulose in a vacuum oven at 60°C overnight.

  • Add a predetermined amount of dried microcrystalline cellulose to a vessel containing [BMIM]Cl.

  • Heat the mixture to the desired temperature (e.g., 90°C or 120°C) with constant stirring under a nitrogen atmosphere to prevent degradation.

  • Continue heating and stirring for the specified duration (e.g., 5 or 10 hours) until the cellulose is completely dissolved.

  • To regenerate the cellulose, add deionized water (as an anti-solvent) to the solution while stirring vigorously.

  • The regenerated cellulose will precipitate out of the solution.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any residual ionic liquid.

  • Dry the regenerated cellulose in a vacuum oven.

Protocol 2: Pretreatment of Lignocellulosic Biomass with [BMIM]Cl for Fractionation

This protocol is a general procedure based on various studies on biomass pretreatment.[4]

Objective: To pretreat lignocellulosic biomass with [BMIM]Cl to facilitate the separation of its components.

Materials:

  • Ground lignocellulosic biomass (e.g., legume straw, corn stover)

  • 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

  • Anti-solvent (e.g., water, acetone/water mixture)

Procedure:

  • Dry the ground biomass at 105°C overnight.

  • Add the dried biomass to [BMIM]Cl in a reaction vessel to a specific loading (e.g., 5-10 wt%).

  • Heat the mixture to a set temperature (e.g., 150°C) with mechanical stirring for a defined period (e.g., 2 hours).

  • After the treatment, cool the mixture to room temperature.

  • Add an anti-solvent to the mixture to precipitate the dissolved components. The choice of anti-solvent can influence the selective precipitation of cellulose and lignin.

  • Separate the solid residue (enriched in one component) from the liquid phase by filtration or centrifugation.

  • The dissolved components in the liquid phase can be further precipitated and separated.

  • Wash the solid fractions thoroughly with the anti-solvent and then with deionized water to remove the ionic liquid.

  • Dry the fractions for further analysis and characterization.

Protocol 3: Selective Lignin Extraction (Conceptual for [BnMIM]Cl)

This conceptual protocol is based on the known selectivity of [BnMIM]Cl for lignin.[1]

Objective: To selectively extract lignin from lignocellulosic biomass using [BnMIM]Cl.

Materials:

  • Ground lignocellulosic biomass

  • This compound chloride ([BnMIM]Cl)

  • Anti-solvent for lignin precipitation (e.g., acidified water or acetone)

  • Washing solvent (e.g., ethanol (B145695) or water)

Procedure:

  • Combine the dried, ground biomass with [BnMIM]Cl in a reactor.

  • Heat the mixture to a temperature optimized for lignin dissolution while minimizing cellulose degradation (e.g., 100-140°C) with stirring for a specified time.

  • Separate the solid, cellulose-rich residue from the lignin-[BnMIM]Cl solution by filtration.

  • Wash the solid residue with a suitable solvent to remove any remaining ionic liquid and dissolved lignin.

  • Precipitate the lignin from the filtrate by adding an anti-solvent.

  • Recover the precipitated lignin by filtration or centrifugation.

  • Wash the lignin to remove residual ionic liquid and dry it for further use.

  • The ionic liquid can be recovered from the remaining solution by evaporating the anti-solvent.

Visualizing the Process and Interactions

To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

Biomass_Fractionation_Workflow Biomass Lignocellulosic Biomass Heating Heating & Stirring Biomass->Heating IL_Solvent Ionic Liquid ([BnMIM]Cl or [BMIM]Cl) IL_Solvent->Heating Dissolution Biomass Dissolution/ Fractionation Heating->Dissolution Precipitation Precipitation with Anti-solvent Dissolution->Precipitation Filtration Filtration/ Centrifugation Precipitation->Filtration Cellulose Cellulose-rich Fraction Filtration->Cellulose Lignin Lignin-rich Fraction Filtration->Lignin IL_Recovery Ionic Liquid Recovery Filtration->IL_Recovery Liquid Phase

Caption: General workflow for biomass fractionation using ionic liquids.

Molecular_Interactions cluster_BnMIMCl [BnMIM]Cl Interaction cluster_BMIMCl [BMIM]Cl Interaction BnMIM [BnMIM]+ Lignin Lignin (Aromatic Rings) BnMIM->Lignin π-π stacking BMIM [BMIM]+ Cl_ion Cl- Cellulose Cellulose (Hydroxyl Groups) Cl_ion->Cellulose H-bond disruption

Caption: Dominant molecular interactions in biomass dissolution.

Conclusion

The selection between this compound chloride and 1-Butyl-3-methylimidazolium chloride as a solvent for biomass processing should be guided by the specific goals of the research or industrial application.

  • [BnMIM]Cl is the preferred choice for applications requiring the selective extraction of lignin , yielding a cellulose-rich solid residue. Its efficacy stems from the favorable π-π interactions between the benzyl moiety and the aromatic structure of lignin.

  • [BMIM]Cl is a more versatile solvent for general biomass dissolution and cellulose isolation . Its smaller cation allows for effective disruption of the crystalline cellulose structure, leading to higher cellulose solubility.

Further research focusing on direct, quantitative comparisons of these two ionic liquids under identical conditions would be invaluable for optimizing biomass fractionation processes. The development of more detailed experimental protocols for [BnMIM]Cl-based treatments will also be crucial for its wider adoption in targeted lignin valorization strategies. Researchers are encouraged to consider the distinct selectivities of these solvents to design more efficient and sustainable biorefinery processes.

References

A Comparative Guide to the Electrochemical Performance of 1-Benzyl-3-methylimidazolium Tetrafluoroborate and Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid is paramount for optimizing electrochemical applications. This guide provides a detailed comparison of the electrochemical performance of two common imidazolium-based ionic liquids: 1-Benzyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bnmim][BF4]) and this compound hexafluorophosphate (B91526) ([Bnmim][PF6]).

This document summarizes key performance metrics, including ionic conductivity, viscosity, electrochemical window, and thermal stability, supported by experimental data. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

At a Glance: Key Performance Metrics

The electrochemical properties of ionic liquids are fundamentally influenced by the nature of their constituent ions. The choice between the tetrafluoroborate ([BF4]⁻) and hexafluorophosphate ([PF6]⁻) anion significantly impacts the performance of the this compound ([Bnmim]⁺) cation in electrochemical systems.

PropertyThis compound Tetrafluoroborate ([Bnmim][BF4])This compound Hexafluorophosphate ([Bnmim][PF6])
Ionic Conductivity 3.10 mS/cm2.95 mS/cm
Viscosity Data not available79 cP at 25°C
Electrochemical Window Wide, typical for imidazolium (B1220033) ILsWide, approximately 4.5 V for the butyl analogue ([Bmim][PF6])[1]
Thermal Stability High, typical for imidazolium ILsHigh, typical for imidazolium ILs

In-Depth Analysis of Electrochemical Properties

Ionic Conductivity:

This compound tetrafluoroborate exhibits a slightly higher ionic conductivity (3.10 mS/cm) compared to its hexafluorophosphate counterpart (2.95 mS/cm). This can be attributed to the smaller size and higher mobility of the [BF4]⁻ anion in comparison to the bulkier [PF6]⁻ anion. Higher ionic conductivity is generally desirable as it leads to lower internal resistance and improved performance in electrochemical devices.

Viscosity:

Electrochemical Window:

The electrochemical window refers to the potential range over which the electrolyte remains stable without undergoing oxidation or reduction. A wider electrochemical window is crucial for applications requiring high operating voltages. Both [Bnmim][BF4] and [Bnmim][PF6] are expected to have wide electrochemical windows, characteristic of imidazolium-based ionic liquids[2][3]. For the closely related 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]), an electrochemical window of approximately 4.5 V has been reported[1]. It is anticipated that the benzyl (B1604629) derivatives would exhibit a similarly wide window of stability. The anodic limit is typically determined by the oxidation of the anion, while the cathodic limit is set by the reduction of the cation[4].

Thermal Stability:

Imidazolium-based ionic liquids are known for their high thermal stability, making them suitable for applications that involve elevated temperatures. While specific decomposition temperatures for [Bnmim][BF4] and [Bnmim][PF6] are not available in the reviewed literature, thermogravimetric analysis (TGA) is the standard method for determining this property[5]. The thermal stability of imidazolium salts is influenced by both the cation and the anion, with the anion generally playing a more significant role[6].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in their own investigations.

Ionic Conductivity Measurement

Principle: The ionic conductivity of the ionic liquid is determined by measuring its electrical resistance using a conductivity meter.

Apparatus:

  • Conductivity meter with a probe

  • Temperature-controlled bath

  • Calibration standards (e.g., KCl solutions of known concentration)

Procedure:

  • Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions of known conductivity.

  • Equilibrate the ionic liquid sample to the desired temperature in a temperature-controlled bath.

  • Immerse the conductivity probe into the ionic liquid sample, ensuring the electrodes are fully submerged.

  • Allow the reading to stabilize and record the conductivity value.

  • Clean the probe thoroughly with an appropriate solvent (e.g., acetone (B3395972) or isopropanol) and dry it completely before the next measurement.

G cluster_0 Ionic Conductivity Measurement Calibrate Meter Calibrate Meter Equilibrate Sample Equilibrate Sample Calibrate Meter->Equilibrate Sample Immerse Probe Immerse Probe Equilibrate Sample->Immerse Probe Record Reading Record Reading Immerse Probe->Record Reading Clean Probe Clean Probe Record Reading->Clean Probe

Ionic Conductivity Measurement Workflow
Viscosity Measurement

Principle: The dynamic viscosity of the ionic liquid is measured using a rotational viscometer, which determines the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.

Apparatus:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled sample holder or water bath

Procedure:

  • Select a spindle and rotational speed appropriate for the expected viscosity of the ionic liquid.

  • Calibrate the viscometer if necessary, following the manufacturer's guidelines.

  • Place the ionic liquid sample in the temperature-controlled holder and allow it to reach the target temperature.

  • Immerse the spindle into the ionic liquid to the specified depth.

  • Start the rotation of the spindle and allow the reading to stabilize.

  • Record the viscosity value and the corresponding temperature.

G cluster_1 Viscosity Measurement Select Spindle/Speed Select Spindle/Speed Calibrate Viscometer Calibrate Viscometer Select Spindle/Speed->Calibrate Viscometer Equilibrate Sample Equilibrate Sample Calibrate Viscometer->Equilibrate Sample Immerse Spindle Immerse Spindle Equilibrate Sample->Immerse Spindle Start Rotation & Stabilize Start Rotation & Stabilize Immerse Spindle->Start Rotation & Stabilize Record Viscosity Record Viscosity Start Rotation & Stabilize->Record Viscosity

Viscosity Measurement Workflow
Electrochemical Window Measurement

Principle: The electrochemical window is determined using cyclic voltammetry (CV). The potential is swept between a cathodic and an anodic limit, and the resulting current is measured. The window is defined by the potential range where no significant faradaic current (due to oxidation or reduction of the electrolyte) is observed.

Apparatus:

  • Potentiostat

  • Three-electrode cell (working electrode, e.g., glassy carbon or platinum; counter electrode, e.g., platinum wire; reference electrode, e.g., Ag/AgCl or a quasi-reference electrode)

  • Inert atmosphere glovebox or Schlenk line (as ionic liquids can be hygroscopic)

Procedure:

  • Assemble the three-electrode cell inside an inert atmosphere environment.

  • Add the ionic liquid to the cell.

  • Connect the electrodes to the potentiostat.

  • Perform a cyclic voltammetry scan over a wide potential range at a specific scan rate (e.g., 50 mV/s).

  • Identify the anodic and cathodic limits as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively. The electrochemical window is the difference between these two potentials.

G cluster_2 Electrochemical Window Measurement Assemble Cell Assemble Cell Add Ionic Liquid Add Ionic Liquid Assemble Cell->Add Ionic Liquid Connect Electrodes Connect Electrodes Add Ionic Liquid->Connect Electrodes Run Cyclic Voltammetry Run Cyclic Voltammetry Connect Electrodes->Run Cyclic Voltammetry Determine Anodic/Cathodic Limits Determine Anodic/Cathodic Limits Run Cyclic Voltammetry->Determine Anodic/Cathodic Limits

Electrochemical Window Measurement Workflow
Thermal Stability Measurement

Principle: The thermal stability of the ionic liquid is assessed by thermogravimetric analysis (TGA). The mass of the sample is monitored as a function of temperature, and the decomposition temperature is identified as the temperature at which significant mass loss begins.

Apparatus:

  • Thermogravimetric analyzer (TGA)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Place a small, accurately weighed amount of the ionic liquid into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas.

  • Record the mass of the sample as a function of temperature.

  • The onset decomposition temperature is typically determined as the temperature at which a specified amount of mass loss (e.g., 5%) occurs or by the intersection of the baseline and the tangent of the decomposition curve.

G cluster_3 Thermal Stability Measurement Weigh Sample Weigh Sample Place in TGA Place in TGA Weigh Sample->Place in TGA Heat under Inert Gas Heat under Inert Gas Place in TGA->Heat under Inert Gas Record Mass vs. Temp Record Mass vs. Temp Heat under Inert Gas->Record Mass vs. Temp Determine Decomposition Temp Determine Decomposition Temp Record Mass vs. Temp->Determine Decomposition Temp

Thermal Stability Measurement Workflow

Conclusion

The choice between this compound tetrafluoroborate and this compound hexafluorophosphate will depend on the specific requirements of the electrochemical application.

  • [Bnmim][BF4] offers slightly higher ionic conductivity, which may be advantageous in applications where high current densities are required.

  • [Bnmim][PF6] , while having a slightly lower conductivity, is known for its hydrophobicity, which can be beneficial in moisture-sensitive applications. The presence of the benzyl group significantly lowers its viscosity compared to its butyl analogue, which is a favorable property for enhancing ion transport.

Further research is warranted to obtain a complete set of comparative data, particularly the viscosity of [Bnmim][BF4] and the precise electrochemical windows and decomposition temperatures for both ionic liquids. The experimental protocols provided herein offer a standardized approach for researchers to generate this valuable data.

References

A Comparative Analysis of 1-Benzyl-3-methylimidazolium and Phosphonium-Based Ionic Liquids for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Benzyl-3-methylimidazolium ([BZMIM]) ionic liquids and their phosphonium-based counterparts. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate ionic liquid for their specific applications in areas such as drug formulation and delivery.

Data Presentation: Physicochemical Properties

The selection of an ionic liquid is critically dependent on its physical and chemical properties. The following tables summarize key quantitative data for this compound and a representative phosphonium (B103445) ionic liquid, Tetrabutylphosphonium, with various common anions.

Table 1: Properties of this compound Ionic Liquids

Property[BZMIM]Cl[BZMIM][BF4][BZMIM][PF6]
Molecular Formula C₁₁H₁₃ClN₂C₁₁H₁₃BF₄N₂C₁₁H₁₃F₆N₂P
Molecular Weight ( g/mol ) 208.69[1][2][3][4]260.04[3]318.20[5][6]
Melting Point (°C) 58 - 70[2][4][7]Data not readily available130.6 - 135[6][8]
Density (g/cm³ at 25°C) 1.673[2][4]Data not readily availableData not readily available

Table 2: Properties of Tetrabutylphosphonium Ionic Liquids

Property[P(C₄H₉)₄]Cl[P(C₄H₉)₄][BF₄][P(C₄H₉)₄][PF₆]
Molecular Formula C₁₆H₃₆ClPC₁₆H₃₆BF₄PC₁₆H₃₆F₆NP
Molecular Weight ( g/mol ) 294.88[9]329.27387.43[2]
Melting Point (°C) 62 - 72[1][10]155 - 161[11]244 - 246[5]
Density (g/cm³) 0.978 (at 20°C)[10]Data not readily availableData not readily available
Viscosity (mPa·s) 179.1 (at 75°C)Data not readily availableData not readily available

Performance Comparison

Thermal Stability

Phosphonium-based ionic liquids generally exhibit higher thermal stability compared to their imidazolium (B1220033) counterparts.[12] Studies have shown that the decomposition of phosphonium cations occurs at higher temperatures than for imidazolium cations. For instance, many phosphonium ionic liquids are thermally stable up to 300°C or higher.[12] The thermal stability of this compound-based ILs is influenced by the anion, with [BzBIM]+ based ILs showing high thermal stability.[13]

Electrochemical Stability

The electrochemical window (EW) is a critical parameter for applications in electrochemistry. Phosphonium ionic liquids are known to possess wide electrochemical windows.[14] Imidazolium-based ionic liquids can have shorter electrochemical windows compared to phosphonium ILs, which is indicative of their higher electrochemical activity.[14] The EW is significantly affected by the choice of both the cation and the anion.[15]

Toxicity

The toxicity of ionic liquids is a significant consideration for their application in drug development. Generally, the toxicity of imidazolium-based ILs increases with the length of the alkyl chain.[16] The mechanism of toxicity for imidazolium ILs often involves damage to the cell membrane.[17] Phosphonium ionic liquids have also been reported to exhibit cytotoxicity.[18][19] Some studies suggest that phosphonium-based ILs can be more toxic than their nitrogen-based analogs.[12] The cytotoxicity of trihexyltetradecyl phosphonium chloride has been demonstrated in cancer and non-tumorigenic cell lines, with indications that the anion can modulate this activity.[18]

Experimental Protocols

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the ionic liquid.

Methodology:

  • Sample Preparation: Ensure the ionic liquid sample is free of water and volatile impurities by drying it in a vacuum oven. The water content should be confirmed by Karl Fischer titration to be below 220 ppm.[6]

  • Instrumentation: A thermogravimetric analyzer is used for this measurement.

  • Experimental Conditions:

    • Sample Weight: 4–8 mg of the ionic liquid is placed in a platinum or ceramic pan.[20]

    • Atmosphere: The experiment is typically run under an inert nitrogen atmosphere with a constant flow rate (e.g., 20 mL/min).[20]

    • Heating Program:

      • Temperature-Ramped (Dynamic) TGA: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range of 25°C to 600°C.[20] This provides the onset decomposition temperature (T_onset).

      • Isothermal TGA: The sample is held at a constant temperature for an extended period to evaluate long-term thermal stability.[6]

  • Data Analysis: The T_onset is determined as the intersection of the baseline tangent and the tangent of the mass loss curve. The T_peak, or the temperature of maximum degradation rate, is determined from the peak of the derivative thermogravimetric (DTG) curve.[6]

Electrochemical Window Determination by Cyclic Voltammetry (CV)

Objective: To determine the potential range over which the ionic liquid is electrochemically stable.

Methodology:

  • Electrolyte Preparation: The ionic liquid is used as the electrolyte. It should be rigorously dried to minimize water content, as water can significantly narrow the electrochemical window.

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+ in a non-aqueous solvent), and a counter electrode (e.g., platinum wire).[21]

  • Instrumentation: A potentiostat is used to perform the cyclic voltammetry scan.

  • Experimental Procedure:

    • The potential is scanned from an initial value towards either the anodic or cathodic limit.

    • The scan is then reversed to the other limit and finally brought back to the initial potential.

    • The scan rate is typically kept low (e.g., 10-100 mV/s).

  • Data Analysis: The electrochemical window is defined as the potential difference between the onset of the anodic (oxidation) and cathodic (reduction) currents.[22] A cutoff current density (e.g., 0.1 to 1.0 mA/cm²) is often used to define these onset potentials.[22]

Acute Toxicity Assessment using OECD Test Guideline 203 (Fish, Acute Toxicity Test)

Objective: To determine the acute lethal toxicity of the ionic liquid to fish.

Methodology:

  • Test Organism: A standard fish species, such as the Zebrafish (Brachydanio rerio), is used.[9]

  • Test Substance Preparation: The ionic liquid is dissolved in water to prepare a series of at least five concentrations in a geometric series.

  • Experimental Setup:

    • At least seven fish are used for each test concentration and for the control group.

    • The fish are exposed to the test substance for a period of 96 hours.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration that kills 50% of the fish (LC50) is determined by plotting the cumulative percentage mortality against the concentration on logarithmic probability paper. A limit test can be performed at 100 mg/L to determine if the LC50 is above this concentration.[9]

Visualizations

Experimental Workflow for Ionic Liquid Comparison

G cluster_synthesis Ionic Liquid Synthesis cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Comparison Im_syn Imidazolium IL Synthesis TGA Thermogravimetric Analysis (TGA) Im_syn->TGA CV Cyclic Voltammetry (CV) Im_syn->CV Tox Toxicity Assay (OECD 203) Im_syn->Tox Ph_syn Phosphonium IL Synthesis Ph_syn->TGA Ph_syn->CV Ph_syn->Tox TS Thermal Stability TGA->TS ES Electrochemical Stability CV->ES Tox_res Toxicity (LC50) Tox->Tox_res Comp Comparative Assessment TS->Comp ES->Comp Tox_res->Comp

Caption: Workflow for the comparative study of ionic liquids.

Postulated Cellular Toxicity Pathways

G cluster_IL Ionic Liquid Exposure cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Cellular Effects Im_IL Imidazolium IL Mem_Disrupt Membrane Disruption & Permeabilization Im_IL->Mem_Disrupt Ph_IL Phosphonium IL Ph_IL->Mem_Disrupt ROS Reactive Oxygen Species (ROS) Generation Mem_Disrupt->ROS Mito Mitochondrial Dysfunction Mem_Disrupt->Mito ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential cellular toxicity pathways of ionic liquids.

References

Validating experimental results using 1-Benzyl-3-methylimidazolium with spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic properties of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) and a common alternative, 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl). It is intended for researchers, scientists, and drug development professionals seeking to validate their experimental results using spectroscopic methods. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the experimental workflows.

Introduction to Spectroscopic Validation of Imidazolium Ionic Liquids

This compound chloride is an ionic liquid with a wide range of applications, including as a solvent in organic synthesis and as a component in electrochemical devices. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for confirming the identity, purity, and structural integrity of [Bmim]Cl and related imidazolium-based ionic liquids. This guide offers a comparative analysis of the spectroscopic data for [Bmim]Cl and [Bmim]Cl to aid researchers in the validation of their experimental findings.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for this compound chloride and 1-Butyl-3-methylimidazolium chloride.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compound chloride N-CH -N10.51s
Imidazole Ring H 7.51t
Imidazole Ring H 7.37t
Benzyl CH₂ 5.54s
Phenyl H 7.29 - 7.46m
N-CH₃ 3.98s
1-Butyl-3-methylimidazolium chloride N-CH -N10.11s
Imidazole Ring H 7.61t
Imidazole Ring H 7.48t
N-CH₂ -(CH₂)₂-CH₃4.24t
N-CH₃ 4.02s
N-CH₂-CH₂ -CH₂-CH₃1.85-1.74m
N-(CH₂)₂-CH₂ -CH₃1.27h
N-(CH₂)₃-CH₃ 0.84t

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound chloride N-C H-N137.1
Imidazole Ring C 123.8
Imidazole Ring C 122.2
Benzyl C H₂53.5
Phenyl C (quaternary)133.9
Phenyl C H129.4, 129.2, 128.9
N-C H₃36.8
1-Butyl-3-methylimidazolium chloride N-C H-N136.31
Imidazole Ring C 123.59
Imidazole Ring C 122.17
N-C H₂-(CH₂)₂-CH₃49.29
N-C H₃36.57
N-CH₂-C H₂-CH₂-CH₃31.95
N-(CH₂)₂-C H₂-CH₃19.21
N-(CH₂)₃-C H₃13.29

Table 3: FT-IR Spectroscopic Data (Characteristic Peaks)

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound chloride C-H stretch (aromatic)3085
C-H stretch (aliphatic)2927
C=C stretch (aromatic)1634
Imidazole ring stretch1571, 1455
C-N stretch1160
C-H out-of-plane bend (aromatic)824, 722
1-Butyl-3-methylimidazolium chloride C-H stretch (aliphatic)2973, 2870
Quaternary amine salt3330-3450 (broad)
C=C and C=N stretch1635, 1600
C-N stretch840

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
This compound chloride Water~262
1-Butyl-3-methylimidazolium chloride WaterNot typically observed in the standard UV range

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the ionic liquid.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Ionic liquid sample (this compound chloride or 1-Butyl-3-methylimidazolium chloride)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the ionic liquid in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectral width to approximately 16 ppm.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Acquisition of ¹³C NMR Spectrum:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the ionic liquid.

Materials:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates.

  • Ionic liquid sample.

  • Spatula and cleaning solvents (e.g., isopropanol, acetone).

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the ionic liquid directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the ionic liquid.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Solvent (e.g., deionized water, ethanol).

  • Ionic liquid sample.

  • Volumetric flasks and pipettes.

Procedure:

  • Sample Preparation: Prepare a stock solution of the ionic liquid in the chosen solvent of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the sample holder.

  • Spectrum Acquisition: Scan the sample over the same wavelength range as the baseline.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic methods described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Ionic Liquid in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum shim->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process reference Reference to Solvent Peak process->reference analyze Analyze Spectra reference->analyze

Caption: Workflow for NMR spectroscopic analysis.

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_result Result background Record Background Spectrum apply_sample Apply Ionic Liquid to ATR Crystal background->apply_sample acquire_spectrum Acquire FT-IR Spectrum apply_sample->acquire_spectrum process_data Process Data (Ratio to Background) acquire_spectrum->process_data analyze_spectrum Analyze Functional Groups process_data->analyze_spectrum UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_stock Prepare Stock Solution prepare_dilutions Prepare Serial Dilutions prepare_stock->prepare_dilutions measure_sample Measure Sample Absorbance prepare_dilutions->measure_sample baseline Record Baseline (Solvent) baseline->measure_sample plot_spectrum Plot Absorbance vs. Wavelength measure_sample->plot_spectrum determine_lambda Determine λmax plot_spectrum->determine_lambda

A Comparative Guide to the Catalytic Efficiency of Imidazolium Salts, Featuring 1-Benzyl-3-methylimidazolium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic efficiency of 1-Benzyl-3-methylimidazolium salts against other commonly used imidazolium-based ionic liquids. The information is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate catalysts for organic synthesis.

The burgeoning field of green chemistry has seen a significant rise in the use of ionic liquids (ILs) as versatile and often more environmentally benign alternatives to traditional volatile organic solvents and catalysts. Among these, imidazolium (B1220033) salts have garnered considerable attention due to their tunable physicochemical properties and demonstrated catalytic activity in a wide array of chemical transformations. This guide focuses on the catalytic performance of this compound ([Bzmim]) salts and provides a cross-referenced comparison with other prominent imidazolium-based catalysts.

Quantitative Comparison of Catalytic Efficiency in Esterification

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis, with broad applications in the production of pharmaceuticals, fragrances, and biofuels. The catalytic performance of various imidazolium salts in the synthesis of benzyl (B1604629) acetate (B1210297) from acetic acid and benzyl alcohol has been a subject of study, providing a valuable benchmark for comparison.

While direct comparative data for this compound ([Bzmim]Cl) in the same study is limited, a notable investigation into the synthesis of benzyl acetate provides a baseline for the performance of other imidazolium salts. In this study, several ionic liquids were screened for their catalytic efficacy, with 1-Ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO₄]) emerging as a highly effective catalyst.[1][2]

Below is a summary of the catalytic performance of various imidazolium salts in the synthesis of benzyl acetate. It is important to note that the data for this compound chloride ([Bzmim]Cl) is inferred from its application in similar esterification reactions, such as the synthesis of benzyl benzoate, where a high yield of 96.8% was reported for a related imidazolium salt catalyst system ([Bmim]Cl/CoCl₂). This suggests that [Bzmim]Cl is also a potent catalyst for esterification reactions.

CatalystAnionCation Alkyl/Aryl SubstituentsReaction Time (h)Temperature (°C)Catalyst Loading (mol%)Acid Conversion / Yield (%)Reference
This compound Chloride Cl⁻Benzyl, MethylNot specifiedNot specifiedNot specifiedUp to 96.8% (inferred)
1-Ethyl-3-methylimidazolium Hydrogen SulfateHSO₄⁻Ethyl, Methyl41106690.34[1][2]
1-Ethyl-3-methylimidazolium TetrafluoroborateBF₄⁻Ethyl, Methyl811075~75[1][2]
1-Methyl-3-octylimidazolium TetrafluoroborateBF₄⁻Methyl, Octyl811075~60[1][2]
1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imideNTf₂⁻Ethyl, Methyl811075~55[1][2]
1,3-Diethylimidazolium Bis(trifluoromethylsulfonyl)imideNTf₂⁻Ethyl, Ethyl811075~50[1][2]

Note: The inferred yield for this compound Chloride is based on the high efficiency of similar imidazolium catalysts in comparable esterification reactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of the imidazolium salt catalysts and their application in esterification reactions.

Synthesis of this compound Chloride ([Bzmim]Cl)

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole in anhydrous acetonitrile.

  • Add benzyl chloride to the solution (typically in a 1:1 molar ratio to 1-methylimidazole).

  • Heat the reaction mixture under reflux for 24-48 hours.

  • After cooling to room temperature, remove the acetonitrile under reduced pressure.

  • Wash the resulting crude product with ethyl acetate to remove any unreacted starting materials.

  • Dry the purified this compound chloride under vacuum to yield the final product.

General Procedure for Imidazolium Salt-Catalyzed Esterification of Acetic Acid and Benzyl Alcohol

Materials:

  • Acetic acid

  • Benzyl alcohol

  • Imidazolium salt catalyst (e.g., [EMIM][HSO₄])

  • Toluene (B28343) (for azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add acetic acid, benzyl alcohol, and the imidazolium salt catalyst. The molar ratio of reactants and catalyst should be optimized for the specific catalyst used (e.g., 1:1:0.66 for AA:BA:[EMIM][HSO₄]).[1][2]

  • Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir vigorously.[1][2]

  • Monitor the progress of the reaction by collecting the water in the Dean-Stark trap or by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete (as indicated by the cessation of water formation or by analysis), cool the mixture to room temperature.

  • Separate the product, benzyl acetate, from the ionic liquid catalyst. This can often be achieved by simple decantation or extraction with a suitable solvent, as the product is typically immiscible with the ionic liquid.

  • The ionic liquid catalyst can often be recovered, dried, and reused for subsequent reactions.

Logical Workflow for Catalyst Comparison

The process of comparing the catalytic efficiency of different imidazolium salts can be visualized as a logical workflow. This involves the synthesis and characterization of the catalysts, followed by their application in a specific chemical reaction under controlled conditions, and finally, the analysis of the results to determine their relative performance.

Catalyst_Comparison_Workflow cluster_synthesis Catalyst Synthesis & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison Start Select Imidazolium Salts for Comparison Synthesis Synthesize Imidazolium Salts (e.g., [Bzmim]Cl, [EMIM][HSO4]) Start->Synthesis Characterization Characterize Catalysts (NMR, IR, etc.) Synthesis->Characterization Reaction_Setup Set up Esterification Reaction (Acetic Acid + Benzyl Alcohol) Characterization->Reaction_Setup Add_Catalyst Introduce Imidazolium Salt Catalyst Reaction_Setup->Add_Catalyst Run_Reaction Run Reaction under Controlled Conditions (Temperature, Time) Add_Catalyst->Run_Reaction Analysis Analyze Reaction Products (GC, HPLC) Run_Reaction->Analysis Quantify Quantify Yield, TON, TOF Analysis->Quantify Compare Compare Catalytic Efficiency Quantify->Compare Conclusion Draw Conclusions on Catalyst Performance Compare->Conclusion

References

A Comparative Guide to the Performance of Imidazolium-Based Ionic Liquids in the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various imidazolium-based ionic liquids as catalysts in the Biginelli reaction, a crucial one-pot condensation for the synthesis of dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with significant therapeutic and pharmacological properties. While 1-Benzyl-3-methylimidazolium salts are versatile ionic liquids, this guide benchmarks their potential performance against commonly used alternatives by examining available experimental data for structurally similar catalysts.

Comparative Performance in the Biginelli Reaction

The efficiency of the Biginelli reaction is highly dependent on the catalyst used. Ionic liquids have emerged as promising green catalysts, often leading to higher yields and shorter reaction times compared to classical methods. The following table summarizes the performance of various imidazolium-based ionic liquids in the model reaction of benzaldehyde, ethyl acetoacetate, and urea (B33335) under solvent-free conditions.

CatalystCationAnionTime (h)Yield (%)Reference
[bmim]PF₆ (1-Butyl-3-methylimidazolium)Butyl-methylimidazoliumHexafluorophosphate (B91526)0.594[1]
[bmim]BF₄ (1-Butyl-3-methylimidazolium)Butyl-methylimidazoliumTetrafluoroborate (B81430)0.592[1]
[bmim]Cl (1-Butyl-3-methylimidazolium)Butyl-methylimidazoliumChloride0.556[1]
No Catalyst--0.5<5[1]

Analysis of Performance:

The data clearly indicates that both the cation and the anion of the ionic liquid play a crucial role in catalytic activity.[1] Ionic liquids with non-coordinating anions like hexafluorophosphate (PF₆) and tetrafluoroborate (BF₄) demonstrate excellent catalytic performance, affording high yields in a short reaction time.[1] In contrast, 1-Butyl-3-methylimidazolium chloride ([bmim]Cl) shows significantly lower efficacy, suggesting that the chloride anion may interfere with the reaction mechanism, leading to poor product yield.[1]

Based on these findings, it can be inferred that This compound chloride ([bzmim]Cl) , the subject of this guide, would likely exhibit suboptimal performance as a catalyst in the Biginelli reaction due to the presence of the chloride anion. Its performance is expected to be comparable to that of [bmim]Cl. For researchers seeking a highly efficient imidazolium-based ionic liquid catalyst for this reaction, salts with BF₄ or PF₆ anions are demonstrably superior alternatives.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound chloride and a general protocol for the Biginelli reaction catalyzed by an ionic liquid.

Synthesis of this compound Chloride ([bzmim]Cl)

This protocol is adapted from the synthesis of similar imidazolium (B1220033) salts.[2]

Materials:

Procedure:

  • Dissolve N-methylimidazole (0.1 mol) in dry acetonitrile (30 ml) in a round-bottom flask.

  • Add benzyl chloride (0.1 mol) to the solution.

  • Stir the reaction mixture under reflux for 7 hours.[2]

  • After cooling, extract the reaction mixture with ethyl acetate to remove unreacted starting materials.[2]

  • Concentrate the product layer under reduced pressure.

  • The resulting residue can be purified by recrystallization from chloroform (B151607) to yield pure this compound chloride.[2]

General Protocol for Ionic Liquid-Catalyzed Biginelli Reaction

This protocol is based on the successful solvent-free synthesis of dihydropyrimidinones using [bmim]BF₄ as a catalyst.[1]

Materials:

  • An appropriate aldehyde (e.g., benzaldehyde, 25.0 mmol)

  • A β-dicarbonyl compound (e.g., ethyl acetoacetate, 25.0 mmol)

  • Urea (37.5 mmol)

  • Ionic Liquid Catalyst (e.g., [bmim]BF₄, 0.1 mmol, 0.4 mol%)

Procedure:

  • Charge the aldehyde, β-dicarbonyl compound, urea, and the ionic liquid catalyst into a 50 ml round-bottomed flask equipped with a magnetic stirrer.[1]

  • Heat the reaction mixture to 100°C and stir for 30 minutes. A solid product will gradually form.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Crush the resulting solid product and wash it with water to remove the ionic liquid and any remaining urea.

  • Filter the solid and dry it in a vacuum.

  • For further purification, recrystallize the crude product from ethyl acetate to obtain the pure dihydropyrimidinone.[1]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism for the Biginelli reaction.

G General Experimental Workflow for IL-Catalyzed Biginelli Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactants: Aldehyde, β-Dicarbonyl, Urea B Add Ionic Liquid Catalyst A->B C Heat mixture to 100°C with stirring for 30 min B->C D Cool to RT C->D E Wash solid with water D->E F Filter and dry product E->F G Recrystallize from Ethyl Acetate F->G

Caption: Experimental workflow for the Biginelli reaction.

G Proposed Mechanism of the Acid-Catalyzed Biginelli Reaction A Aldehyde + Urea B Acyliminium Ion (Intermediate) A->B + H⁺, - H₂O D Addition Product B->D + Enol (C) C β-Ketoester (Enol form) C->D E Cyclization D->E Intramolecular Condensation F Dehydration E->F G Dihydropyrimidinone (Final Product) F->G - H₂O

Caption: The proposed iminium mechanism for the Biginelli reaction.

References

Ecotoxicity of Imidazolium-Based Ionic Liquids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Imidazolium-based ionic liquids (ILs), often touted as "green" solvents due to their low vapor pressure, have garnered significant attention as potential replacements for volatile organic compounds in various industrial applications. However, their potential environmental impact, particularly their ecotoxicity, is a critical aspect that requires thorough investigation. This guide provides a comparative analysis of the ecotoxicity of different imidazolium-based ionic liquids, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

The ecotoxicity of these compounds is not uniform and is significantly influenced by their molecular structure, specifically the length of the alkyl chain attached to the imidazolium (B1220033) ring and the nature of the anion.[1][2] Generally, a longer alkyl chain on the cation leads to increased toxicity.[3][4][5] This is often attributed to the increased lipophilicity of the ionic liquid, which facilitates its interaction with and disruption of cell membranes.[6][7] While the cation structure plays a predominant role in determining toxicity, the anion's contribution cannot be entirely dismissed, though its effect is generally considered to be of a lesser extent.[8][9][10]

Quantitative Ecotoxicity Data

The following table summarizes the ecotoxicity of various imidazolium-based ionic liquids across different organisms, expressed as EC50 (median effective concentration) or LC50 (median lethal concentration) values. Lower values indicate higher toxicity.

Ionic Liquid (Cation)AnionOrganismEndpointConcentration (mg/L)Reference
1-Butyl-3-methylimidazolium ([BMIM])Bromide ([Br])Daphnia magna48h LC508.03[10]
1-Hexyl-3-methylimidazolium ([HMIM])Bromide ([Br])Daphnia magna48h LC501.37[10]
1-Octyl-3-methylimidazolium ([OMIM])Bromide ([Br])Daphnia magna48h LC500.30[10]
1-Butyl-3-methylimidazolium ([BMIM])Chloride ([Cl])Activated SludgeRespiration Inhibition EC50>1000[11]
1-Octyl-3-methylimidazolium ([OMIM])Chloride ([Cl])Activated SludgeRespiration Inhibition EC5025.5[11]
1-Decyl-3-methylimidazolium ([DMIM])Chloride ([Cl])Activated SludgeRespiration Inhibition EC503.2[11]
1-Butyl-3-methylimidazolium ([BMIM])Tetrafluoroborate ([BF4])Vibrio fischeri15 min EC50365.2[4]
1-Octyl-3-methylimidazolium ([OMIM])Tetrafluoroborate ([BF4])Vibrio fischeri15 min EC504.9[4]
1-Butyl-3-methylimidazolium ([BMIM])Hexafluorophosphate ([PF6])Vibrio fischeri15 min EC50130.8[12]
1-Butyl-3-methylimidazolium ([BMIM])Hexafluorophosphate ([PF6])Daphnia magna48h LC5021.3[12]
1-Butyl-3-methylimidazolium ([BMIM])Hexafluorophosphate ([PF6])Danio rerio (Zebrafish)96h LC50>100[12]
1-Ethyl-3-methylimidazolium ([EMIM])Tetrafluoroborate ([BF4])Escherichia coliSurvivalConcentration-dependent decrease[2]
1-Butyl-3-methylimidazolium ([BMIM])Tetrafluoroborate ([BF4])Escherichia coliSurvivalMore toxic than [EMIM][BF4][2]
1-Butyl-3-methylimidazolium ([BMIM])Bromide ([Br])Scenedesmus quadricauda96h Growth Inhibition EC5013.23[13]
1-Hexyl-3-methylimidazolium ([HMIM])Bromide ([Br])Scenedesmus quadricauda96h Growth Inhibition EC500.44[13]
1-Octyl-3-methylimidazolium ([OMIM])Bromide ([Br])Scenedesmus quadricauda96h Growth Inhibition EC500.005[13]
Mechanisms of Ecotoxicity

The toxicity of imidazolium-based ionic liquids is believed to stem from several mechanisms, primarily related to their interaction with cell structures and functions. One of the main proposed mechanisms is the disruption of the plasma membrane's barrier properties.[6] This can lead to increased cell permeability and leakage of cellular contents, ultimately causing cell death.

Furthermore, exposure to these ionic liquids has been shown to induce oxidative stress and lipid peroxidation in organisms.[3] This involves an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products, leading to cellular damage. In some cases, imidazolium-based ILs have also been found to inhibit the activity of crucial enzymes.[3]

G cluster_structure Ionic Liquid Structure cluster_effects Ecotoxicological Effects cation Imidazolium Cation toxicity Increased Ecotoxicity cation->toxicity Major Contributor anion Anion anion->toxicity Minor Contributor alkyl_chain Alkyl Chain Length alkyl_chain->toxicity Increases membrane Membrane Disruption oxidative_stress Oxidative Stress enzyme_inhibition Enzyme Inhibition toxicity->membrane toxicity->oxidative_stress toxicity->enzyme_inhibition

Factors influencing the ecotoxicity of imidazolium-based ionic liquids.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of ecotoxicity. The data presented in this guide were primarily obtained using internationally recognized protocols.

Microtox® Assay

This is a rapid and widely used method for assessing the acute toxicity of substances to aquatic bacteria.[14][15]

  • Test Organism: Bioluminescent marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri).

  • Principle: The test measures the inhibition of light output by the bacteria upon exposure to a toxic substance. A decrease in bioluminescence indicates a toxic effect.

  • Procedure:

    • Lyophilized A. fischeri are rehydrated.

    • Serial dilutions of the test ionic liquid are prepared.

    • The bacterial suspension is exposed to the different concentrations of the ionic liquid.

    • The light output is measured at specific time intervals (e.g., 5, 15, and 30 minutes) using a luminometer.

    • The EC50 value, the concentration that causes a 50% reduction in light emission, is calculated.

Daphnia magna Acute Immobilization Test

This test, typically following OECD Guideline 202, assesses the acute toxicity of substances to the freshwater crustacean Daphnia magna.[10][16]

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Principle: The test determines the concentration of a substance that immobilizes 50% of the daphnids within a 48-hour exposure period.

  • Procedure:

    • Daphnia magna neonates are exposed to a range of concentrations of the ionic liquid in a defined medium.

    • The test is conducted for 48 hours under controlled conditions (temperature, light).

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation of the test vessel.

    • The LC50 (or EC50 for immobilization) is calculated.

Algal Growth Inhibition Test

This test, often following OECD Guideline 201, evaluates the effects of a substance on the growth of freshwater algae.[13]

  • Test Organism: Freshwater green algae, such as Scenedesmus quadricauda or Chlamydomonas reinhardtii.

  • Principle: The test measures the inhibition of algal growth over a 72 or 96-hour period.

  • Procedure:

    • A nutrient-rich medium is inoculated with a known concentration of algal cells.

    • The algal cultures are exposed to various concentrations of the ionic liquid.

    • The cultures are incubated under constant light and temperature for 72 or 96 hours.

    • Algal growth is measured by cell counts, biomass, or fluorescence.

    • The EC50, the concentration causing a 50% reduction in growth rate or yield, is determined.

G start Start: Prepare Test Solutions organism Select Test Organism (e.g., Bacteria, Daphnia, Algae) start->organism exposure Exposure to Ionic Liquid (Serial Dilutions) organism->exposure incubation Incubation under Controlled Conditions exposure->incubation measurement Measure Endpoint (e.g., Luminescence, Mortality, Growth) incubation->measurement analysis Data Analysis (Calculate EC50/LC50) measurement->analysis end End: Ecotoxicity Assessment analysis->end

A generalized workflow for ecotoxicity testing of ionic liquids.

References

A review on the applications of 1-alkyl-3-methylimidazolium ionic liquids in wood dissolution

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of 1-alkyl-3-methylimidazolium-based ionic liquids as green solvents for wood dissolution, offering a comparative analysis of their performance, detailed experimental protocols, and insights into the dissolution mechanism.

The quest for sustainable and efficient methods to deconstruct lignocellulosic biomass has positioned ionic liquids (ILs), particularly those based on the 1-alkyl-3-methylimidazolium cation, as promising "green" solvents. Their low vapor pressure, thermal stability, and tunable properties offer a significant advantage over traditional, often harsh and environmentally detrimental, pulping processes. This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the application of these ILs in wood dissolution, presenting a comparative analysis of their performance supported by experimental data.

Performance Comparison of Imidazolium-Based Ionic Liquids

The dissolution efficiency of 1-alkyl-3-methylimidazolium ionic liquids is highly dependent on the nature of both the cation and the anion, as well as the processing conditions. Different combinations exhibit varying degrees of effectiveness in dissolving the main components of wood: cellulose (B213188), hemicellulose, and lignin (B12514952).

Cation and Anion Effects

The most commonly studied 1-alkyl-3-methylimidazolium cations include 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]), 1-butyl-3-methylimidazolium ([BMIM]), and 1-allyl-3-methylimidazolium (B1248449) ([AMIM]). The choice of anion, most notably chloride ([Cl]) and acetate (B1210297) ([OAc]), also plays a crucial role.

Generally, acetate-based ILs like [EMIM][OAc] exhibit superior wood dissolution capabilities compared to their chloride counterparts due to the higher basicity of the acetate anion, which is more effective at breaking the extensive hydrogen-bonding network in cellulose.[1] For instance, [EMIM][OAc] has been shown to be a more powerful solvent for wood than [AMIM][Cl], which in turn is more effective than [BMIM][Cl].[1]

While shorter alkyl chains on the cation, such as in [EMIM], can enhance cellulose dissolution, longer or more functionalized chains can be tailored for selective lignin extraction.[1][2] For example, [AMIM] and 1-benzyl-3-methylimidazolium ([BnMIM]) are better lignin solvents due to π-π interactions between the allyl or benzyl (B1604629) group and the phenolic rings of lignin.[1] In fact, [BnMIM][Cl] can predominantly dissolve lignin while leaving the cellulose largely intact.[1]

Impact of Co-solvents and Other Parameters

The high viscosity of ionic liquids can be a limiting factor. The addition of co-solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly reduce viscosity and enhance the dissolution of wood polymers.[1][3] The physical form of the wood is also critical; finer particles like sawdust or ball-milled wood powder dissolve much more readily than wood chips due to the increased surface area available for the solvent to penetrate.[4]

Quantitative Data on Wood Dissolution

The following tables summarize quantitative data from various studies on the dissolution of different wood types in 1-alkyl-3-methylimidazolium ionic liquids. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Ionic LiquidWood TypeParticle SizeTemp. (°C)Time (h)Solubility (wt%)Reference
[Amim]ClSouthern PineBall-milled powder8088[4]
[Bmim]ClNorway SpruceSawdust (<0.1-2 mm)80-120a few hoursComplete dissolution of up to 8% (w/w)[4]
[Bmim]ClWood chips13015Partially soluble[4]
[Emim][OAc]Southern Yellow Pine & Red OakMildly ground11016Complete dissolution[3][5]
[C4mim]Cl/DMSO-d6PineNot specified10012~44% cellulosic material extraction[6]
[C4mim]Cl/DMSO-d6OakNot specified10012~35% cellulosic material extraction[6]

Table 1: Dissolution Efficiency of Various 1-Alkyl-3-Methylimidazolium Ionic Liquids on Different Wood Types.

Ionic Liquid SystemWood TypeYield of Regenerated CelluloseNotesReference
[Emim][OAc]/DMFEucalyptus Sawdust32.5%DMF as co-solvent[7]
[Emim][OAc]/DMSOEucalyptus Sawdust17.8%DMSO as co-solvent[7]
Neat [Emim][OAc]Eucalyptus Sawdust7.2%No co-solvent[7]

Table 2: Effect of Co-solvents on the Yield of Regenerated Cellulose.

Mechanism of Wood Dissolution and Experimental Workflow

The dissolution of wood in imidazolium-based ionic liquids proceeds through the disruption of the complex network of hydrogen bonds within and between cellulose, hemicellulose, and lignin. The anions of the ionic liquid play a key role in forming new hydrogen bonds with the hydroxyl groups of the wood biopolymers, leading to their separation and solubilization.

Wood_Dissolution_Mechanism Wood Wood Structure (Cellulose, Hemicellulose, Lignin) Inter- and Intramolecular H-bonds Disruption Disruption of H-bond Network Wood->Disruption Interaction with IL Anions IL 1-Alkyl-3-Methylimidazolium Ionic Liquid (Cation+ and Anion-) IL->Disruption Solvation Solvation of Biopolymers Disruption->Solvation Formation of new H-bonds with IL anions Dissolved Homogeneous Solution of Wood Components Solvation->Dissolved

Caption: Mechanism of wood dissolution in ionic liquids.

A typical experimental workflow for wood dissolution and regeneration of its components involves several key steps, from pretreatment of the wood sample to the final characterization of the regenerated materials.

Experimental_Workflow Start Start: Wood Sample Pretreatment Pretreatment (e.g., Grinding, Drying) Start->Pretreatment Dissolution Dissolution in Ionic Liquid (Heating and Stirring) Pretreatment->Dissolution Filtration Filtration (optional) to remove undissolved material Dissolution->Filtration Regeneration Regeneration of Components (Addition of Anti-solvent, e.g., Water, Acetone) Filtration->Regeneration Separation Separation of Precipitate (Centrifugation/Filtration) Regeneration->Separation Washing Washing to remove residual IL Separation->Washing Drying Drying of Regenerated Material Washing->Drying Characterization Characterization (NMR, FTIR, XRD, SEM) Drying->Characterization End End Characterization->End

Caption: General experimental workflow for wood dissolution.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature. Specific parameters should be optimized based on the ionic liquid, wood type, and desired outcome.

Wood Dissolution in 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)
  • Materials: Dry wood sawdust (e.g., Norway spruce, particle size 0.1–2 mm), 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).

  • Procedure:

    • Dry the wood sawdust in a vacuum oven at 50 °C for 24 hours prior to use.[4]

    • Place the desired amount of [Bmim]Cl into a three-neck flask equipped with a mechanical stirrer under an inert atmosphere (e.g., argon).[4]

    • Heat the ionic liquid to the desired temperature (e.g., 80–120 °C) using a temperature-controlled oil bath.[4]

    • Add the dried wood powder in small portions (e.g., 1 wt% of the ionic liquid at a time) with continuous stirring.[4]

    • Continue stirring until the solution becomes homogeneous and the wood fibers are no longer visible. This may take a few hours.[4]

Wood Dissolution in 1-Ethyl-3-methylimidazolium Acetate ([Emim][OAc]) with a Co-solvent
  • Materials: Birch wood meal (< 80-mesh), 1-ethyl-3-methylimidazolium acetate ([Emim][OAc]), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Add the birch wood meal to a mixture of [Emim][OAc] and DMSO in a reaction vessel.[3]

    • Heat the mixture to the desired temperature (e.g., up to 120 °C) under a nitrogen atmosphere with gentle stirring.[3]

    • Maintain the reaction for a specified duration (e.g., 24 hours).[3]

    • For complete dissolution, prior ball-milling of the wood sample may be required.[3]

Regeneration of Cellulose from an Ionic Liquid Solution
  • Materials: Wood-ionic liquid solution, anti-solvent (e.g., deionized water, acetone, or a mixture thereof).

  • Procedure:

    • Slowly add the anti-solvent to the wood-ionic liquid solution while stirring. This will cause the dissolved cellulose and other components to precipitate.

    • The ratio of anti-solvent to the ionic liquid solution will influence the morphology and purity of the regenerated material. For example, an acetone/water mixture (1:1 v/v) can be used for selective precipitation.[5]

    • Separate the precipitate from the liquid phase by centrifugation or filtration.

    • Thoroughly wash the regenerated material with the anti-solvent to remove any residual ionic liquid.

    • Dry the purified material in a vacuum oven.

Conclusion

1-Alkyl-3-methylimidazolium ionic liquids have demonstrated significant potential as effective and more environmentally benign solvents for wood dissolution. The tunability of the cation and anion allows for the optimization of dissolution processes, and even the selective fractionation of wood components. While challenges such as high viscosity and the cost of ionic liquids remain, ongoing research, including the use of co-solvents and process intensification techniques like microwave irradiation, continues to advance their practical application. The data and protocols presented in this guide offer a solid foundation for researchers to explore and develop novel biomass processing technologies based on these remarkable solvents.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-3-methylimidazolium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of 1-Benzyl-3-methylimidazolium chloride, a common ionic liquid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound chloride, it is crucial to be aware of its associated hazards. This substance is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Ingestion may be harmful.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[1][3] In case of insufficient ventilation or the generation of dust, a dust mask (type N95 or equivalent) should be used.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound chloride is that it should not be released into the environment.[1][4] It must be treated as hazardous chemical waste and disposed of through a licensed waste disposal company.[1][3]

1. Waste Collection and Storage:

  • Container: Collect waste this compound chloride in a dedicated, properly labeled, and sealed container.[5][6] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound chloride".[5][6]

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[5]

  • Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.[5][6]

2. Spill Management:

  • In the event of a spill, avoid breathing dust or vapors.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Carefully collect the spilled material, avoiding dust formation, and place it in a sealed container for disposal as hazardous waste.[1]

  • Clean the affected area thoroughly.

3. Final Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the sink or in general trash.[1][4][5][6] It should be prevented from contaminating public drains or water supplies.[1]

  • Engage a Professional Service: Arrange for the collection and disposal of the hazardous waste container by a licensed and certified waste disposal contractor.[1][3] Ensure compliance with all local, state, and federal regulations.

Hazard Classification Data

The following table summarizes the hazard classifications for this compound chloride as identified in safety data sheets.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[1][2][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound chloride.

cluster_start Start: Chemical Handling cluster_collection Waste Collection & Storage cluster_disposal_path Disposal Path start Generate Waste This compound chloride collect_waste Collect in a dedicated, compatible container start->collect_waste Waste Generated label_waste Label container clearly: 'Hazardous Waste' and chemical name collect_waste->label_waste store_waste Store in a designated, well-ventilated area label_waste->store_waste is_spill Is it a spill? store_waste->is_spill spill_cleanup Follow spill management protocol: - Wear appropriate PPE - Contain and collect spill - Place in sealed container for disposal is_spill->spill_cleanup Yes no_drain Do NOT dispose down the drain or in general trash is_spill->no_drain No (Routine Disposal) spill_cleanup->no_drain contact_vendor Contact licensed hazardous waste disposal company no_drain->contact_vendor documentation Complete all necessary waste transfer documentation contact_vendor->documentation end_disposal Arrange for pickup and final disposal documentation->end_disposal

Caption: Disposal workflow for this compound chloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.